2',2'-Difluoro-2'-deoxyuridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRDBEQIJQERSE-QPPQHZFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891460 | |
| Record name | 2',2'-Difluorodeoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114248-23-6 | |
| Record name | 2',2'-Difluorodeoxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114248236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',2'-Difluorodeoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2â??,2â??-Difluoro-2â??-deoxyuridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2',2'-DIFLUORODEOXYURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y30D8SIL1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Characterization of 2',2'-Difluoro-2'-deoxyuridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2',2'-Difluoro-2'-deoxyuridine (dFdU), an active metabolite of the potent anticancer agent Gemcitabine. The document details the chemical synthesis pathways, extensive characterization methodologies, and the mechanism of action. Experimental protocols for key analytical techniques are provided, and all quantitative data is summarized in structured tables for clarity. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and the metabolic pathway, adhering to specified design constraints for optimal readability.
Introduction
This compound (dFdU) is a pyrimidine nucleoside analogue that plays a crucial role as a metabolite of the chemotherapeutic drug Gemcitabine (2',2'-difluoro-2'-deoxycytidine, dFdC).[1][2][3] Gemcitabine is widely used in the treatment of various solid tumors, including pancreatic, non-small cell lung, ovarian, and breast cancers.[4][5] Upon administration, Gemcitabine is metabolized in the liver and other tissues by cytidine deaminase to form dFdU.[2] While Gemcitabine itself is a prodrug that requires intracellular phosphorylation to exert its cytotoxic effects, dFdU also exhibits significant biological activity.[2][5] It has been shown to be cytotoxic to cancer cells and can enhance the effects of radiation therapy.[2][6] Understanding the synthesis and characterization of dFdU is therefore critical for comprehending the overall pharmacology of Gemcitabine and for the development of related therapeutic agents.
This guide outlines the key synthetic strategies for obtaining dFdU and details the analytical techniques employed for its structural elucidation and quantification.
Chemical Synthesis
The synthesis of this compound is intrinsically linked to the synthesis of its parent compound, Gemcitabine. The core of the synthesis involves the construction of the 2-deoxy-2,2-difluororibose sugar moiety, which is then coupled with a nucleobase.[7][8][9]
A common synthetic approach starts with an enantiopure starting material such as D-glyceraldehyde.[8][10] The introduction of the two fluorine atoms at the 2' position is a key challenge and can be achieved using various fluorinating agents and strategies.[7][8] One established method involves a Reformatsky reaction with ethyl bromodifluoroacetate.[8][10]
The synthesis can be broadly divided into the following key stages:
-
Formation of the Difluorinated Sugar Intermediate: This multi-step process typically begins with a protected form of a simple sugar. Key reactions may include the introduction of the difluoro group and subsequent modifications to yield a suitable lactone or lactol intermediate.
-
Glycosylation (Nucleobase Introduction): The difluorinated sugar is then coupled with a protected uracil derivative to form the nucleoside. This reaction is crucial for establishing the correct stereochemistry at the anomeric center.
-
Deprotection: Finally, all protecting groups on the sugar and the nucleobase are removed to yield the final product, this compound.
Alternatively, dFdU can be synthesized from Gemcitabine hydrochloride through deamination.[3]
Synthetic Workflow Diagram
Characterization
A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound, ensuring its identity, purity, and quantification in various matrices.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of dFdU.
-
¹H NMR: Provides information about the proton environment in the molecule, including the sugar and base protons.[11]
-
¹⁹F NMR: Is particularly useful for confirming the presence and chemical environment of the two fluorine atoms at the 2' position.[5][12] 19F NMR has also been used to monitor the uptake and metabolism of fluorinated drugs like Gemcitabine in vivo.[12]
-
¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton.
-
2D NMR Techniques (COSY, HMQC, HMBC): These experiments are used to establish connectivity between protons and carbons, confirming the overall structure and stereochemistry.[13][14]
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of dFdU, confirming its elemental composition. It is often coupled with liquid chromatography for sensitive quantification.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of synthesized dFdU and for its quantification in pharmaceutical formulations and biological samples.[15][16] A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.[17]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique is the method of choice for quantifying dFdU and its parent drug, Gemcitabine, in complex biological matrices such as plasma and tissue homogenates.[5][17][18] Porous graphitic carbon columns have been shown to be effective for the separation of dFdU and its phosphorylated metabolites.[19][20]
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀F₂N₂O₅ | [1][2] |
| Molecular Weight | 264.18 g/mol | [1][15][16] |
| Melting Point | 147-149 °C | [3] |
| Appearance | White to Off-White Solid | [3] |
| Solubility | Slightly soluble in methanol, very slightly soluble in water (with heating).[3] Soluble in DMF, DMSO, and Ethanol.[2] | [2][3] |
| pKa | 9.39 ± 0.10 (Predicted) | [3] |
Mechanism of Action and Metabolic Pathway
This compound is an active metabolite of Gemcitabine. The anticancer activity of Gemcitabine is initiated by its transport into the cell, followed by a series of phosphorylations by intracellular kinases to form the active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[5][10]
-
dFdCTP competes with the natural deoxynucleotide (dCTP) for incorporation into DNA.[21] Once incorporated, it leads to "masked chain termination," where the addition of one more nucleotide prevents DNA polymerases from proceeding further, ultimately inhibiting DNA synthesis and leading to apoptosis.[21][22]
-
dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing deoxynucleotides for DNA synthesis. This depletion of the deoxynucleotide pool potentiates the incorporation of dFdCTP into DNA.[10]
dFdU itself can also be phosphorylated intracellularly to its active triphosphate form (dFdUTP), which can be incorporated into DNA and contribute to cytotoxicity. Furthermore, dFdU has been shown to act as a radiosensitizer, enhancing the cell-killing effects of radiation therapy.[6]
Metabolic Activation and Mechanism of Action Diagram
Experimental Protocols
HPLC Method for Purity Assessment
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[23]
-
Mobile Phase: Isocratic or gradient elution with a mixture of a suitable buffer (e.g., 10 mM ammonium acetate, pH 6.8) and an organic modifier (e.g., methanol or acetonitrile).[17]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.[22]
-
Sample Preparation: Dissolve a known amount of dFdU in the mobile phase or a suitable solvent.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the sample solution.
-
Monitor the chromatogram and determine the retention time and peak area of dFdU.
-
Calculate purity based on the relative peak area.
-
LC-MS/MS Method for Quantification in Plasma
-
Instrumentation: LC-MS/MS system with a triple quadrupole mass spectrometer.
-
Column: Porous graphitic carbon column (e.g., Hypercarb) or a C18 column.[19][20]
-
Mobile Phase: Gradient elution using ammonium bicarbonate in an acetonitrile/water mixture is effective for porous graphitic carbon columns.[20] For C18 columns, a gradient of ammonium acetate buffer and methanol can be used.[18]
-
Ionization: Electrospray ionization (ESI), either in positive or negative mode. Negative ion mode has been used for monitoring [dFdU-H]⁻ at m/z 263.[18]
-
Detection: Multiple Reaction Monitoring (MRM) for specific transitions of dFdU and an internal standard.
-
Sample Preparation:
-
Spike plasma samples with an internal standard (e.g., a stable isotope-labeled version of dFdU or a related compound like 5'-deoxy-5-fluorouridine).[18]
-
Perform protein precipitation with a solvent like acetonitrile or solid-phase extraction to remove plasma proteins and interferences.[17][18]
-
Evaporate the supernatant and reconstitute in the mobile phase.
-
-
Procedure:
-
Develop an optimized LC gradient to separate dFdU from other plasma components and metabolites.
-
Optimize MS parameters (e.g., collision energy) for the specific MRM transitions of dFdU and the internal standard.
-
Construct a calibration curve using standards of known concentrations in the same matrix.
-
Analyze the prepared samples and quantify dFdU based on the peak area ratio to the internal standard and the calibration curve.
-
Quantitative Data from LC-MS/MS Analysis
| Analyte | Matrix | Calibration Range | LLOQ | Recovery (%) | Reference |
| dFdU | Human Plasma | 5–5000 ng/mL | 1.35 ng/mL | 84.6 | [18] |
| dFdU | PBMC Lysate | 42.1–4210 nM | 42.1 nM | N/A | [20] |
| dFdC | Human Plasma | 5–1000 ng/mL | 3.16 ng/mL | 88.4 | [18] |
| dFdC | PBMC Lysate | 4.29–429 nM | 4.29 nM | N/A | [20] |
LLOQ: Lower Limit of Quantification; PBMC: Peripheral Blood Mononuclear Cells
Cytotoxicity Data
| Cell Line | IC₅₀ (µM) | Reference |
| HepG2 | 3.13 | [2][6] |
| A549 | 3.92 | [2][6] |
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic routes, while challenging, are well-established, primarily leveraging methodologies developed for its precursor, Gemcitabine. A suite of powerful analytical techniques, with LC-MS/MS being paramount for sensitive quantification, allows for the thorough characterization of this important metabolite. Understanding the synthesis, properties, and biological actions of dFdU is essential for researchers and professionals in the field of drug development, as it contributes to a more complete picture of the pharmacology of Gemcitabine and aids in the design of new and improved nucleoside-based therapies.
References
- 1. This compound | C9H10F2N2O5 | CID 13922191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound CAS#: 114248-23-6 [m.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The synthesis of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Gemcitabine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. 19F NMR in vivo spectroscopy reflects the effectiveness of perfusion-enhancing vascular modifiers for improving gemcitabine chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conformation of Gemcitabine: An Experimental NMR and Theoretical DFT Study [scientiairanica.sharif.edu]
- 14. researchgate.net [researchgate.net]
- 15. 2’,2’-Difluoro-2’-deoxyuridine | LGC Standards [lgcstandards.com]
- 16. 2’,2’-Difluoro-2’-deoxyuridine | LGC Standards [lgcstandards.com]
- 17. researchgate.net [researchgate.net]
- 18. "Measurement of the Anticancer Agent Gemcitabine and Its Deaminated Met" by Yan Xu, Bruce Keith et al. [engagedscholarship.csuohio.edu]
- 19. Retention studies of 2'-2'-difluorodeoxycytidine and 2'-2'-difluorodeoxyuridine nucleosides and nucleotides on porous graphitic carbon: development of a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Simultaneous quantification of 2',2'-difluorodeoxycytidine and 2',2'-difluorodeoxyuridine nucleosides and nucleotides in white blood cells using porous graphitic carbon chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ajgreenchem.com [ajgreenchem.com]
- 23. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
An In-depth Technical Guide to 2',2'-Difluoro-2'-deoxyuridine: Properties, Mechanisms, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',2'-Difluoro-2'-deoxyuridine (dFdU) is a key metabolite of the widely used chemotherapeutic agent gemcitabine (2',2'-difluoro-2'-deoxycytidine, dFdC). Formed through the deamination of gemcitabine by cytidine deaminase, primarily in the liver, dFdU was initially considered an inactive metabolite. However, emerging evidence has demonstrated its own significant cytotoxic and radiosensitizing activities, contributing to the overall therapeutic effect of gemcitabine. This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, and relevant experimental protocols for this compound, intended to serve as a valuable resource for researchers in oncology and drug development.
Chemical and Physical Properties
This compound is a pyrimidine nucleoside analog characterized by the presence of two fluorine atoms at the 2' position of the deoxyribose sugar. These fluorine substituents are crucial for its biological activity.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀F₂N₂O₅ | [1] |
| Molecular Weight | 264.18 g/mol | [1] |
| CAS Number | 114248-23-6 | [2] |
| Appearance | White to Off-White Solid | [2] |
| Melting Point | 147-149 °C | [2] |
| pKa | 9.39 ± 0.10 (Predicted) | [2] |
| Solubility | ||
| Water | Slightly soluble (heatable) | [2] |
| Methanol | Slightly soluble | [2] |
| Ethanol | 25 mg/mL | [3] |
| DMSO | 20 mg/mL | [3] |
| DMF | 20 mg/mL | [3] |
| PBS (pH 7.2) | 10 mg/mL | [3] |
Mechanism of Action
The cytotoxic effects of this compound are multifaceted, involving its intracellular activation and subsequent interference with critical cellular processes.
Cellular Uptake and Activation
This compound is transported into cells where it undergoes phosphorylation by cellular kinases to its active mono-, di-, and triphosphate forms (dFdU-MP, dFdU-DP, and dFdU-TP).
Inhibition of DNA and RNA Synthesis
The triphosphate metabolite, dFdU-TP, is incorporated into both DNA and RNA. Its incorporation into DNA leads to chain termination and the inhibition of DNA synthesis. The incorporation into RNA can disrupt RNA processing and function.
Inhibition of Thymidylate Synthase
The monophosphate form, dFdU-MP, is a known inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[4] Inhibition of TS leads to a depletion of the dTMP pool, which is essential for DNA synthesis and repair.[4] This disruption of nucleotide metabolism contributes significantly to the cytotoxic effects of dFdU.[4]
Cell Cycle Arrest and Apoptosis
By disrupting DNA synthesis and nucleotide metabolism, this compound induces cell cycle arrest, primarily in the S-phase.[5] This prolonged arrest can trigger apoptosis, or programmed cell death. The apoptotic cascade initiated by dFdU involves the activation of caspases and is regulated by members of the Bcl-2 family of proteins.
Cytotoxicity
This compound has demonstrated cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | Exposure Time | IC₅₀ (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 48 h - 14 d | 3.13 | [5] |
| A549 | Lung Carcinoma | 48 h - 14 d | 3.92 | [5] |
| HTB-26 | Breast Cancer | 48 h | 10 - 50 | [6] |
| PC-3 | Pancreatic Cancer | 48 h | 10 - 50 | [6] |
| BxPC3 | Pancreatic Cancer | - | 0.15 ± 0.05 | [1] |
| Caco-2 | Colorectal Adenocarcinoma | - | 32.1 ± 4.3 | [1] |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound involves the deamination of gemcitabine hydrochloride.[2]
Materials:
-
Gemcitabine hydrochloride
-
2N Aqueous acetic acid
-
Sodium nitrite
-
2N Aqueous sodium hydroxide
-
Methanol
-
Ethyl acetate
Procedure:
-
Dissolve gemcitabine hydrochloride (e.g., 5 g, 16.7 mmol) in 2N aqueous acetic acid (350 ml).
-
Slowly add sodium nitrite (e.g., 16.7 g, 14.5 eq.) to the solution.
-
Allow the reaction mixture to stand at room temperature for 48 hours.
-
Adjust the pH of the reaction mixture to 6-7 with 2N aqueous sodium hydroxide.
-
Concentrate the solution under reduced pressure.
-
To the concentrated residue, add a solvent mixture of methanol/ethyl acetate (1:5, 360 ml) and filter to remove insoluble salts.
-
Repeat the washing and filtration step several times to ensure complete salt removal.
-
Concentrate the final filtrate under reduced pressure to yield this compound.[2]
HPLC Purification
High-performance liquid chromatography (HPLC) is a standard method for the purification of this compound. The following is a representative protocol.
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size)[7]
-
Mobile Phase A: 0.1% Acetic acid in water[7]
-
Mobile Phase B: Methanol[7]
-
Gradient: A linear gradient can be optimized, for example: 5-20% B over 30 minutes, then holding at 20% B.[7]
-
Flow Rate: 1.5 mL/min[7]
-
Detection: UV at 277 nm[7]
-
Column Temperature: Room temperature[7]
Procedure:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Filter the sample through a 0.45 µm filter.
-
Inject the sample onto the equilibrated HPLC column.
-
Run the gradient elution program.
-
Collect fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure.
NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure of this compound.
Sample Preparation:
-
Dissolve the purified this compound in a deuterated solvent such as DMSO-d₆ or CD₃OD.
¹H and ¹³C NMR:
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).
-
The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.
-
Characteristic peaks for the uracil base and the difluorinated deoxyribose sugar moiety should be observed and assigned.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound.[4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[4]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Replace the medium in the wells with the medium containing the different concentrations of dFdU. Include vehicle control wells (medium with DMSO) and blank wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9]
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Conclusion
This compound, a major metabolite of gemcitabine, is a biologically active compound with its own distinct cytotoxic properties. Its mechanism of action, involving the inhibition of DNA and RNA synthesis, inhibition of thymidylate synthase, and induction of cell cycle arrest and apoptosis, highlights its contribution to the overall anticancer efficacy of gemcitabine. This technical guide provides a consolidated resource of its chemical and physical properties, mechanisms of action, and key experimental protocols to aid researchers in further investigating the therapeutic potential of this important molecule. A deeper understanding of the independent role of dFdU may open new avenues for the development of more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of thymidylate synthase after administration of doxifluridine in a transplantable colon carcinoma in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 | LGC Standards [lgcstandards.com]
- 4. researchtweet.com [researchtweet.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
In Vitro Cytotoxicity of 2',2'-Difluoro-2'-deoxyuridine in Cancer Cells: A Technical Guide
Abstract
2',2'-Difluoro-2'-deoxyuridine, widely known as gemcitabine, is a cornerstone of chemotherapy for a multitude of cancers, including pancreatic, non-small cell lung, breast, and bladder cancers.[1][2] Its efficacy lies in its ability to disrupt DNA synthesis and induce programmed cell death, or apoptosis, in rapidly dividing cancer cells.[2][3] This technical guide provides an in-depth analysis of the in vitro cytotoxicity of gemcitabine, presenting key quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms and experimental workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of cytotoxic anticancer agents.
Introduction
Gemcitabine (dFdC) is a synthetic pyrimidine nucleoside analog of deoxycytidine.[4] It functions as a prodrug, meaning it is administered in an inactive form and must be metabolized within the cell to exert its cytotoxic effects.[4] Its structural similarity to natural nucleosides allows it to be transported into cells and subsequently phosphorylated by cellular kinases. The resulting active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP), are the primary mediators of its anticancer activity.[1][3] This guide will explore the mechanisms of action, quantitative measures of cytotoxicity, and the experimental procedures used to evaluate the in vitro effects of gemcitabine on cancer cells.
Mechanism of Action
The cytotoxic effects of gemcitabine are primarily attributed to two key mechanisms mediated by its active metabolites:
-
Inhibition of DNA Synthesis by dFdCTP: Gemcitabine triphosphate (dFdCTP) competitively inhibits the incorporation of the natural nucleotide deoxycytidine triphosphate (dCTP) into the growing DNA strand during replication.[4] Once incorporated, dFdCTP acts as a "masked chain terminator."[2][4] After the fraudulent base is added, one more nucleotide is incorporated, which effectively hides the gemcitabine analog from the DNA polymerase's proofreading and repair mechanisms.[4] This leads to the stalling of DNA replication and the induction of apoptosis.[3][4]
-
Inhibition of Ribonucleotide Reductase by dFdCDP: Gemcitabine diphosphate (dFdCDP) inhibits the enzyme ribonucleotide reductase (RNR).[2][3] RNR is crucial for the de novo synthesis of deoxynucleotides, the building blocks of DNA.[3] By inhibiting RNR, dFdCDP depletes the cellular pool of deoxynucleotides, further hampering DNA synthesis and repair.[3]
This dual mechanism of action contributes to the potent cytotoxic effects of gemcitabine in a variety of cancer cell types.
Signaling Pathways Modulated by Gemcitabine
Gemcitabine-induced DNA damage and replication stress trigger a cascade of intracellular signaling pathways that ultimately determine the cell's fate. Key pathways implicated in the cellular response to gemcitabine include:
-
DNA Damage Response (DDR) Pathways: Gemcitabine-induced stalled replication forks and DNA strand breaks activate the ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) signaling pathways.[5] These pathways, in turn, activate downstream checkpoint kinases such as Chk1 and Chk2, leading to cell cycle arrest and attempts at DNA repair.[5] The Rad9-Hus1-Rad1 (9-1-1) complex is also a key sensor in the ATR-mediated response to replication stress.[5]
-
Stress-Activated Protein Kinase (SAPK) Pathways: Gemcitabine treatment has been shown to activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[6] These pathways are generally associated with cellular stress and can mediate apoptotic cell death.[6]
-
Developmental Signaling Pathways: Several developmental pathways, often dysregulated in cancer, have been implicated in gemcitabine resistance. These include the Wnt/β-catenin, Hedgehog (Hh), and Notch signaling pathways.[1] Activation of these pathways can promote cell survival and diminish the cytotoxic effects of gemcitabine.[1]
Below is a diagram illustrating the intracellular activation and primary mechanisms of action of gemcitabine.
The following diagram illustrates the key signaling pathways activated in response to gemcitabine-induced cellular stress.
Quantitative Analysis of In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the in vitro cytotoxicity of a compound. It represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation or viability. The IC50 values for gemcitabine can vary significantly depending on the cancer cell line, reflecting inherent differences in drug uptake, metabolism, and cellular response.
Table 1: IC50 Values of Gemcitabine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) | Incubation Time (h) | Reference |
| MIA PaCa-2 | Pancreatic | 25.00 ± 0.47 | 72 | [7] |
| PANC-1 | Pancreatic | 48.55 ± 2.30 | 72 | [7] |
| AsPC-1 | Pancreatic | Moderately sensitive | - | [8] |
| BxPC-3 | Pancreatic | Sensitive | - | [8] |
| Capan-1 | Pancreatic | Comparatively more resistant | - | [8] |
| CCRF-CEM | Leukemia | ~3.78 (1 ng/ml) | - | [9] |
| MV-4-11 | Leukemia | 0.0000005 µM (0.5 pM) | - | [9] |
| ES4 | - | 0.0000007 µM (0.7 pM) | - | [9] |
| ACHN | Kidney | 0.0000009 µM (0.9 pM) | - | [9] |
| HCT-116 | Colorectal | 5,500,000 (5.50 mM) | 24 | [10] |
| HepG2 | Liver | 3,130 | - | [11] |
| A549 | Lung | 3,920 | - | [11] |
Note: IC50 values can exhibit variability between laboratories due to differences in experimental protocols, cell passage number, and reagent sources.[12] The values presented here are for reference and should be empirically determined for specific experimental systems.
Experimental Protocols
Standardized protocols are essential for the accurate and reproducible assessment of in vitro cytotoxicity. The following sections detail the methodologies for two commonly used assays.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Gemcitabine stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[13]
-
Drug Treatment: Prepare serial dilutions of gemcitabine in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted drug solutions. Include vehicle-treated wells as a negative control and wells with medium only as a blank.[13][14]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[13][14]
-
Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Gemcitabine stock solution
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of gemcitabine for the desired duration. Include an untreated control.[14]
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.[14]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.[14]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour of staining.[14]
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Conclusion
This compound (gemcitabine) remains a pivotal cytotoxic agent in the clinical management of various cancers. Its multifaceted mechanism of action, centered on the disruption of DNA synthesis and induction of apoptosis, provides a robust foundation for its therapeutic efficacy. Understanding the nuances of its in vitro cytotoxicity, including the specific signaling pathways it modulates and the quantitative measures of its potency across different cancer cell lines, is paramount for the continued development of effective cancer therapies. The experimental protocols detailed in this guide provide a standardized framework for researchers to further investigate the cytotoxic properties of gemcitabine and novel anticancer compounds. This comprehensive overview serves as a valuable resource for scientists and drug development professionals dedicated to advancing the field of oncology.
References
- 1. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gemcitabine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 4. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. medipol.edu.tr [medipol.edu.tr]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Pharmacokinetics of 2',2'-Difluoro-2'-deoxyuridine (Gemcitabine): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',2'-Difluoro-2'-deoxyuridine, more commonly known as gemcitabine (dFdC), is a synthetic pyrimidine nucleoside analogue of deoxycytidine. Since its approval in 1996, it has become a cornerstone of chemotherapy regimens for a variety of solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1] As a prodrug, gemcitabine's efficacy is critically dependent on its transport into tumor cells and its subsequent intracellular metabolic activation.[2][3] Understanding the pharmacokinetic profile—the absorption, distribution, metabolism, and excretion (ADME)—of gemcitabine is paramount for optimizing its therapeutic index, overcoming drug resistance, and guiding the development of novel drug delivery strategies. This technical guide provides an in-depth overview of the core pharmacokinetic principles of gemcitabine, detailed experimental protocols for its quantification, and a visual representation of its metabolic and mechanistic pathways.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Gemcitabine is administered intravenously due to poor oral bioavailability (around 10%), a consequence of extensive first-pass metabolism in the gut and liver by the enzyme cytidine deaminase (CDA).[4][5][6]
Absorption: Following intravenous infusion, gemcitabine is rapidly distributed into the tissues. Peak plasma concentrations are typically observed within minutes of completing the infusion.[7]
Distribution: Gemcitabine is a hydrophilic molecule that requires specialized nucleoside transporters to cross cell membranes.[1][8] The human equilibrative nucleoside transporter 1 (hENT1) is considered the primary transporter for gemcitabine into cancer cells, and its expression level can correlate with treatment effectiveness.[1][9][10] The population mean for the volume of distribution of the central compartment (Vc) for gemcitabine has been reported to be approximately 15 L.[11]
Metabolism: The metabolism of gemcitabine is a tale of two competing pathways: intracellular activation, which is essential for its cytotoxic effect, and systemic inactivation.
-
Anabolic (Activation) Pathway: Once inside the cell, gemcitabine is sequentially phosphorylated to its active metabolites. This process is initiated by deoxycytidine kinase (dCK), which converts gemcitabine to its monophosphate form, gemcitabine monophosphate (dFdCMP).[12][13] This initial step is the rate-limiting factor in the activation cascade.[14][15] dFdCMP is then further phosphorylated by other cellular kinases to gemcitabine diphosphate (dFdCDP) and finally to the primary active metabolite, gemcitabine triphosphate (dFdCTP).[15][16] These active metabolites, particularly dFdCTP, have a much longer intracellular half-life than the parent drug's plasma half-life, allowing for sustained cytotoxic activity.[17]
-
Catabolic (Inactivation) Pathway: The majority of gemcitabine is rapidly and extensively inactivated by the enzyme cytidine deaminase (CDA), which is ubiquitously present in the liver, blood, and other tissues.[4][11][13] CDA deaminates gemcitabine to the inactive metabolite this compound (dFdU).[14][18] This rapid conversion is the primary driver of gemcitabine's short plasma half-life.[6]
Excretion: Gemcitabine is eliminated from the body primarily through metabolism and subsequent renal excretion. The main urinary metabolite is dFdU, which accounts for the vast majority of the excreted drug.[11] Mild to moderate renal insufficiency does not appear to have a significant effect on gemcitabine pharmacokinetics.[7]
Pharmacokinetic Data Presentation
The pharmacokinetic parameters of gemcitabine and its primary metabolite, dFdU, are influenced by dose and infusion duration. Longer infusion times at lower doses can lead to higher intracellular accumulation of the active metabolite dFdCTP, a strategy explored to enhance efficacy.[4][17]
Table 1: Pharmacokinetic Parameters of Gemcitabine in Human Plasma
| Dose (mg/m²) | Infusion Time | Cmax (µg/mL) | Vc (L) | CL (L/min) | t½ (min) |
| 500 - 2,592 | 0.4 - 1.2 hours | 3.2 - 45.5 | N/A | N/A | N/A |
| 1,000 | 30 min | >5 (approx. 30 min post-infusion) | N/A | N/A | N/A |
| N/A | N/A | N/A | 15 | 2.7 | 42 - 94 |
Cmax: Maximum plasma concentration; Vc: Volume of distribution of central compartment; CL: Clearance; t½: Half-life. Data compiled from[6][7][11].
Table 2: Pharmacokinetic Parameters of dFdU (Inactive Metabolite) in Human Plasma
| Parameter | Population Mean | Between-Subject Variability (CV%) |
| Vc (L) | 46 | 15% |
| CL (L/min) | 0.04 | 35% |
Vc: Volume of distribution of central compartment; CL: Clearance. Data compiled from[11].
Table 3: Intracellular Pharmacokinetics in Peripheral Blood Mononuclear Cells (PBMCs)
| Analyte | Mean Intracellular AUC₀₋₂₄ₕ (µM*h) |
| Gemcitabine (dFdC) | 95 |
| dFdU | 1650 |
| dFdCTP | Significantly higher than dFdUTP |
| dFdUTP | Much lower than dFdCTP |
AUC₀₋₂₄ₕ: Area under the concentration-time curve from 0 to 24 hours. Data indicates that while dFdU is more abundant than the parent drug within cells, the active phosphorylated forms of gemcitabine (dFdCTP) are far more prevalent than the phosphorylated forms of dFdU (dFdUTP). Data compiled from[19][20].
Experimental Protocols
Accurate quantification of gemcitabine and its metabolites in biological matrices is crucial for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[21][22][23]
Protocol 1: Quantification of Gemcitabine and Metabolites in Plasma/Tissue
This protocol outlines a general methodology for the simultaneous determination of gemcitabine (dFdC), dFdU, and dFdCTP in plasma or tissue homogenates.
1. Sample Collection and Handling:
-
Collect blood samples in tubes containing a cytidine deaminase inhibitor, such as tetrahydrouridine (THU), to prevent ex vivo degradation of gemcitabine.[18]
-
Centrifuge to separate plasma. Store plasma and tissue samples at -80°C until analysis.[21]
2. Sample Preparation (Protein Precipitation):
-
To a small volume of plasma (e.g., 25-50 µL) or tissue homogenate, add a deuterated internal standard (e.g., ¹³C,¹⁵N₂-gemcitabine).[6][18]
-
Add 3-4 volumes of ice-cold acetonitrile or methanol to precipitate proteins.[18][24]
-
Vortex vigorously and centrifuge at high speed (e.g., >12,000 g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or 96-well plate for analysis.[18] For dFdU analysis, the supernatant may be evaporated to dryness and reconstituted.[18]
3. Chromatographic Conditions (LC):
-
Column: A porous graphitic carbon column (e.g., Hypercarb) is effective for separating the polar analytes.[19] Alternatively, a polar C18 column (e.g., Luna Omega Polar C18) can be used.[24]
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous solvent (e.g., 5 mM ammonium acetate or water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[23][24]
-
Flow Rate: A typical flow rate is between 0.4 - 0.8 mL/min.[23][24]
-
Run Time: Modern UHPLC methods can achieve separation in under 5 minutes.[24]
4. Mass Spectrometric Conditions (MS/MS):
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used, operating in Multiple Reaction Monitoring (MRM) mode.[19]
-
Ionization Source: Electrospray ionization (ESI) is commonly used. Gemcitabine is often monitored in positive ion mode, while dFdU and the phosphorylated metabolites are monitored in negative ion mode.[18][19]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard (e.g., Gemcitabine: m/z 264.1 → 112.1).[18]
5. Quantification:
-
Construct calibration curves using blank matrix spiked with known concentrations of each analyte.[21]
-
Calculate analyte concentrations in unknown samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
Protocol 2: Intracellular Uptake and Metabolism in Cultured Cells
This protocol describes a method to assess the ability of cancer cells to take up and metabolize gemcitabine.
1. Cell Culture and Treatment:
-
Plate cancer cells (e.g., pancreatic, lung) in multi-well plates and grow to near confluence.[25]
-
Incubate the cells with gemcitabine at various concentrations and for different time points (e.g., 2, 4, 24 hours) in culture medium.[10][14]
2. Cell Lysis and Nucleotide Extraction:
-
After incubation, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Lyse the cells and extract the acid-soluble fraction containing nucleotides. This is typically done by adding a cold acid solution (e.g., 0.5 M perchloric acid or trichloroacetic acid).[26]
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Neutralize the acidic supernatant with a base (e.g., potassium hydroxide).[26] Centrifuge again to remove the precipitate.
3. Analysis:
-
Analyze the neutralized supernatant (the nucleotide pool) using an LC-MS/MS method similar to Protocol 1, optimized for the separation of dFdCMP, dFdCDP, and dFdCTP.[21] Anion-exchange chromatography can also be effective for separating these highly polar, negatively charged molecules.[26][27]
4. Data Expression:
-
Quantify the intracellular concentration of each metabolite.
-
Normalize the data to the number of cells (e.g., pmol/10⁷ cells) or total protein content to allow for comparison across different cell lines and conditions.[26]
Mandatory Visualizations
Metabolic Pathways
Caption: Metabolic activation and inactivation pathways of Gemcitabine.
Mechanism of Action
Caption: Dual mechanism of action of Gemcitabine's active metabolites.
Experimental Workflow
Caption: General workflow for quantifying Gemcitabine by LC-MS/MS.
Conclusion
The clinical activity of this compound is intricately linked to its complex pharmacokinetic profile. Its efficacy is a direct result of cellular uptake via nucleoside transporters and a competitive intracellular metabolism that favors the formation of active phosphorylated metabolites over systemic inactivation by cytidine deaminase. The short plasma half-life of the parent drug belies the prolonged intracellular retention of dFdCTP, which ultimately drives the cytotoxic effect through dual mechanisms of DNA chain termination and ribonucleotide reductase inhibition.[12][19] A thorough understanding of these pathways, supported by robust analytical methodologies like LC-MS/MS, is essential for clinicians and researchers. This knowledge enables the rational design of combination therapies, the development of strategies to overcome resistance (such as co-administration with CDA inhibitors), and the exploration of novel formulations aimed at improving the therapeutic window of this vital anticancer agent.[5]
References
- 1. massivebio.com [massivebio.com]
- 2. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Absorption, Distribution, Metabolism, and Excretion of an Oral Amide Prodrug of Gemcitabine Designed to Deliver Prolonged Systemic Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicines.org.uk [medicines.org.uk]
- 8. scispace.com [scispace.com]
- 9. Cellular uptake and anti-tumor activity of gemcitabine conjugated with new amphiphilic cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Population pharmacokinetics of gemcitabine and its metabolite in patients with cancer: effect of oxaliplatin and infusion rate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 13. oaepublish.com [oaepublish.com]
- 14. Intracellular Cytidine Deaminase Regulates Gemcitabine Metabolism in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic evaluation of gemcitabine and 2',2'-difluorodeoxycytidine-5'-triphosphate after prolonged infusion in patients affected by different solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. celerion.com [celerion.com]
- 19. Intracellular pharmacokinetics of gemcitabine, its deaminated metabolite 2′,2′‐difluorodeoxyuridine and their nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Intracellular pharmacokinetics of gemcitabine, its deaminated metabolite 2',2'-difluorodeoxyuridine and their nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ajgreenchem.com [ajgreenchem.com]
- 24. Quantitative UHPLC-MS/MS Analysis of Gemcitabine and Its Active and Inactive Metabolites in Pig Plasma and Lung Tissue in Preparation of Locoregional Therapies for Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. A new, simple method for quantifying gemcitabine triphosphate in cancer cells using isocratic high‐performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A new, simple method for quantifying gemcitabine triphosphate in cancer cells using isocratic high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 2',2'-Difluoro-2'-deoxyuridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',2'-Difluoro-2'-deoxyuridine, commonly referred to as dFdU, is a pyrimidine nucleoside analog. It is the primary and less active metabolite of the potent anticancer drug Gemcitabine (2',2'-Difluoro-2'-deoxycytidine, dFdC). The metabolic conversion from dFdC to dFdU occurs via deamination, a reaction catalyzed by the enzyme cytidine deaminase. Understanding the precise molecular structure of dFdU is crucial for comprehending its pharmacological profile, its contribution to the overall therapeutic and toxicological effects of Gemcitabine, and for the rational design of new nucleoside-based therapeutic agents.
This technical guide provides a detailed examination of the molecular structure of this compound, including its chemical identity, quantitative structural parameters derived from computational analysis, and detailed experimental protocols for its characterization.
Molecular Identity and Structure
The core structure of this compound consists of a uracil base attached to a 2'-deoxyribose sugar ring via a β-N1-glycosidic bond. The defining feature of this molecule is the substitution of the two hydrogen atoms on the 2' carbon of the sugar with two fluorine atoms.
| Identifier | Value |
| IUPAC Name | 1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
| Synonyms | dFdU, 2',2'-Difluorodeoxyuridine |
| Molecular Formula | C₉H₁₀F₂N₂O₅ |
| Molecular Weight | 264.18 g/mol |
| CAS Number | 114248-23-6 |
| Canonical SMILES | C1=CN(C(=O)NC1=O)C2C(--INVALID-LINK--CO">C@@HO)(F)F |
| InChI Key | FIRDBEQIJQERSE-WETFRILZSA-N |
Molecular Visualization
The two-dimensional chemical structure of this compound is depicted below, with standard atom numbering for the pyrimidine and sugar rings.
Quantitative Structural Data
Selected Bond Lengths
| Bond | Length (Å) | Description |
| N1–C1' | 1.47 | Glycosidic bond |
| C1'–C2' | 1.55 | Sugar ring bond |
| C2'–C3' | 1.54 | Sugar ring bond |
| C3'–C4' | 1.53 | Sugar ring bond |
| C4'–O4' | 1.44 | Sugar ring bond |
| O4'–C1' | 1.42 | Sugar ring bond |
| C2'–F | ~1.36 | Carbon-Fluorine bond (average) |
| C4'–C5' | 1.52 | Exocyclic bond |
| C5'–O5' | 1.42 | Hydroxymethyl group |
| N1=C6 | 1.38 | Uracil ring bond |
| C5=C6 | 1.34 | Uracil ring bond |
Note: Data are based on DFT calculations for the structurally analogous Gemcitabine molecule.[1]
Selected Bond Angles
| Angle | Value (degrees) | Description |
| O4'–C1'–N1 | 108.5 | Glycosidic bond angle |
| C2'–C1'–N1 | 114.8 | Glycosidic bond angle |
| C1'–C2'–C3' | 102.1 | Sugar ring angle |
| C2'–C3'–C4' | 102.5 | Sugar ring angle |
| C3'–C4'–O4' | 104.9 | Sugar ring angle |
| C4'–O4'–C1' | 109.3 | Sugar ring angle |
| F–C2'–F | ~107.0 | Gem-difluoro angle |
| C1'–O4'–C4' | 109.3 | Sugar pucker related |
Note: Data are based on DFT calculations for the structurally analogous Gemcitabine molecule.[1]
Experimental Protocols for Structural Characterization
The definitive structure of a novel or modified nucleoside like dFdU is typically determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
Protocol for NMR Spectroscopic Analysis
This protocol describes the steps for the complete NMR structural assignment of this compound, based on established methods for its parent compound, Gemcitabine.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound solid.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).
-
Cap the NMR tube and gently vortex to ensure complete dissolution and homogeneity.
2. NMR Instrument Setup:
-
Use a high-field NMR spectrometer, such as a Bruker DRX 500, operating at a proton frequency of 500 MHz.
-
Tune and match the probe for the relevant nuclei (¹H, ¹³C, ¹⁹F).
-
Shim the magnetic field to achieve high resolution and symmetrical line shapes using the solvent lock signal.
-
Maintain a constant sample temperature, typically 298 K (25 °C), for all experiments.
3. Data Acquisition:
-
1D ¹H NMR: Acquire a standard one-dimensional proton spectrum to identify all proton signals. Key signals include those from the uracil ring (H5, H6), the sugar ring (H1', H3', H4', H5'), and hydroxyl groups.
-
1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.
-
1D ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. The two fluorine atoms at the C2' position are diastereotopic and are expected to show a complex splitting pattern (geminal F-F coupling and coupling to nearby protons).
-
2D ¹H-¹H COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton scalar coupling networks, which helps in assigning protons within the sugar ring.
-
2D ¹H-¹³C HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Run an HSQC or HMQC experiment to correlate each proton with its directly attached carbon atom. This is essential for definitive carbon assignments.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify longer-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the uracil base to the sugar ring via the glycosidic bond (correlations from H1' to C2 and C6).
4. Data Processing and Analysis:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicity) and coupling constants (J-values) to deduce spatial relationships between nuclei.
-
Combine all 1D and 2D data to achieve a complete and unambiguous assignment of all ¹H, ¹³C, and ¹⁹F resonances.
Representative Protocol for Single-Crystal X-ray Crystallography
This protocol outlines the general workflow for determining the three-dimensional structure of a small organic molecule like dFdU.
1. Crystallization:
-
Grow single crystals of dFdU suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step.
-
A common method is slow evaporation. Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol/water) to near-saturation.
-
Allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks until well-formed crystals appear.
2. Crystal Mounting and Data Collection:
-
Select a high-quality, single crystal under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.
-
Mount the goniometer on the X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
3. Data Processing:
-
Integrate the raw diffraction images to determine the intensity and position of each reflection.
-
Index the reflections to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal's Bravais lattice.
-
Determine the space group from the systematic absences in the diffraction data.
-
Scale and merge the data to produce a final reflection file containing a unique set of hkl indices and their corresponding intensities.
4. Structure Solution and Refinement:
-
Solve the "phase problem" using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial molecular model by fitting atoms into the electron density map.
-
Refine the atomic positions, and thermal parameters against the experimental diffraction data using least-squares methods until the calculated and observed diffraction patterns match closely.
-
Locate and refine hydrogen atoms from the difference electron density maps or place them in calculated positions.
-
The final refined structure provides precise atomic coordinates, from which all bond lengths, bond angles, and torsion angles can be calculated.
Metabolic Pathway Context
The structural identity of this compound is best understood in the context of its formation from the parent drug, Gemcitabine.
References
Biotransformation of Gemcitabine to 2',2'-Difluoro-2'-deoxyuridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biotransformation of the anticancer drug gemcitabine (dFdC) into its primary metabolite, 2',2'-difluoro-2'-deoxyuridine (dFdU). This process is a critical determinant of gemcitabine's efficacy and toxicity. This document details the enzymatic pathways involved, presents key quantitative data, outlines experimental protocols for studying this transformation, and provides visual representations of the core concepts.
Introduction to Gemcitabine Metabolism
Gemcitabine is a nucleoside analog that requires intracellular activation through phosphorylation to exert its cytotoxic effects.[1] However, a significant portion of administered gemcitabine is rapidly converted to the inactive metabolite dFdU.[1][2] This biotransformation is primarily catalyzed by the enzyme cytidine deaminase (CDA), which is ubiquitously expressed in the liver, blood, and various tissues.[1][3] The balance between the activation and inactivation pathways of gemcitabine is a key factor in its therapeutic index.
The Core Biotransformation Pathway
The primary pathway for the conversion of gemcitabine to dFdU is through deamination, a reaction catalyzed by cytidine deaminase (CDA).[3] This enzyme removes the amino group from the cytidine base of gemcitabine, converting it to a uridine base, thus forming dFdU.
Another intracellular pathway involves the phosphorylation of gemcitabine to gemcitabine monophosphate (dFdCMP) by deoxycytidine kinase (dCK).[4] Subsequently, dFdCMP can be deaminated by deoxycytidylate deaminase (DCTD) to form this compound monophosphate (dFdUMP).[4]
dot
Caption: Metabolic pathway of gemcitabine activation and inactivation.
Quantitative Data
The following tables summarize key quantitative parameters related to the biotransformation and activity of gemcitabine and dFdU.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Source(s) |
| Cytidine Deaminase (CDA) | Gemcitabine | 95.7 | [3] |
| Deoxycytidine Kinase (dCK) | Gemcitabine | 4.6 | [3][5] |
| Deoxycytidine Kinase (dCK) | Deoxycytidine | 1.5 | [3][5] |
Table 2: Pharmacokinetic Parameters in Human Plasma
| Compound | Clearance (L/min) | Volume of Distribution (Vd) (L) | Half-life (t½) (min) | Source(s) |
| Gemcitabine | 2.70 (31.0% CV) | 30 | < 30 | [6][7][8] |
| dFdU | 0.0515 (35.8% CV) | 238 | - | [7][8] |
| Gemcitabine | 2.7 (31% CV) | 15 | - | [7] |
| dFdU | 0.04 (35% CV) | 46 | - | [7] |
CV: Coefficient of Variation
Table 3: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Compound | Exposure Time | IC50 (µM) | Source(s) |
| HepG2 | Gemcitabine | 72 hours | ~0.005 | [9] |
| HepG2 | dFdU | 72 hours | ~500 | [9] |
| A549 | Gemcitabine | 72 hours | - | [9] |
| A549 | dFdU | 72 hours | - | [9] |
| MIA PaCa-2 (Parental) | Gemcitabine | - | 0.00032 | [10] |
| MIA PaCa-2 (Resistant) | Gemcitabine | - | 1.243 | [10] |
| Primary Pancreatic Cancer Cells | Gemcitabine | - | Lower than cell lines | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biotransformation of gemcitabine.
Cytidine Deaminase (CDA) Enzyme Assay
This protocol is adapted from methodologies that measure the deamination of a cytidine analog.[12][13][14][15]
Principle: The activity of CDA is determined by measuring the rate of conversion of gemcitabine to dFdU. This can be quantified by monitoring the change in absorbance or by separating and quantifying the substrate and product using chromatography. A common method involves measuring the release of ammonia during the deamination reaction.[12][13]
Materials:
-
Purified CDA or cell/tissue lysate
-
Gemcitabine hydrochloride
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Reagents for ammonia quantification (e.g., Berthelot's reagent) or HPLC/LC-MS/MS system for dFdU quantification.
-
96-well microplate and plate reader (for colorimetric assays)
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the CDA enzyme source.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known concentration of gemcitabine.
-
Incubate the reaction at 37°C for a specific time period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a strong acid or by heat inactivation).
-
Quantify the amount of dFdU produced using a validated LC-MS/MS method or measure the ammonia released using a colorimetric assay.
-
Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.
dot
Caption: Workflow for a typical cytidine deaminase (CDA) enzyme assay.
Deoxycytidine Kinase (dCK) Enzyme Assay
This protocol is based on methods that measure the phosphorylation of deoxycytidine analogs.[3][16][17][18]
Principle: dCK activity is determined by measuring the rate of formation of gemcitabine monophosphate (dFdCMP) from gemcitabine. This is often a coupled enzyme assay where the product of the dCK reaction is a substrate for a subsequent reaction that can be monitored spectrophotometrically.[17]
Materials:
-
Purified dCK or cell/tissue lysate
-
Gemcitabine
-
ATP (as a phosphate donor)
-
Coupling enzymes and substrates (e.g., pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, NADH)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.6, containing MgCl2 and DTT)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ATP, and the coupling enzymes/substrates.
-
Add the dCK enzyme source to the mixture.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding gemcitabine.
-
Monitor the decrease in absorbance at 340 nm in real-time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the enzyme activity, typically expressed as nmol of ADP formed (equivalent to dFdCMP formed) per minute per mg of protein.
Cell Culture and In Vitro Metabolism Studies
This protocol describes a general procedure for studying gemcitabine metabolism in cancer cell lines.[11][19][20][21][22][23]
Cell Lines and Culture Conditions:
-
Pancreatic cancer cell lines such as BxPC-3, MIA PaCa-2, and PANC-1 are commonly used.[11][19][20][21][22][23]
-
Maintain cells in the recommended culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.[19][20]
Experimental Procedure:
-
Seed cells in culture plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of gemcitabine (e.g., 10 µM and 100 µM).[22]
-
Incubate the cells for different time points (e.g., 1, 4, and 24 hours).[11][22]
-
At each time point, collect both the cell culture medium and the cells.
-
For the medium, centrifuge to remove any debris and store the supernatant at -80°C for analysis of extracellular gemcitabine and dFdU.
-
For the cells, wash with ice-cold PBS, detach the cells, and count them.
-
Lyse the cells (e.g., by sonication or with a lysis buffer) and extract the intracellular metabolites.
-
Analyze the extracellular and intracellular samples for gemcitabine and its metabolites (dFdU, dFdCMP, dFdCDP, dFdCTP) using a validated LC-MS/MS method.
LC-MS/MS Quantification of Gemcitabine and dFdU
This protocol outlines a general method for the simultaneous quantification of gemcitabine and dFdU in biological matrices.[2][7][12][24][25][26][27][28]
Principle: Liquid chromatography is used to separate gemcitabine and dFdU from other components in the sample, and tandem mass spectrometry provides sensitive and specific detection and quantification.
Sample Preparation:
-
To plasma or cell lysate samples, add an internal standard (e.g., isotopically labeled gemcitabine and dFdU).
-
Perform protein precipitation by adding a solvent like acetonitrile, followed by centrifugation.
-
The supernatant can be directly injected or further purified using solid-phase extraction (SPE).
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.2-0.5 mL/min.
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode for gemcitabine and negative mode for dFdU.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for gemcitabine, dFdU, and their internal standards.
dot
Caption: General workflow for LC-MS/MS analysis of gemcitabine and dFdU.
Conclusion
The biotransformation of gemcitabine to dFdU by cytidine deaminase is a pivotal step in its metabolism, significantly impacting its clinical activity. A thorough understanding of this pathway, supported by robust quantitative data and well-defined experimental protocols, is essential for the development of strategies to optimize gemcitabine therapy. This may include the co-administration of CDA inhibitors or the development of gemcitabine analogs that are less susceptible to deamination. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers working to enhance the therapeutic potential of gemcitabine.
References
- 1. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular pharmacokinetics of gemcitabine, its deaminated metabolite 2′,2′‐difluorodeoxyuridine and their nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic studies on 2',2'-difluorodeoxycytidine (Gemcitabine) with purified human deoxycytidine kinase and cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. oaepublish.com [oaepublish.com]
- 6. researchgate.net [researchgate.net]
- 7. Population pharmacokinetics of gemcitabine and its metabolite in patients with cancer: effect of oxaliplatin and infusion rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Population pharmacokinetics of gemcitabine applied to personalize the dosage used in cancer patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Gemcitabine Resistance in Pancreatic Ductal Carcinoma Cell Lines Stems from Reprogramming of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FFCD-1004 Clinical Trial: Impact of Cytidine Deaminase Activity on Clinical Outcome in Gemcitabine-Monotherapy Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ffcd.fr [ffcd.fr]
- 14. Cytidine Deaminase Assay Kit (ab239723) is not available | Abcam [abcam.com]
- 15. pnas.org [pnas.org]
- 16. Gemcitabine Pharmacogenomics: Deoxycytidine Kinase (DCK) and Cytidylate Kinase (CMPK) Gene Resequencing and Functional Genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Deoxycytidine Kinase Phosphorylation Assay Kit [novocib.com]
- 18. Role of deoxycytidine kinase (dCK) activity in gemcitabine's radioenhancement in mice and human cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Overcoming Gemcitabine Resistance in Pancreatic Cancer Using the BCL-XL–Specific Degrader DT2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pooled CRISPR screening in pancreatic cancer cells implicates co-repressor complexes as a cause of multiple drug resistance via regulation of epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Intracellular Cytidine Deaminase Regulates Gemcitabine Metabolism in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phenotype and Genotype of Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. dspace.library.uu.nl [dspace.library.uu.nl]
- 27. celerion.com [celerion.com]
- 28. researchgate.net [researchgate.net]
The Role of 2',2'-Difluoro-2'-deoxyuridine (dFdU) in Chemotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',2'-Difluoro-2'-deoxyuridine (dFdU), the primary metabolite of the chemotherapeutic agent Gemcitabine (2',2'-difluoro-2'-deoxycytidine, dFdC), plays a complex and significant role in the efficacy and toxicity of this widely used anticancer drug. While Gemcitabine's active phosphorylated metabolites, dFdCDP and dFdCTP, are the primary drivers of its cytotoxic effects through the inhibition of DNA synthesis, emerging evidence suggests that dFdU is not merely an inactive byproduct. This technical guide provides an in-depth exploration of the core mechanisms of dFdU in chemotherapy, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to support researchers and professionals in drug development.
Introduction
Gemcitabine is a cornerstone of treatment for various solid tumors, including pancreatic, non-small cell lung, breast, and bladder cancers.[1][2] As a prodrug, Gemcitabine requires intracellular transport and subsequent phosphorylation to exert its cytotoxic effects.[3][4] A significant portion of administered Gemcitabine is rapidly deaminated by cytidine deaminase (CDA) in the plasma and liver to form dFdU.[3][5] This metabolic conversion has profound implications for Gemcitabine's pharmacokinetics and overall therapeutic index. Understanding the fate and activity of dFdU is therefore critical for optimizing Gemcitabine-based therapies and developing novel therapeutic strategies.
Metabolic Activation and Mechanism of Action
Gemcitabine's journey from a prodrug to an active cytotoxic agent is a multi-step process. The metabolic pathway, including the formation of dFdU, is crucial to its function.
Metabolic Pathway
The metabolic activation of Gemcitabine begins with its transport into the cell by human nucleoside transporters (hENTs and hCNTs).[3][6] Once inside, it is sequentially phosphorylated by deoxycytidine kinase (dCK) to Gemcitabine monophosphate (dFdCMP), then by other nucleoside kinases to Gemcitabine diphosphate (dFdCDP) and Gemcitabine triphosphate (dFdCTP).[3][4]
Concurrently, Gemcitabine can be deaminated by CDA to form dFdU.[3] dFdU can also be transported into cells and subsequently phosphorylated to dFdU monophosphate (dFdUMP), diphosphate (dFdUDP), and triphosphate (dFdUTP).[7]
Metabolic activation of Gemcitabine (dFdC) to its active forms and its conversion to dFdU.
Inhibition of DNA Synthesis
The primary mechanism of Gemcitabine's anticancer activity is the inhibition of DNA synthesis.[4] dFdCTP acts as a fraudulent nucleotide, competing with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerase.[4] The incorporation of dFdCTP leads to "masked chain termination," where after the addition of one more nucleotide, DNA polymerase is unable to proceed, ultimately halting DNA replication and inducing apoptosis.[6]
dFdCDP also contributes to cytotoxicity by inhibiting ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[4] This inhibition depletes the intracellular pool of dNTPs, including dCTP, which further enhances the incorporation of dFdCTP into DNA.
Inhibition of DNA synthesis by the active metabolites of Gemcitabine.
Quantitative Data
In Vitro Cytotoxicity (IC50 Values)
The cytotoxic potential of Gemcitabine is often quantified by its half-maximal inhibitory concentration (IC50) in various cancer cell lines.
| Cell Line | Cancer Type | Gemcitabine IC50 | Reference |
| CCRF-CEM | Human Leukemia | 1 ng/mL | [8] |
| MV-4-11 | Human Leukemia | 0.0000005 µM | [8] |
| ES4 | Human | 0.0000007 µM | [8] |
| ACHN | Human | 0.0000009 µM | [8] |
| MCF-7 | Breast Cancer | 80 nmol/L | [9] |
| MCF-7/Adr | Breast Cancer | 60 nmol/L | [9] |
| PANC-1 | Pancreatic Cancer | 300 µM - 23.9 µM | [10] |
| MIA PaCa-2 | Pancreatic Cancer | 61 µM - 494 nM | [10] |
| BxPC-3 | Pancreatic Cancer | 128 µM | [10] |
| FA6 | Pancreatic Cancer | 5 nM | [11] |
| Capan-1 | Pancreatic Cancer | 105 nM | [11] |
Pharmacokinetic Parameters in Humans
The pharmacokinetic profiles of Gemcitabine and its metabolite dFdU are critical for understanding drug exposure and disposition.
| Parameter | Gemcitabine (dFdC) | dFdU | Reference |
| Cmax | 24.5 µg/mL | 49.1 µg/mL | [12] |
| 7.71 ± 0.13 µM (BAI) | 38 ± 6.27 µM (BAI) | [7] | |
| 17 ± 2.36 µM (IV) | 83.2 ± 12.3 µM (IV) | [7] | |
| 18.56 ± 4.94 µg/mL (1500 mg/m²) | - | [13] | |
| 40.85 ± 14.85 µg/mL (2000 mg/m²) | - | [13] | |
| 4.92 ± 1.79 µg/mL | - | [14] | |
| AUC | 11,200 µg/Lh | 272,800 µg/Lh | [12] |
| 6.89 ± 1.2 µMh (BAI) | 829.9 ± 217.8 µMh (BAI) | [7] | |
| 12.5 ± 3.13 µMh (IV) | 1394.64 ± 682.2 µMh (IV) | [7] | |
| 9.99 ± 2.75 hµg/mL (1500 mg/m²) | - | [13] | |
| 25.01 ± 9.87 hµg/mL (2000 mg/m²) | - | [13] | |
| 7.55 ± 1.53 (µg·h)/mL | - | [14] | |
| t1/2 (elimination half-life) | 8 min | 14 h | [5] |
| 10.67 ± 3.38 min | - | [14] |
BAI: Bronchial Artery Infusion, IV: Intravenous Infusion
Clinical Trial Outcomes
Clinical trials have established the efficacy of Gemcitabine, both as a monotherapy and in combination regimens.
| Cancer Type | Treatment | Overall Response Rate (ORR) | Median Overall Survival (OS) | 1-Year Survival Rate | Reference |
| Advanced Pancreatic Cancer | Gemcitabine | - | 5.65 months | 18% | [15] |
| 5-FU | - | 4.41 months | 2% | [15] | |
| Gemcitabine + nab-paclitaxel + cisplatin | 71% | 16.4 months | 64% | [16][17] | |
| Non-Small Cell Lung Cancer (NSCLC) | Gemcitabine (single agent) | ~21% | 8.4 - 14.3 months | ~35% | [18][19] |
| Gemcitabine + Cisplatin | 38% - 54% | 8.4 - 14.3 months | - | [18] | |
| Gemcitabine + Ifosfamide | 32% | - | - | [18] | |
| Gemcitabine + Carboplatin | 43.5% | 12.3 months | - | [4] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of dFdU on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
dFdU stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[20]
-
Compound Treatment: Prepare serial dilutions of dFdU in complete medium. Remove the existing medium from the wells and add 100 µL of the dFdU dilutions. Include vehicle controls (medium with the solvent used for dFdU) and blank controls (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[21]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[22]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may be shaken on an orbital shaker for 15 minutes to aid dissolution.[23]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[23]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the logarithm of the dFdU concentration to determine the IC50 value.[10]
A typical experimental workflow for an MTT-based cytotoxicity assay.
Quantification of Gemcitabine and dFdU in Plasma by LC-MS/MS
This protocol provides a general outline for the sensitive quantification of Gemcitabine and dFdU in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Human plasma samples
-
Internal standards (e.g., stable isotope-labeled Gemcitabine and dFdU)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
LC-MS/MS system with a suitable column (e.g., C18)
-
Mobile phases (e.g., ammonium acetate buffer and methanol)
Procedure:
-
Sample Preparation: Thaw plasma samples on ice. To a small volume of plasma (e.g., 5-25 µL), add the internal standards and the protein precipitation solvent. Vortex to mix and then centrifuge to pellet the precipitated proteins.[24][25]
-
Chromatographic Separation: Transfer the supernatant to an autosampler vial and inject a small volume onto the LC column. Use an appropriate gradient of mobile phases to achieve chromatographic separation of Gemcitabine, dFdU, and the internal standards.[25]
-
Mass Spectrometric Detection: Operate the mass spectrometer in a positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and internal standard.[25]
-
Quantification: Construct calibration curves by plotting the peak area ratios of the analytes to their respective internal standards against the nominal concentrations of the calibration standards. Use these curves to determine the concentrations of Gemcitabine and dFdU in the unknown plasma samples.[25] The linear calibration ranges are typically 2-2,000 ng/mL for Gemcitabine and 20-20,000 ng/mL for dFdU.[25]
The Evolving Role of dFdU
While initially considered an inactive metabolite, research now indicates that dFdU may have a more complex role. High plasma concentrations and a long half-life of dFdU mean that tumor cells are exposed to it for a prolonged period.[5] Studies have shown that dFdU can be taken up by cells, phosphorylated to its active triphosphate form (dFdUTP), and incorporated into DNA and RNA, contributing to cytotoxicity.[7] Furthermore, there is evidence that dFdU can modulate the transport and phosphorylation of Gemcitabine, potentially influencing its efficacy.[26]
Conclusion
This compound is a pivotal molecule in the pharmacology of Gemcitabine. Its formation, pharmacokinetics, and potential for intracellular activation and cytotoxicity are all critical factors that influence the therapeutic outcome of Gemcitabine treatment. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals. A deeper understanding of the multifaceted role of dFdU will undoubtedly pave the way for the development of more effective and less toxic chemotherapeutic strategies, potentially through the modulation of its metabolism or the direct exploitation of its own cytotoxic properties. Further investigation into the signaling pathways affected by dFdU and its impact on the tumor microenvironment will be crucial in fully elucidating its role in cancer therapy.
References
- 1. Gemcitabine Therapy in Patients with Advanced Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of its deaminated metabolite, 2',2'-difluorodeoxyuridine, on the transport and toxicity of gemcitabine in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultra-sensitive LC-MS/MS method for the quantification of gemcitabine and its metabolite 2',2'-difluorodeoxyuridine in human plasma for a microdose clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gemcitabine and metabolite pharmacokinetics in advanced NSCLC patients after bronchial artery infusion and intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Promising combination therapies with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of the pharmacokinetics of gemcitabine and 2',2'-difluorodeoxyuridine in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug distribution and pharmacokinetic/pharmacodynamic relationship of paclitaxel and gemcitabine in patients with non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of gemcitabine in Chinese patients with non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 17. onclive.com [onclive.com]
- 18. Combination studies with gemcitabine in the treatment of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Gemcitabine in the first line therapy of advanced and metastatic non-small-cell lung carcinoma (NSCLC): review of the results of phase III studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. texaschildrens.org [texaschildrens.org]
- 21. benchchem.com [benchchem.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 24. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The deaminated metabolite of gemcitabine, 2',2'-difluorodeoxyuridine, modulates the rate of gemcitabine transport and intracellular phosphorylation via deoxycytidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of 2',2'-Difluoro-2'-deoxyuridine (Gemcitabine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',2'-Difluoro-2'-deoxyuridine, more commonly known as gemcitabine, is a cornerstone of chemotherapy for a multitude of solid tumors, including pancreatic, non-small cell lung, breast, and bladder cancers.[1][2][3][4] As a nucleoside analog, its cytotoxic effects are exerted through complex intracellular mechanisms that ultimately disrupt DNA synthesis and induce apoptosis in rapidly dividing cancer cells.[5][6] This technical guide provides a comprehensive overview of the pharmacology of gemcitabine, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical applications, resistance mechanisms, and toxicity profile. The guide incorporates quantitative data into structured tables for comparative analysis, outlines key experimental protocols for its study, and utilizes diagrams to visualize complex cellular pathways and workflows.
Mechanism of Action
Gemcitabine is a prodrug, meaning it is administered in an inactive form and must be metabolized within the cell to exert its therapeutic effect.[7] Its structural similarity to the natural nucleoside deoxycytidine allows it to exploit cellular metabolic pathways.
Cellular Uptake and Activation
The journey of gemcitabine begins with its transport into the cell, a process mediated by various human nucleoside transporters (hNTs), including both equilibrative (hENTs) and concentrative (hCNTs) types.[1][2][5] Once inside the cell, gemcitabine undergoes a series of phosphorylation steps, a critical activation process. This cascade is initiated by the enzyme deoxycytidine kinase (dCK), which converts gemcitabine into gemcitabine monophosphate (dFdCMP).[2][5] This initial phosphorylation is the rate-limiting step in its activation.[1][2] Subsequent phosphorylations by other kinases yield the active metabolites: gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[1][5]
Dual Cytotoxic Effects
The activated metabolites of gemcitabine induce cytotoxicity through two primary, synergistic mechanisms:
-
Inhibition of DNA Synthesis by dFdCTP: Gemcitabine triphosphate (dFdCTP) acts as a fraudulent nucleotide. During the S-phase of the cell cycle, DNA polymerase incorporates dFdCTP into the elongating DNA strand.[2][5] After the incorporation of one additional deoxynucleotide, DNA polymerase is unable to proceed, effectively halting DNA elongation.[7] This process, known as "masked chain termination," is particularly insidious because the incorporated gemcitabine is difficult for cellular proofreading and repair enzymes to excise.[6][7] This irreparable damage to the DNA triggers cell cycle arrest and apoptosis (programmed cell death).[5][6]
-
Inhibition of Ribonucleotide Reductase by dFdCDP: Gemcitabine diphosphate (dFdCDP) potently inhibits the enzyme ribonucleotide reductase (RNR).[5][6] RNR is crucial for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[5] By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxynucleotides, further impeding the cell's ability to synthesize DNA.[5][6]
Self-Potentiation
The dual mechanisms of action create a positive feedback loop termed "self-potentiation."[7][8][9] The dFdCDP-mediated inhibition of RNR reduces the concentration of the natural competitor, dCTP, thereby increasing the likelihood that DNA polymerase will incorporate the fraudulent dFdCTP into the DNA strand. This synergistic interaction enhances the overall cytotoxic efficacy of the drug.[7][10]
References
- 1. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Gemcitabine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 6. urology-textbook.com [urology-textbook.com]
- 7. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gemcitabine: metabolism, mechanisms of action, and self-potentiation. | Semantic Scholar [semanticscholar.org]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2',2'-Difluoro-2'-deoxyuridine (Gemcitabine) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',2'-Difluoro-2'-deoxyuridine, commonly known as gemcitabine, is a synthetic pyrimidine nucleoside analogue of deoxycytidine.[1] It is a prodrug that, upon intracellular phosphorylation, becomes an active cytotoxic agent.[1][2] Gemcitabine is widely utilized as a first-line chemotherapeutic agent for a variety of solid tumors, including pancreatic, non-small cell lung, breast, and bladder cancers.[3][4] Its primary mechanism of action involves the inhibition of DNA synthesis and the enzyme ribonucleotide reductase, ultimately leading to cell cycle arrest and apoptosis.[1][5] These application notes provide detailed protocols for utilizing gemcitabine in cell culture experiments to assess its cytotoxic and cytostatic effects.
Mechanism of Action
Gemcitabine's cytotoxic activity is a multi-step process that begins with its transport into the cell and culminates in the induction of programmed cell death.
-
Cellular Uptake: Gemcitabine is a hydrophilic molecule and is transported into cells primarily by human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs).[2][3]
-
Metabolic Activation: Once inside the cell, gemcitabine is sequentially phosphorylated by cellular kinases to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[2][3] The initial and rate-limiting step is the conversion to gemcitabine monophosphate (dFdCMP) by deoxycytidine kinase (dCK).[2]
-
Inhibition of DNA Synthesis: The triphosphate form, dFdCTP, competitively inhibits the incorporation of deoxycytidine triphosphate (dCTP) into DNA by DNA polymerases.[1] After the incorporation of one gemcitabine nucleotide, one additional deoxynucleotide is added to the growing DNA strand. This "masked chain termination" prevents DNA polymerases from proceeding further and inhibits DNA synthesis.[1] The presence of the gemcitabine nucleotide also makes the DNA resistant to repair by exonucleases.[1]
-
Inhibition of Ribonucleotide Reductase (RNR): The diphosphate form, dFdCDP, is a potent inhibitor of ribonucleotide reductase (RNR).[2][5] RNR is a critical enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA.[5] Inhibition of RNR depletes the cellular pool of deoxyribonucleotides, further hindering DNA synthesis and repair.[2]
-
Induction of Apoptosis: The disruption of DNA synthesis and repair triggers cell cycle arrest, primarily in the S-phase and at the G1/S boundary, and ultimately leads to the activation of apoptotic pathways.[3][6][7] Gemcitabine-induced apoptosis can involve the activation of caspase-3 and is associated with DNA fragmentation.[8][9]
Data Presentation: Cytotoxicity of Gemcitabine
The 50% inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values of gemcitabine in various cancer cell lines. It is important to note that these values can vary depending on the experimental conditions, such as the duration of drug exposure and the specific assay used.
Table 1: IC50 Values of Gemcitabine in Pancreatic Cancer Cell Lines
| Cell Line | IC50 | Exposure Time | Assay | Reference |
| AsPC-1 | 494 nM - 5.8 µM | 48 h | Not specified | [10][11] |
| BxPC-3 | 494 nM - 23.9 µM | 48 h | Not specified | [11] |
| Capan-1 | 105 nM | Not specified | Not specified | [10] |
| FA6 | 5 nM | Not specified | Not specified | [10] |
| HPAF-II | Moderately sensitive | Not specified | Not specified | [12] |
| MIA PaCa-2 | 494 nM - 23.9 µM | 48 h | MTS | [11][13] |
| PANC-1 | 1.7 ± 0.2 µM | 48 h | MTT | [8][14] |
Table 2: IC50 Values of Gemcitabine in Other Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Exposure Time | Assay | Reference |
| A549 | Non-small cell lung cancer | 84.2 µM (resistant) | Not specified | CCK-8 | [15] |
| MDA-MB-231 | Breast Cancer | 60 nM | 6 h | Growth Inhibition | [16] |
| G292, HOS, MG63, NY, SaOS, HuO, HuO-3N1, HuO9, HuO9-N2 | Osteosarcoma | >100 nM | Not specified | Cytotoxicity | [17] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability following treatment with gemcitabine using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound (Gemcitabine)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare a stock solution of gemcitabine in a suitable solvent (e.g., sterile water or PBS).
-
Prepare serial dilutions of gemcitabine in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of gemcitabine. Include untreated control wells (medium only) and solvent control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[14]
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[14]
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following gemcitabine treatment.
Materials:
-
Gemcitabine-treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with various concentrations of gemcitabine for the desired duration. Include an untreated control.[14]
-
-
Cell Harvesting:
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[14]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.[14]
-
-
Data Interpretation:
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution by flow cytometry after gemcitabine treatment.
Materials:
-
Gemcitabine-treated and untreated cells
-
Cold 70% Ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with gemcitabine as described in the apoptosis assay protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
-
Data Analysis:
Visualizations
Caption: Intracellular activation and mechanism of action of Gemcitabine.
Caption: General workflow for in vitro evaluation of Gemcitabine.
Conclusion
This compound (gemcitabine) is a potent anticancer agent with a well-defined mechanism of action. The protocols provided here offer a framework for researchers to investigate its effects on cancer cells in a controlled laboratory setting. Accurate and reproducible data generated from these experiments are crucial for understanding the therapeutic potential and limitations of gemcitabine and for the development of novel combination therapies.
References
- 1. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: Gemcitabine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gemcitabine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 6. Cell cycle effects of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of Gemcitabine on Cell Cycle Arrest and microRNA Signatures in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of gemcitabine on the expression of apoptosis-related genes in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis by gemcitabine in non-small cell lung cancer cell line KNS62 is induced downstream of caspase 8 and is profoundly blocked by Bcl-xL over-expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. p21 promotes gemcitabine tolerance in A549 cells by inhibiting DNA damage and altering the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell cycle perturbation induced by gemcitabine in human tumor cells in cell culture, xenografts and bladder cancer patients: implications for clinical trial designs combining gemcitabine with a Chk1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gemcitabine inhibits viability, growth, and metastasis of osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for 2',2'-Difluoro-2'-deoxyuridine in Radiosensitization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',2'-Difluoro-2'-deoxyuridine, also known as Gemcitabine, is a synthetic pyrimidine nucleoside analogue of deoxycytidine.[1] It is a well-established chemotherapeutic agent used in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1][2] Beyond its cytotoxic effects as a single agent, Gemcitabine has demonstrated potent radiosensitizing properties, enhancing the efficacy of radiation therapy.[2][3][4] This document provides detailed application notes and experimental protocols for researchers investigating the use of Gemcitabine as a radiosensitizer.
The primary mechanisms underlying Gemcitabine-mediated radiosensitization are multifactorial and include:
-
Depletion of deoxyadenosine triphosphate (dATP) pools: Gemcitabine's diphosphate metabolite (dFdCDP) inhibits ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[1][5] This leads to a significant reduction in the intracellular pool of dATP, a crucial component for DNA synthesis and repair.[4][5]
-
Cell cycle redistribution: Gemcitabine treatment leads to an accumulation of cells in the early S-phase of the cell cycle.[3][6] Cells in the S-phase are known to be more sensitive to the damaging effects of ionizing radiation.
-
Inhibition of DNA damage repair: Gemcitabine has been shown to interfere with DNA damage repair pathways, particularly homologous recombination, by inhibiting the formation of RAD51 foci, a key protein in this process.[7][8] This leads to an increase in residual DNA double-strand breaks following irradiation.[7]
-
Induction of apoptosis: Gemcitabine can lower the threshold for radiation-induced apoptosis, leading to increased programmed cell death in irradiated cancer cells.[1][3]
These mechanisms work in concert to potentiate the cell-killing effects of radiation, providing a strong rationale for its investigation in combined modality cancer therapy.
Data Presentation: In Vitro and In Vivo Radiosensitization
The following tables summarize quantitative data from preclinical studies on the radiosensitizing effects of Gemcitabine.
Table 1: In Vitro Radiosensitization with Gemcitabine
| Cell Line | Cancer Type | Gemcitabine Concentration | Duration of Exposure (pre-irradiation) | Radiation Dose (Gy) | Sensitizer Enhancement Ratio (SER) / Dose Enhancement Factor (DEF) | Reference |
| HT-29 | Colon Carcinoma | 10 nmol/L | 16-24 hours | Not Specified | 1.8 | [2] |
| Panc-1 | Pancreatic Cancer | 1 µM | 2 hours | 0-6 | 1.5 ± 0.2 | [9] |
| BxPC-3 | Pancreatic Cancer | Not Specified | Not Specified | Not Specified | 1.7-1.8 | [10] |
| U251 | Glioblastoma | 10 nM (IC10), 25 nM (IC50) | 24 hours | Not Specified | 1.60 ± 0.03, 1.77 ± 0.22 | [11] |
| ECV304 | Bladder Cancer | Not Specified | 8-32 hours | Not Specified | 1.30-2.82 | |
| H292 | Lung Cancer | Not Specified | 8-32 hours | Not Specified | 1.04-1.78 | |
| SK-LMS-1 | Leiomyosarcoma | IC50 (1070 ± 90 nM) | 24 hours | Not Specified | Significant sensitization | [12] |
| SW-872 | Liposarcoma | IC50 (45 ± 14 nM) | 24 hours | Not Specified | Significant sensitization | [12] |
| HT-1080 | Fibrosarcoma | IC50 (11 ± 1 nM) | 24 hours | Not Specified | Significant sensitization | [12] |
Table 2: In Vivo Radiosensitization with Gemcitabine
| Animal Model | Tumor Xenograft | Gemcitabine Dose | Administration Schedule | Radiation Schedule | Endpoint | Key Findings | Reference |
| Nude Mice | Panc-1 | 100 mg/kg (fixed-dose-rate infusion) | Single dose | Two 6-Gy fractions at 6 and 24 hours post-gemcitabine | Tumor doubling time | Greater radiosensitization than bolus injection | [1][9] |
| Nude Mice | Panc-1 | 500 mg/kg (bolus injection) | Single dose | Two 6-Gy fractions at 6 and 24 hours post-gemcitabine | Tumor doubling time | Modest radiosensitization | [9] |
| Nude Mice | Human Pancreatic Cancer | 25 mg/kg, 50 mg/kg | Intravenous injection | 16 Gy single dose 12 hours post-gemcitabine | Tumor growth inhibition rate | 88.22% and 91.23% inhibition, respectively | [7] |
| C3H Mice | SCC VII (Squamous Cell Carcinoma) | 800 mg/kg (once weekly) or 100 mg/kg (twice weekly) | Intraperitoneal injection | 27.5 Gy in 5 daily fractions | Acute lip reactions, tumor control | Twice-weekly regimen may have a higher therapeutic index | [13] |
Experimental Protocols
In Vitro Radiosensitization Studies
-
Cell Lines: Select appropriate cancer cell lines for the study. Commonly used cell lines for Gemcitabine radiosensitization studies include those from pancreatic, lung, colon, and head and neck cancers.[2][6][9][12]
-
Culture Conditions: Maintain cell lines in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Gemcitabine Preparation:
-
Dissolve Gemcitabine hydrochloride powder in sterile, nuclease-free water or saline to create a stock solution (e.g., 10-100 mg/mL).
-
Sterile-filter the stock solution through a 0.22 µm filter.
-
Prepare aliquots and store at -20°C.
-
For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations.
-
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
-
Materials:
-
6-well or 100 mm tissue culture plates
-
Complete culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (0.5% crystal violet in methanol)
-
Irradiator (e.g., X-ray or gamma-ray source)
-
-
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells from a sub-confluent culture.
-
Plate a predetermined number of cells into each well or dish. The number of cells plated will depend on the expected toxicity of the treatment and should be optimized to yield 50-150 colonies per plate.
-
Allow cells to attach overnight.
-
-
Gemcitabine Treatment:
-
Irradiation:
-
Immediately after Gemcitabine incubation, irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Colony Formation:
-
After irradiation, wash the cells with PBS and add fresh, drug-free medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
-
Staining and Counting:
-
Aspirate the medium, wash the plates with PBS, and fix the colonies with methanol for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed in control plates / Number of cells seeded) x 100%
-
Surviving Fraction (SF): Number of colonies formed after treatment / (Number of cells seeded x PE)
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale.
-
Sensitizer Enhancement Ratio (SER): Dose of radiation required to produce a given level of survival in control cells / Dose of radiation required to produce the same level of survival in Gemcitabine-treated cells.
-
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Flow cytometer
-
Propidium iodide (PI) staining solution (containing RNase A)
-
70% cold ethanol
-
PBS
-
-
Procedure:
-
Cell Treatment: Seed cells and treat with Gemcitabine and/or radiation as described for the clonogenic assay.
-
Cell Harvesting: At the desired time points, harvest both adherent and floating cells.
-
Fixation:
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to prevent clumping.
-
Fix the cells for at least 2 hours at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
This method visualizes and quantifies DNA double-strand breaks (γ-H2AX) and the recruitment of homologous recombination repair proteins (Rad51).
-
Materials:
-
Glass coverslips in tissue culture plates
-
4% paraformaldehyde in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-phospho-Histone H2A.X (Ser139), anti-Rad51)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with Gemcitabine and/or radiation.
-
Fixation and Permeabilization:
-
At desired time points post-treatment, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
-
Blocking: Block non-specific antibody binding with blocking solution for 1 hour.
-
Antibody Staining:
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
-
-
In Vivo Radiosensitization Studies
-
Animals: Athymic nude mice are commonly used for establishing human tumor xenografts.[1][7]
-
Tumor Cell Implantation:
-
Gemcitabine Preparation and Administration:
-
Dissolve Gemcitabine in saline. For a 100 mg/kg dose, 100mg of Gemcitabine can be dissolved in 5ml of saline.
-
Administer Gemcitabine via intraperitoneal (i.p.) injection or intravenous (i.v.) infusion.[1]
-
-
Irradiation:
-
Irradiate the tumors locally using a small animal irradiator. Shield the rest of the animal's body.
-
Deliver radiation in single or fractionated doses as per the experimental design.[1]
-
-
Tumor Growth Measurement and Data Analysis:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: V = (length x width²)/2.
-
Plot mean tumor volume versus time for each treatment group.
-
Determine tumor growth delay, defined as the time for tumors in the treated groups to reach a certain volume compared to the control group.
-
Signaling Pathways and Experimental Workflows
// Nodes Gemcitabine [label="Gemcitabine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dFdCDP [label="dFdCDP", fillcolor="#FBBC05", fontcolor="#202124"]; dFdCTP [label="dFdCTP", fillcolor="#FBBC05", fontcolor="#202124"]; RR [label="Ribonucleotide\nReductase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dATP_pool [label="dATP Pool\nDepletion", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Polymerase [label="DNA Polymerase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Incorporation [label="Incorporation\ninto DNA", fillcolor="#F1F3F4", fontcolor="#202124"]; Radiation [label="Radiation", fillcolor="#34A853", fontcolor="#FFFFFF"]; DSB [label="DNA Double\nStrand Breaks", fillcolor="#F1F3F4", fontcolor="#202124"]; ATM_ATR [label="ATM/ATR\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; Chk1 [label="Chk1\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; S_Phase_Arrest [label="S-Phase Arrest", fillcolor="#F1F3F4", fontcolor="#202124"]; HR_Repair [label="Homologous\nRecombination\nRepair", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rad51 [label="Rad51 Focus\nFormation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Increased\nApoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Death [label="Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"];
// Nodes Start [label="Start:\nSelect Cell Line &\nCulture Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment Groups:\n1. Control (Vehicle)\n2. Gemcitabine only\n3. Radiation only\n4. Gemcitabine + Radiation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate with Gemcitabine\n(e.g., 4-24 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Irradiation [label="Irradiate Cells\n(0-8 Gy)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Assays [label="Perform Assays", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Clonogenic [label="Clonogenic Survival\nAssay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle Analysis\n(Flow Cytometry)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNADamage [label="DNA Damage Analysis\n(γ-H2AX/Rad51 Foci)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Assay\n(Annexin V/TUNEL)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; WesternBlot [label="Western Blot\n(Signaling Proteins)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis &\nInterpretation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes Gemcitabine [label="Gemcitabine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dFdCDP [label="dFdCDP", fillcolor="#FBBC05", fontcolor="#202124"]; dFdCTP [label="dFdCTP", fillcolor="#FBBC05", fontcolor="#202124"]; RR [label="Ribonucleotide\nReductase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dATP_pool [label="dATP Pool\nDepletion", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Polymerase [label="DNA Polymerase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Incorporation [label="Incorporation\ninto DNA", fillcolor="#F1F3F4", fontcolor="#202124"]; Radiation [label="Radiation", fillcolor="#34A853", fontcolor="#FFFFFF"]; DSB [label="DNA Double\nStrand Breaks", fillcolor="#F1F3F4", fontcolor="#202124"]; ATM_ATR [label="ATM/ATR\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; Chk1 [label="Chk1\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; S_Phase_Arrest [label="S-Phase Arrest", fillcolor="#F1F3F4", fontcolor="#202124"]; HR_Repair [label="Homologous\nRecombination\nRepair", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rad51 [label="Rad51 Focus\nFormation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Increased\nApoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Death [label="Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"];
// Nodes Start [label="Start:\nSelect Cell Line &\nCulture Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment Groups:\n1. Control (Vehicle)\n2. Gemcitabine only\n3. Radiation only\n4. Gemcitabine + Radiation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate with Gemcitabine\n(e.g., 4-24 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Irradiation [label="Irradiate Cells\n(0-8 Gy)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Assays [label="Perform Assays", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Clonogenic [label="Clonogenic Survival\nAssay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle Analysis\n(Flow Cytometry)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNADamage [label="DNA Damage Analysis\n(γ-H2AX/Rad51 Foci)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Assay\n(Annexin V/TUNEL)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; WesternBlot [label="Western Blot\n(Signaling Proteins)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis &\nInterpretation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Treatment; Treatment -> Incubation; Incubation -> Irradiation; Irradiation -> Assays; Assays -> Clonogenic; Assays -> CellCycle; Assays -> DNADamage; Assays -> Apoptosis; Assays -> WesternBlot; Clonogenic -> Analysis; CellCycle -> Analysis; DNADamage -> Analysis; Apoptosis -> Analysis; WesternBlot -> Analysis; } In Vitro Radiosensitization Workflow
References
- 1. Radiosensitization By Gemcitabine Fixed-Dose-Rate Infusion Versus Bolus Injection in a Pancreatic Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Gemcitabine Formulation | Xin Chen Lab [pharm.ucsf.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The role of apoptotic cell death in the radiosensitising effect of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of gemcitabine on radiosensitization, apoptosis, and Bcl-2 and Bax protein expression in human pancreatic cancer xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 9. Preparation, physicochemical characterization and cytotoxicity in vitro of gemcitabine-loaded PEG-PDLLA nanovesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]
Application Notes and Protocols: 2',2'-Difluoro-2'-deoxyuridine (Gemcitabine) in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',2'-Difluoro-2'-deoxyuridine, commonly known as Gemcitabine, is a synthetic pyrimidine nucleoside analogue of deoxycytidine. It is a cornerstone of chemotherapy regimens for a variety of solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers.[1] Its established cytotoxic activity and synergistic effects with other anticancer agents and radiation therapy make it a subject of extensive preclinical and clinical research. These application notes provide an overview of Gemcitabine's mechanism of action, quantitative data on its efficacy, and detailed protocols for its evaluation in oncology research settings.
Mechanism of Action
Gemcitabine is a prodrug that requires intracellular phosphorylation to become active.[2] Upon transport into the cell, it is converted by deoxycytidine kinase (dCK) to its monophosphate form (dFdCMP). Subsequent phosphorylations by other cellular kinases lead to the formation of the active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[2]
The anticancer effects of Gemcitabine are primarily attributed to two mechanisms:
-
Inhibition of DNA Synthesis: The triphosphate metabolite, dFdCTP, competitively inhibits the incorporation of the natural nucleotide dCTP into the growing DNA strand by DNA polymerase.[3] Once incorporated, dFdCTP causes "masked chain termination," where only one additional nucleotide can be added before DNA synthesis is halted. This leads to irreparable DNA damage and triggers apoptosis.[4][5]
-
Inhibition of Ribonucleotide Reductase (RNR): The diphosphate metabolite, dFdCDP, is a potent inhibitor of RNR.[3][4] This enzyme is crucial for the de novo synthesis of deoxyribonucleotides required for DNA replication and repair. Inhibition of RNR depletes the intracellular pool of deoxyribonucleotides, further hindering DNA synthesis and potentiating the cytotoxic effects of dFdCTP.[4]
Quantitative Data
In Vitro Cytotoxicity of Gemcitabine
The half-maximal inhibitory concentration (IC50) of Gemcitabine varies across different cancer cell lines, reflecting diverse sensitivity profiles.
| Cell Line | Cancer Type | Reported IC50 Range |
| PANC-1 | Pancreatic | 23.9 µM - 300 µM[6] |
| MIA PaCa-2 | Pancreatic | 494 nM - 61 µM[6] |
| BxPC-3 | Pancreatic | 1.26 µM - 128 µM[5][6] |
| AsPc-1 | Pancreatic | 367 nM - 5.8 µM[5] |
| Capan-1 | Pancreatic | 105 nM[5] |
| FA6 | Pancreatic | 5 nM[5] |
| MCF-7 | Breast | 80 nM[4] |
| MCF-7/Adr | Breast (Doxorubicin-resistant) | 60 nM[4] |
| CCRF-CEM | Leukemia | 1 ng/mL[7] |
Note: IC50 values can vary depending on experimental conditions such as incubation time and the specific cytotoxicity assay used.[6]
Clinical Efficacy of Gemcitabine
The clinical response to Gemcitabine, either as a single agent or in combination, has been evaluated in numerous clinical trials.
| Cancer Type | Treatment Regimen | Response Rate | Reference |
| Advanced Pancreatic Cancer | Gemcitabine | 23.8% (Clinical Benefit Response) | [8] |
| Advanced Pancreatic Cancer | Gemcitabine + nab-Paclitaxel + Cisplatin | 71% (Overall Response Rate) | [1] |
| Non-Small Cell Lung Cancer | Gemcitabine + Carboplatin | 21.1% | [9] |
| Non-Small Cell Lung Cancer | Gemcitabine | 6.3% | [9] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effect of Gemcitabine on cancer cell lines by measuring metabolic activity.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Metronomic gemcitabine suppresses tumour growth, improves perfusion, and reduces hypoxia in human pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promising combination therapies with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Randomized Phase III Trial of Gemcitabine-Based Chemotherapy With In Situ RRM1 and ERCC1 Protein Levels for Response Prediction in Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Investigating DNA Synthesis Inhibition with 2',2'-Difluoro-2'-deoxyuridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',2'-Difluoro-2'-deoxyuridine (dFdU) is a pyrimidine nucleoside analog and a primary metabolite of the anticancer drug gemcitabine (2',2'-difluoro-2'-deoxycytidine, dFdC). Emerging evidence indicates that dFdU itself possesses significant cytotoxic and antineoplastic properties, primarily through the potent inhibition of DNA synthesis. This document provides detailed application notes and experimental protocols for investigating the mechanisms of dFdU-mediated DNA synthesis inhibition. Key areas of focus include its metabolic activation, direct effects on DNA polymerases, inhibition of ribonucleotide reductase, and induction of cell cycle arrest and DNA damage response pathways.
Introduction
This compound is formed in vivo through the deamination of gemcitabine by the enzyme cytidine deaminase. While initially considered a less active metabolite, studies have demonstrated that dFdU is actively transported into cells, phosphorylated to its active di- and triphosphate forms (dFdUDP and dFdUTP), and contributes significantly to the overall anticancer effect of gemcitabine therapy. The primary mechanisms of dFdU's action are twofold: the incorporation of its triphosphate form (dFdUTP) into DNA, leading to chain termination, and the inhibition of ribonucleotide reductase by its diphosphate form (dFdUDP), which depletes the pool of deoxynucleotides essential for DNA replication. Understanding these mechanisms is crucial for the development of novel cancer therapeutics and for optimizing existing gemcitabine-based regimens.
Mechanism of Action
The inhibitory effect of dFdU on DNA synthesis is a multi-step process initiated by its transport into the cell and subsequent metabolic activation.
-
Cellular Uptake and Phosphorylation: dFdU is transported into cells primarily by human concentrative nucleoside transporter 1 (hCNT1). Once inside the cell, it is sequentially phosphorylated by cellular kinases to this compound monophosphate (dFdUMP), diphosphate (dFdUDP), and the active triphosphate (dFdUTP).
-
Inhibition of DNA Polymerases: The active metabolite, dFdUTP, acts as a fraudulent substrate for DNA polymerases. It competes with the natural substrate, deoxyuridine triphosphate (dUTP), for incorporation into the growing DNA strand. While the analogous triphosphate of gemcitabine (dFdCTP) has been shown to cause "masked chain termination" where one additional nucleotide is incorporated before synthesis is halted, dFdUTP incorporation is also believed to severely impede further DNA elongation. This leads to the accumulation of DNA strand breaks and the activation of DNA damage response pathways.
-
Inhibition of Ribonucleotide Reductase (RNR): The diphosphate metabolite, dFdUDP, is a potent inhibitor of ribonucleotide reductase. RNR is a critical enzyme responsible for converting ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the building blocks of DNA. Inhibition of RNR by dFdUDP leads to a depletion of the intracellular pool of deoxynucleotides, thereby starving the cell of the necessary precursors for DNA synthesis and repair.
-
Induction of Cell Cycle Arrest and DNA Damage Response: The disruption of DNA synthesis and the accumulation of DNA damage trigger cellular checkpoint mechanisms. This often results in an arrest of the cell cycle, typically in the S-phase, to allow time for DNA repair. If the damage is too extensive, the cell is directed towards apoptosis. Key signaling pathways involved in this response include the ATM/ATR and Chk1/Chk2 pathways, which lead to the activation of tumor suppressor proteins like p53.
Data Presentation
The following tables summarize the quantitative data related to the inhibitory effects of dFdU and its closely related precursor, gemcitabine.
Table 1: Cytotoxicity of this compound (dFdU)
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Human Hepatocellular Carcinoma | 3.13 |
| A549 | Human Lung Carcinoma | 3.92 |
Data extracted from Veltkamp et al., 2008.
Table 2: Inhibition of DNA Polymerases by 2',2'-Difluoro-2'-deoxycytidine Triphosphate (dFdCTP) *
| DNA Polymerase | Ki (µM) |
| DNA Polymerase α | 11.2 |
| DNA Polymerase ε | 14.4 |
*Note: This data is for the triphosphate of gemcitabine (dFdCTP), a structurally similar analogue of dFdUTP. These values are presented as a proxy for the inhibitory potential of dFdUTP against DNA polymerases.[1]
Experimental Protocols
Protocol 1: Measurement of DNA Synthesis Inhibition by BrdU Incorporation Assay
This protocol details the measurement of DNA synthesis inhibition in cultured cells treated with dFdU using a Bromodeoxyuridine (BrdU) incorporation assay followed by flow cytometry.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dFdU)
-
Bromodeoxyuridine (BrdU) labeling solution (10 mM)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
70% Ethanol (ice-cold)
-
2 M HCl
-
0.5% Triton X-100
-
Anti-BrdU antibody (fluorochrome-conjugated)
-
Propidium Iodide (PI) staining solution
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow for logarithmic growth during the experiment and incubate overnight.
-
dFdU Treatment: Treat the cells with various concentrations of dFdU for the desired time period (e.g., 24, 48, or 72 hours). Include an untreated control.
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash twice with 1% BSA in PBS.
-
Resuspend the cell pellet in 100 µL of PBS.
-
While vortexing gently, add 5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes.
-
-
DNA Denaturation:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of 2 M HCl containing 0.5% Triton X-100.
-
Incubate for 30 minutes at room temperature to denature the DNA.
-
-
Neutralization:
-
Add 3 mL of 0.1 M sodium borate (pH 8.5) to neutralize the acid.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells once with 1% BSA in PBS.
-
Resuspend the cell pellet in 100 µL of antibody staining buffer containing the fluorochrome-conjugated anti-BrdU antibody at the manufacturer's recommended dilution.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells once with 1% BSA in PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The percentage of BrdU-positive cells represents the population of cells actively synthesizing DNA. A decrease in this percentage in dFdU-treated cells indicates inhibition of DNA synthesis.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes the analysis of cell cycle distribution in dFdU-treated cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dFdU)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with dFdU as described in Protocol 1.
-
Cell Harvesting and Fixation:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise.
-
Fix overnight at 4°C.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 1 mL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the S phase is indicative of DNA synthesis inhibition.
Protocol 3: In Vitro Ribonucleotide Reductase (RNR) Inhibition Assay
This protocol provides a method to assess the inhibitory effect of dFdUDP on the activity of ribonucleotide reductase in a cell-free system.
Materials:
-
Purified human ribonucleotide reductase (R1 and R2 subunits)
-
This compound diphosphate (dFdUDP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgSO4, 1 mM EDTA)
-
[³H]-CDP (radiolabeled substrate)
-
ATP (allosteric activator)
-
dATP (allosteric inhibitor - for control)
-
Dithiothreitol (DTT) or Thioredoxin/Thioredoxin Reductase system (reducing agent)
-
Crotalus atrox venom (for hydrolysis of nucleotides)
-
Dowex-1-borate columns
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ATP, the reducing agent, and purified R1 and R2 subunits of RNR.
-
Inhibitor Addition: Add varying concentrations of dFdUDP to the reaction mixtures. Include a no-inhibitor control and a positive control inhibitor (e.g., dATP or hydroxyurea).
-
Pre-incubation: Pre-incubate the reaction mixtures for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the reaction by adding the radiolabeled substrate, [³H]-CDP.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding perchloric acid.
-
Product Separation:
-
Neutralize the reaction with KOH.
-
Add Crotalus atrox venom to hydrolyze the remaining nucleotides to nucleosides.
-
Separate the product, [³H]-deoxycytidine, from the substrate, [³H]-cytidine, using a Dowex-1-borate column.
-
-
Quantification: Quantify the amount of [³H]-deoxycytidine produced using a scintillation counter.
-
Data Analysis: Calculate the percentage of RNR inhibition for each concentration of dFdUDP and determine the IC50 value.
Visualizations
Caption: Metabolic activation and primary targets of dFdU.
Caption: DNA damage response pathway activated by dFdU.
Caption: Experimental workflow for the BrdU incorporation assay.
References
Application Notes and Protocols for Antiviral Research on 2',2'-Difluoro-2'-deoxyuridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',2'-Difluoro-2'-deoxyuridine (dFdU) is a nucleoside analog and the primary metabolite of Gemcitabine, a potent antiviral and anticancer agent. While much of the existing research focuses on Gemcitabine, understanding the antiviral potential of dFdU itself is crucial for comprehensive drug development and mechanistic studies. This document provides detailed application notes on the known antiviral mechanisms and cellular interactions of dFdU, alongside robust protocols for evaluating its antiviral efficacy.
Mechanism of Action
As a pyrimidine analog, the antiviral activity of this compound is primarily attributed to its ability to disrupt viral nucleic acid synthesis. Following cellular uptake, dFdU undergoes phosphorylation to its active triphosphate form, this compound triphosphate (dFdU-TP). This active metabolite can then be incorporated into both viral DNA and RNA.[1] The incorporation of dFdU-TP into the growing nucleic acid chain leads to premature chain termination and inhibition of viral polymerases, thereby halting viral replication.
Additionally, the parent compound, Gemcitabine, has been shown to activate host innate immunity, a mechanism that may also be relevant for dFdU. This involves the induction of interferon-stimulated genes (ISGs), which play a critical role in the host's defense against viral infections.
Cellular Metabolism and Activation Pathway
The metabolic activation of this compound is a critical prerequisite for its antiviral activity. The pathway involves a series of enzymatic steps to convert the inactive nucleoside into its active triphosphate form.
Caption: Metabolic activation of this compound (dFdU).
Signaling Pathways Implicated in Antiviral Response
The parent compound of dFdU, Gemcitabine, is known to induce cellular stress by stalling DNA replication forks. This triggers DNA damage response (DDR) pathways, which can contribute to its overall antiviral effect by modulating the cellular environment.
Caption: DNA damage response pathways activated by dFdU-TP incorporation.
Quantitative Data Summary
Specific antiviral activity data for this compound is limited in publicly available literature. Most studies focus on its parent compound, Gemcitabine. However, cytotoxicity data for dFdU is available and essential for determining the therapeutic index in antiviral assays.
| Compound | Cell Line | Parameter | Value (µM) | Reference |
| This compound | HepG2 | IC50 | 3.13 | [2] |
| A549 | IC50 | 3.92 | [2] |
Note: The IC50 values above refer to cytotoxic concentrations in cancer cell lines and not antiviral efficacy. Researchers should determine the 50% cytotoxic concentration (CC50) in the specific cell lines used for antiviral assays to calculate the Selectivity Index (SI = CC50 / EC50).
Experimental Protocols
The following are detailed protocols for standard in vitro assays to determine the antiviral activity of this compound.
Protocol 1: Plaque Reduction Assay
This assay is the gold standard for quantifying the inhibition of infectious virus production.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
This compound (dFdU) stock solution
-
Cell culture medium (e.g., DMEM) with and without serum
-
Phosphate-Buffered Saline (PBS)
-
Overlay medium (e.g., containing 1% methylcellulose or agarose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of dFdU in a serum-free medium.
-
Infection: Aspirate the growth medium from the cell monolayers and wash with PBS. Infect the cells with a predetermined multiplicity of infection (MOI) of the virus (typically 0.01-0.1 PFU/cell).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.
-
Treatment: After adsorption, remove the virus inoculum and add the overlay medium containing the different concentrations of dFdU. Include a "no-drug" virus control and a "no-virus" cell control.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).
-
Fixation and Staining: Aspirate the overlay, fix the cells with the fixing solution for at least 30 minutes, and then stain with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water, allow them to dry, and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each dFdU concentration compared to the virus control. Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the Plaque Reduction Assay.
Protocol 2: Cytopathic Effect (CPE) Inhibition Assay
This assay is suitable for high-throughput screening of antiviral compounds against viruses that cause visible damage to host cells.
Materials:
-
Host cells seeded in 96-well plates
-
Virus stock
-
dFdU stock solution
-
Cell culture medium
-
Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate to achieve 80-90% confluency on the day of the assay.
-
Compound Dilution: Prepare serial dilutions of dFdU in the cell culture medium directly in a separate 96-well plate.
-
Treatment and Infection: Add the diluted dFdU to the cell plates. Subsequently, infect the cells with a virus concentration that would cause 80-100% CPE in the virus control wells. Include cell control (no virus, no drug) and virus control (virus, no drug) wells.
-
Incubation: Incubate the plates at 37°C for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).
-
Quantification of CPE: Add the cell viability reagent to all wells according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of CPE inhibition for each dFdU concentration relative to the cell and virus controls. Determine the EC50 and the 50% cytotoxic concentration (CC50) from parallel plates with uninfected cells treated with dFdU. Calculate the Selectivity Index (SI = CC50/EC50).
Protocol 3: Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
Materials:
-
Host cells in 24-well or 48-well plates
-
Virus stock
-
dFdU stock solution
-
Cell culture medium
Procedure:
-
Cell Seeding and Infection: Seed host cells and infect them with a known MOI of the virus as described in the Plaque Reduction Assay.
-
Treatment: After the adsorption period, remove the inoculum and add a fresh medium containing serial dilutions of dFdU.
-
Incubation: Incubate the plates for a single replication cycle of the virus (e.g., 24-48 hours).
-
Harvesting: Collect the supernatant from each well, which contains the progeny virus.
-
Titration: Determine the viral titer in each supernatant sample by performing a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.
-
Data Analysis: Calculate the reduction in viral yield (in log10 PFU/mL or TCID50/mL) for each dFdU concentration compared to the virus control. The EC90 (concentration required to reduce viral yield by 90% or 1-log10) is a common metric reported for this assay.
Caption: Workflow for the Virus Yield Reduction Assay.
References
Application Notes and Protocols for 2',2'-Difluoro-2'-deoxyuridine Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
2',2'-Difluoro-2'-deoxyuridine (dFdU), also known as Gemcitabine metabolite dFdU, is the primary and less active metabolite of the potent anticancer drug Gemcitabine (2',2'-Difluoro-2'-deoxycytidine).[1][2][3] It is formed from Gemcitabine through deamination by the enzyme cytidine deaminase, primarily in the liver.[3][4] While Gemcitabine's active phosphorylated metabolites are the main drivers of its cytotoxic effects by inhibiting DNA synthesis, dFdU itself exhibits cytotoxic and radiosensitizing properties.[3][5] Accurate and consistent preparation of dFdU stock solutions is critical for reliable experimental results in cancer research and drug development.
These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo research applications.
Physicochemical Properties and Solubility Data
Proper solvent selection is crucial for preparing accurate stock solutions. The solubility of this compound can vary depending on the solvent and the physical form of the compound (e.g., crystalline solid).[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀F₂N₂O₅ | [1][3][7] |
| Molecular Weight | 264.18 g/mol | [1][7] |
| CAS Number | 114248-23-6 | [1][3] |
| Appearance | White to Off-White Solid | [2][8] |
| Storage (Solid) | -20°C or 2-8°C, sealed in dry conditions | [2][3][6][8] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | 20 mg/mL | [3] |
| DMF | 20 mg/mL | [3] |
| Ethanol | 25 mg/mL | [3] |
| PBS (pH 7.2) | 10 mg/mL | [3] |
| Methanol | Slightly Soluble | [8] |
| Water | Very Slightly Soluble (can be improved with heating) | [8] |
Note: When using organic solvents like DMSO for stock solutions intended for cell-based assays, ensure the final concentration of the organic solvent in the experimental medium is low enough to not cause physiological effects.[6]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent (e.g., DMSO)
This protocol is suitable for preparing a concentrated stock solution for long-term storage, which can be later diluted in aqueous buffers for experiments.
Materials:
-
This compound (dFdU) powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Pre-weigh Vial: Tare a sterile, dry microcentrifuge tube or vial on an analytical balance.
-
Weigh dFdU: Carefully weigh the desired amount of dFdU powder into the tared tube. Record the exact weight.
-
Calculate Solvent Volume: Determine the volume of DMSO required to achieve the desired stock concentration (e.g., 20 mg/mL).
-
Calculation Example: To make a 20 mg/mL stock solution from 5 mg of dFdU:
-
Volume (mL) = Mass (mg) / Concentration (mg/mL)
-
Volume (mL) = 5 mg / 20 mg/mL = 0.25 mL (or 250 µL)
-
-
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the dFdU powder.
-
Dissolution: Tightly cap the tube and vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if needed.[9]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. The solid compound is stable for at least four years at -20°C.[3] Stock solutions of the related compound Gemcitabine HCl are stable for up to 6 months at -20°C.
Protocol 2: Preparation of a Stock Solution in an Aqueous Buffer (e.g., PBS, pH 7.2)
This protocol is for preparing a ready-to-use solution in a physiologically compatible buffer.
Materials:
-
This compound (dFdU) powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Bath sonicator
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh dFdU: Accurately weigh the desired amount of dFdU powder in a sterile conical tube.
-
Add Solvent: Add the calculated volume of sterile PBS (pH 7.2) to achieve the desired concentration (e.g., 10 mg/mL).[3]
-
Dissolution: a. Vortex the solution vigorously.[9] b. If the compound does not dissolve completely, warm the solution in a 37°C water bath for 5-10 minutes.[9] c. If solids persist, sonicate the solution in a bath sonicator for 5-10 minutes.[9]
-
Sterile Filtration: Once the dFdU is fully dissolved, sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube.[9] This removes any potential microbial contamination or undissolved micro-particulates.
-
Storage: Use the aqueous solution immediately. It is not recommended to store aqueous solutions of the parent compound, Gemcitabine, for more than one day.[6] If short-term storage is necessary, keep it at 2-8°C and protect it from light.
Visualizations
Metabolic Pathway of Gemcitabine to dFdU
This compound (dFdU) is a metabolite of Gemcitabine (dFdC). Gemcitabine is a prodrug that must be activated intracellularly through phosphorylation to exert its primary anticancer effects.[10][11] The same metabolic pathway also leads to its deamination and conversion to dFdU.
Caption: Metabolic activation and deamination pathway of Gemcitabine.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the logical steps for preparing a sterile, aqueous stock solution of this compound.
Caption: Workflow for preparing an aqueous dFdU stock solution.
References
- 1. 2′,2′-Difluorodeoxyuridine (dFdU; this compound) | Drug Metabolite | 114248-23-6 | Invivochem [invivochem.com]
- 2. This compound | 114248-23-6 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. massivebio.com [massivebio.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | C9H10F2N2O5 | CID 13922191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 114248-23-6 [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Method To Visualize the Intratumor Distribution and Impact of Gemcitabine in Pancreatic Ductal Adenocarcinoma by Multimodal Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis with 2',2'-Difluoro-2'-deoxyuridine (Gemcitabine) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',2'-Difluoro-2'-deoxyuridine, commonly known as Gemcitabine, is a nucleoside analog and a cornerstone of chemotherapy regimens for various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1][2] Its cytotoxic effects are primarily attributed to its ability to interfere with DNA synthesis and induce cell cycle arrest, particularly in the S phase.[1][3][4] Understanding the precise impact of Gemcitabine on the cell cycle is crucial for optimizing its therapeutic efficacy and for the development of novel combination therapies. These application notes provide a comprehensive overview and detailed protocols for analyzing the cell cycle effects of Gemcitabine treatment in cancer cell lines.
Mechanism of Action
Gemcitabine is a prodrug that requires intracellular phosphorylation to become active.[3][4] Once inside the cell, it is converted to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[1] The diphosphate form inhibits ribonucleotide reductase, an enzyme essential for producing the deoxyribonucleotides required for DNA synthesis.[1][5] This leads to a depletion of the deoxynucleotide pool. The triphosphate form is incorporated into DNA, where it leads to "masked chain termination," a process that halts DNA elongation and ultimately triggers cell cycle arrest and apoptosis.[1][6] This dual mechanism of action makes Gemcitabine a potent inhibitor of DNA replication, primarily affecting cells in the S phase of the cell cycle.[1][3]
Signaling Pathways
Gemcitabine-induced DNA damage and replication stress activate complex intracellular signaling pathways that govern cell cycle checkpoints. The primary pathways involved are the Ataxia Telangiectasia Mutated (ATM) and Rad3-related (ATR) pathways. ATR, in conjunction with its downstream kinase Chk1, plays a pivotal role in the response to replication stress induced by Gemcitabine, leading to S phase arrest.[7] The ATM-Chk2 pathway is also activated in response to the DNA double-strand breaks that can result from stalled replication forks.
Data Presentation
The following tables summarize the effects of Gemcitabine on the cell cycle distribution of various cancer cell lines.
Table 1: Effect of Gemcitabine on Cell Cycle Distribution in Pancreatic Cancer Cell Lines
| Cell Line | Gemcitabine Concentration | Treatment Duration (h) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| BxPC-3 | 34 nM | 48 | 35.2 | 52.1 | 12.7 | [8] |
| MiaPaCa-2 | 45 nM | 48 | 40.5 | 48.3 | 11.2 | [8] |
| AsPC-1 | 10,000 ng/mL | 48 | 48.9 | 35.6 | 15.5 | [9] |
Table 2: Effect of Gemcitabine on Cell Cycle Distribution in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Gemcitabine Concentration | Treatment Duration (h) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| A549 | 10 µM | 24 | 78.70 | 16.62 | 4.68 | [10] |
| A549/G+ (Gemcitabine-resistant) | 10 µM | 24 | 50.35 | 38.95 | 10.70 | [10] |
| NCI-H460 | 0.01 µg/ml | 24 | 45.3 | 42.8 | 11.9 | [11] |
Experimental Protocols
Protocol 1: Cell Treatment with Gemcitabine
This protocol describes the general procedure for treating adherent cancer cell lines with Gemcitabine.
Materials:
-
Cancer cell line of interest (e.g., BxPC-3, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Gemcitabine hydrochloride (stock solution prepared in sterile water or PBS)
-
6-well plates or other suitable culture vessels
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 50-60% confluency).
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
The next day, remove the culture medium and replace it with fresh medium containing the desired concentration of Gemcitabine. A vehicle control (medium with the same volume of sterile water or PBS used to dissolve Gemcitabine) should be included.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, proceed with cell harvesting for downstream analysis (e.g., flow cytometry or Western blotting).
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the steps for preparing Gemcitabine-treated cells for cell cycle analysis using propidium iodide (PI) staining.
Materials:
-
Gemcitabine-treated and control cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
15 mL conical tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin and transfer the cell suspension to a 15 mL conical tube.
-
For suspension cells, directly transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Repeat this wash step once.
-
Fixation:
-
Centrifuge the washed cells and discard the supernatant.
-
Resuspend the cell pellet by gently vortexing.
-
While vortexing, add 5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.
-
Incubate the cells on ice or at -20°C for at least 30 minutes for fixation. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Add 5 µL of RNase A solution (100 µg/mL) to the cell suspension to degrade RNA.
-
Incubate the cells at room temperature for 15-30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a low flow rate.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo™, ModFit LT™) to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 3: Western Blotting for Cell Cycle-Related Proteins (Cyclin D1 and CDK4)
This protocol outlines the procedure for analyzing the expression of key cell cycle regulatory proteins, Cyclin D1 and CDK4, following Gemcitabine treatment.
Materials:
-
Gemcitabine-treated and control cells
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-Cyclin D1, anti-CDK4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash treated and control cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Cyclin D1 or anti-CDK4, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody for a loading control (e.g., anti-β-actin) to ensure equal protein loading.
-
Conclusion
The protocols and information provided herein offer a robust framework for investigating the effects of this compound on the cell cycle. By employing these methods, researchers can gain valuable insights into the molecular mechanisms underlying Gemcitabine's therapeutic action, which can inform the development of more effective cancer treatment strategies. Consistent and reproducible data generation is key to advancing our understanding of this important chemotherapeutic agent.
References
- 1. vet.cornell.edu [vet.cornell.edu]
- 2. scispace.com [scispace.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Gemcitabine metabolic pathway genetic polymorphisms and response in non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Frontiers | Pharmacodynamic Modeling of Cell Cycle Effects for Gemcitabine and Trabectedin Combinations in Pancreatic Cancer Cells [frontiersin.org]
- 9. Pharmacodynamic modeling of cell cycle and apoptotic effects of gemcitabine on pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 2',2'-Difluoro-2'-deoxyuridine (Gemcitabine) in Combination with Other Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',2'-Difluoro-2'-deoxyuridine, commonly known as gemcitabine, is a synthetic pyrimidine nucleoside analogue with established antitumor activity against a wide range of solid tumors.[1] Its mechanism of action primarily involves the inhibition of DNA synthesis and induction of apoptosis.[1] To enhance its therapeutic efficacy and overcome mechanisms of drug resistance, gemcitabine is frequently utilized in combination with other chemotherapeutic agents. This document provides detailed application notes and experimental protocols for studying the effects of gemcitabine in combination with other classes of anticancer drugs, including platinum-based agents, taxanes, and topoisomerase inhibitors. The synergistic interactions, underlying molecular mechanisms, and methodologies for in vitro and in vivo evaluation are presented to guide researchers in the preclinical and clinical development of gemcitabitabine-based combination therapies.
Mechanisms of Action and Synergistic Interactions
Gemcitabine is a prodrug that requires intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[2] dFdCDP inhibits ribonucleotide reductase, leading to a depletion of the deoxynucleotide pool required for DNA replication and repair.[1] dFdCTP is incorporated into DNA, causing chain termination and inducing apoptosis.[1]
The combination of gemcitabine with other chemotherapeutics can result in synergistic cytotoxicity through various mechanisms:
-
With Platinum-Based Agents (e.g., Cisplatin): Gemcitabine can enhance the formation of cisplatin-DNA adducts and inhibit the repair of these adducts.[3] This combination has shown synergistic effects in various cancer cell lines and is a standard of care in several malignancies.[3]
-
With Taxanes (e.g., Docetaxel, Paclitaxel): The sequence of administration is crucial for this combination. Preclinical studies have shown that administering gemcitabine 24 hours before docetaxel, or the reverse sequence, results in synergistic cytotoxicity, whereas simultaneous administration can be antagonistic.[4] The non-overlapping toxicities of these agents make them suitable for combination regimens.[5]
-
With Topoisomerase Inhibitors (e.g., Irinotecan, Topotecan): The interaction is also schedule-dependent. Synergistic effects have been observed when topoisomerase I inhibitors are administered before or after gemcitabine.[5][6] This synergy may be attributed to the ability of gemcitabine to trap topoisomerase I-DNA cleavage complexes.
Data Presentation: Quantitative Analysis of Combination Therapies
The following tables summarize quantitative data from preclinical and clinical studies evaluating gemcitabine combination therapies.
Table 1: In Vitro Cytotoxicity of Gemcitabine and Combination Partners
| Cell Line | Cancer Type | Gemcitabine IC50 | Combination Agent | Combination IC50 | Combination Index (CI) | Synergy/Antagonism | Reference |
| MCF-7 | Breast Cancer | 80 nM (24h) | Docetaxel | Not specified | < 1 (sequential) | Synergy | [4] |
| MCF-7/Adr | Breast Cancer | 60 nM (24h) | Docetaxel | Not specified | < 1 (sequential) | Synergy | [4] |
| PANC-1 | Pancreatic Cancer | Not specified | Azenosertib | Not specified | < 1 | Synergy | [7] |
| U2OS | Osteosarcoma | Not specified | Azenosertib | Not specified | < 1 | Synergy | [7] |
| AsPC-1 | Pancreatic Cancer | Not specified | Parbendazole | Not specified | < 1 | Synergy | [8] |
| Capan-2 | Pancreatic Cancer | Not specified | Parbendazole | Not specified | < 1 | Synergy | [8] |
| A549 | Non-Small Cell Lung Cancer | Not specified | Topotecan | Not specified | < 1 (simultaneous & sequential Topotecan -> Gemcitabine) | Synergy | [6] |
| Calu-6 | Non-Small Cell Lung Cancer | Not specified | Topotecan | Not specified | < 1 (simultaneous & sequential Topotecan -> Gemcitabine) | Synergy | [6] |
Table 2: In Vivo Efficacy of Gemcitabine Combination Therapies in Xenograft Models
| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition (%) | Survival Increase | Reference |
| Lewis Lung Carcinoma | Lung Cancer | Gemcitabine (50 mg/kg) + Cisplatin (6 mg/kg) | More effective than single agents | Not specified | [9] |
| Pancreatic Cancer PDX | Pancreatic Cancer | Gemcitabine (100 mg/kg, once or twice weekly) | Initial response followed by resistance | Not specified | [10] |
| KPC3 mouse model | Pancreatic Cancer | Gemcitabine (50 mg/kg) + Valproic Acid (500 mg/kg) | Significant reduction in tumor volume | Not specified | [11] |
Table 3: Clinical Outcomes of Gemcitabine Combination Therapies
| Cancer Type | Treatment Regimen | Number of Patients | Overall Response Rate (%) | Median Time to Progression (Months) | Median Overall Survival (Months) | Reference |
| Metastatic Breast Cancer | Gemcitabine (900 mg/m²) + Docetaxel (100 mg/m²) | 50 | 46 | 7.5 | 15 | [1] |
| Advanced Non-Small Cell Lung Carcinoma | Gemcitabine (1,000 mg/m²) + Cisplatin (60 mg/m²) | Not specified | 44.5 | 8.6 | 12.2 | [12] |
| Advanced Pancreatic Cancer | Gemcitabine-based combinations vs. Gemcitabine alone | 4,465 | Significantly improved | Significantly improved | 0.91 (HR) | [13] |
| Advanced Pancreatic Cancer | Gemcitabine + Capecitabine/S-1 vs. Gemcitabine alone | 5,197 | 1.92 (OR) | 0.78 (HR) | 0.84 (HR) | [14] |
Experimental Protocols
In Vitro Methodologies
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of gemcitabine and its combination partners on cancer cell lines and to calculate the IC50 values.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Gemcitabine (dissolved in sterile water or PBS)
-
Combination chemotherapeutic agent (dissolved in appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[15]
-
Prepare serial dilutions of gemcitabine and the combination agent in culture medium.
-
Treat the cells with varying concentrations of each drug alone and in combination. For combination studies, a fixed-ratio or a dose-matrix design can be used.[15] Include a vehicle control.
-
Incubate the plates for 48-72 hours.[15]
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[15]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values. Synergy, additivity, or antagonism can be assessed using software like CompuSyn to calculate the Combination Index (CI).[16][17]
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)
-
Objective: To quantify the percentage of apoptotic cells following treatment with gemcitabine alone or in combination.
-
Materials:
-
6-well plates
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with the drugs for 24-48 hours.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[15]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[15]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.[15]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells represent early apoptotic cells, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[15]
-
3. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Objective: To determine the effect of gemcitabine combinations on cell cycle distribution.
-
Materials:
-
6-well plates
-
Treated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with the drugs for the desired time.
-
Harvest cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing.[8] Incubate at -20°C for at least 2 hours.[8]
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.[8]
-
Resuspend the cell pellet in PI staining solution containing RNase A.[8]
-
Incubate for 30 minutes at room temperature in the dark.[8]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[8]
-
4. Western Blot Analysis for DNA Damage Markers
-
Objective: To detect changes in the expression and phosphorylation of key proteins involved in the DNA damage response.
-
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-phospho-ATM, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Protocol:
-
Treat cells with gemcitabine combinations for the desired time and lyse the cells.
-
Quantify protein concentration using a BCA assay.[18]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[18]
-
Block the membrane for 1 hour at room temperature.[18]
-
Incubate with primary antibodies overnight at 4°C.[18]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[18]
-
Detect protein bands using a chemiluminescent substrate and an imaging system.[18]
-
In Vivo Methodology
1. Xenograft Tumor Model
-
Objective: To evaluate the in vivo efficacy of gemcitabine combination therapy on tumor growth.
-
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Gemcitabine and combination agent for injection
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject cancer cells (e.g., 1 x 10^7 cells in 100 µL PBS) into the flank of the mice.[19]
-
Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = 0.5 × length × width²).[19]
-
When tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, gemcitabine alone, combination agent alone, and combination therapy).[19]
-
Administer the drugs according to a predetermined schedule and dosage. For example, gemcitabine at 50 mg/kg and cisplatin at 6 mg/kg.[9]
-
Monitor tumor volume and body weight of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Visualizations
Caption: Metabolic activation and mechanisms of action of Gemcitabine.
Caption: Synergistic mechanism of Gemcitabine and Cisplatin.
Caption: General workflow for in vitro evaluation of Gemcitabine combinations.
Caption: General workflow for in vivo evaluation of Gemcitabine combinations.
References
- 1. Evidence for in vivo synergism between docetaxel and gemcitabine in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming S-Phase Checkpoint-Mediated Resistance: Sequence-Dependent Synergy of Gemcitabine and SN-38 In Human Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gemcitabine/cisplatin induction chemotherapy before concurrent chemotherapy and intensity-modulated radiotherapy improves outcomes for locoregionally advanced nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promising combination therapies with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interaction between gemcitabine and topotecan in human non-small-cell lung cancer cells: effects on cell survival, cell cycle and pharmacogenetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Combination chemotherapy studies with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A 21-day Schedule of Gemcitabine and Cisplatin Administration in the Treatment of Advanced Non-Small Cell Lung Carcinoma: a Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Meta-analysis of randomized trials: evaluation of benefit from gemcitabine-based combination chemotherapy applied in advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The efficacy and safety of gemcitabine-based combination therapy vs. gemcitabine alone for the treatment of advanced pancreatic cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Prediction of synergistic gemcitabine-based combination treatment through a novel tumor stemness biomarker NANOG in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. bio-protocol.org [bio-protocol.org]
Measuring dFdU Incorporation into DNA and RNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sensitive and accurate measurement of 2',2'-difluorodeoxyuridine (dFdU) incorporation into cellular DNA and RNA. dFdU is the primary metabolite of the widely used chemotherapeutic agent gemcitabine (dFdC). Understanding the extent of dFdU incorporation into nucleic acids is crucial for elucidating its contribution to cytotoxicity and for the development of novel anticancer therapies.[1][2]
The following sections detail the metabolic pathway of dFdU, experimental protocols for its quantification, and expected quantitative outcomes in various cell lines.
Metabolic Activation and Incorporation of dFdU
Gemcitabine (dFdC) is a prodrug that requires intracellular phosphorylation to become active.[3][4] A significant portion of gemcitabine is rapidly deaminated by cytidine deaminase (CDA) to form dFdU.[1] While initially considered an inactive metabolite, studies have shown that dFdU can be phosphorylated to its active triphosphate form, dFdUTP, and subsequently incorporated into both DNA and RNA, contributing to the overall cytotoxic effect of gemcitabine.[1][2]
The metabolic activation pathway is as follows:
-
Transport: dFdU is transported into the cell, a process that can be facilitated by human concentrative nucleoside transporter 1 (hCNT1).[1][2]
-
Phosphorylation: Intracellularly, dFdU is sequentially phosphorylated by cellular kinases to form dFdU monophosphate (dFdUMP), dFdU diphosphate (dFdUDP), and finally dFdU triphosphate (dFdUTP).[1][2]
-
Incorporation: dFdUTP competes with endogenous deoxythymidine triphosphate (dTTP) and uridine triphosphate (UTP) for incorporation into DNA by DNA polymerases and into RNA by RNA polymerases, respectively.[1]
The incorporation of dFdU into DNA leads to chain termination and cell death.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to dFdU cytotoxicity and intracellular concentrations.
Table 1: Cytotoxicity of dFdU in Human Cancer Cell Lines
| Cell Line | Exposure Time | IC50 (µM) | Reference |
| HepG2 | 72 hours | >1000 | [1] |
| HepG2 | 14 days | 5.1 | [1] |
| A549 | 72 hours | >1000 | [1] |
| A549 | 14 days | 20.8 | [1] |
Table 2: Intracellular Concentrations of dFdU and its Metabolites in Peripheral Blood Mononuclear Cells (PBMCs) from Patients Treated with Gemcitabine
| Metabolite | Mean AUC (0-24h) (µM*h) | Reference |
| dFdU | 1650 | [3][4][5] |
| dFdUMP | Low / Not reported | [3][4][5] |
| dFdUDP | Low / Not reported | [3][4][5] |
| dFdUTP | 312 | [3][4][5] |
| dFdCTP | 2640 | [3][4][5] |
Experimental Protocols
This section provides detailed protocols for three common methods to measure dFdU incorporation: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Radiolabeling Assays, and Flow Cytometry.
Protocol 1: Quantification of dFdU in DNA and RNA by HPLC-MS/MS
This method allows for the simultaneous quantification of dFdU and its phosphorylated metabolites.
1. Materials and Reagents:
-
Cell culture reagents
-
dFdU
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., 70% methanol)
-
Internal standards (e.g., stable isotope-labeled dFdU)
-
Enzymes for nucleic acid digestion (DNase I, Nuclease P1, Alkaline Phosphatase)
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Formic acid or ammonium acetate for mobile phase
2. Cell Culture and Treatment:
-
Seed cells at an appropriate density in culture plates.
-
Treat cells with the desired concentration of dFdU for the specified duration.
3. Sample Preparation:
-
Harvest cells by trypsinization or scraping.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer and add the internal standard.
-
Centrifuge to pellet cellular debris.
-
Isolate nucleic acids using a commercial kit or standard phenol-chloroform extraction.
-
Quantify the amount of DNA and RNA.
-
Enzymatically digest the nucleic acids to individual nucleosides.
4. HPLC-MS/MS Analysis:
-
HPLC System: A reverse-phase HPLC system.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
MRM Transitions:
-
dFdU: Monitor specific parent-to-daughter ion transitions.
-
Internal Standard: Monitor the corresponding transitions for the stable isotope-labeled standard.
-
5. Data Analysis:
-
Generate a standard curve using known concentrations of dFdU.
-
Calculate the concentration of dFdU in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the amount of incorporated dFdU to the total amount of DNA or RNA analyzed.
Protocol 2: Measuring dFdU Incorporation using Radiolabeling
This protocol uses radiolabeled dFdU to track its incorporation into nucleic acids.
1. Materials and Reagents:
-
Cell culture reagents
-
[³H]dFdU or other suitably radiolabeled dFdU
-
Scintillation fluid and counter
-
Nucleic acid extraction reagents
-
Trichloroacetic acid (TCA)
-
Ethanol
2. Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Incubate cells with radiolabeled dFdU for the desired time.
3. Sample Preparation and Scintillation Counting:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells and isolate the nucleic acids.
-
Precipitate the DNA and RNA with cold TCA.
-
Wash the pellet with ethanol to remove unincorporated radiolabel.
-
Resuspend the pellet in a suitable buffer.
-
Add scintillation fluid and measure radioactivity using a scintillation counter.
4. Data Analysis:
-
Determine the total amount of nucleic acid in each sample.
-
Calculate the amount of incorporated radiolabeled dFdU per microgram of DNA or RNA.
Protocol 3: Flow Cytometry for Detecting dFdU Incorporation
This method is analogous to the BrdU incorporation assay and requires an antibody specific to dFdU.
1. Materials and Reagents:
-
Cell culture reagents
-
dFdU
-
Fixation buffer (e.g., paraformaldehyde-based)
-
Permeabilization buffer (e.g., Triton X-100 or saponin-based)
-
Anti-dFdU primary antibody
-
Fluorescently labeled secondary antibody
-
DNA stain (e.g., Propidium Iodide or DAPI)
-
Flow cytometer
2. Cell Culture and Labeling:
-
Pulse the cells with dFdU for a defined period (e.g., 1-2 hours).
-
Harvest and wash the cells.
3. Staining Procedure:
-
Fix the cells with fixation buffer.
-
Permeabilize the cells.
-
Incubate with the anti-dFdU primary antibody.
-
Wash to remove unbound primary antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Wash to remove unbound secondary antibody.
-
Resuspend cells in a buffer containing a DNA stain.
4. Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on single cells.
-
Analyze the fluorescence intensity of the dFdU-specific signal to identify cells that have incorporated dFdU.
-
Use the DNA stain to analyze the cell cycle distribution of the dFdU-positive cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. New insights into the pharmacology and cytotoxicity of gemcitabine and 2',2'-difluorodeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular pharmacokinetics of gemcitabine, its deaminated metabolite 2',2'-difluorodeoxyuridine and their nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 5. Intracellular pharmacokinetics of gemcitabine, its deaminated metabolite 2′,2′‐difluorodeoxyuridine and their nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Efficacy Testing of 2',2'-Difluoro-2'-deoxyuridine (Gemcitabine)
Introduction
2',2'-Difluoro-2'-deoxyuridine, commonly known as Gemcitabine, is a synthetic pyrimidine nucleoside analog of deoxycytidine used as a chemotherapeutic agent.[1] It is a prodrug that, upon cellular uptake, undergoes intracellular phosphorylation to its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[2][3] These active forms exert cytotoxic effects through two primary mechanisms: dFdCTP competes with the natural nucleotide (dCTP) for incorporation into DNA, leading to masked chain termination and subsequent apoptosis, while dFdCDP inhibits ribonucleotide reductase, thereby depleting the pool of deoxynucleotides essential for DNA replication and repair.[2][3][4]
Gemcitabine is a standard treatment for various solid tumors, including pancreatic, non-small cell lung, ovarian, and breast cancers.[5][6] Evaluating its efficacy is crucial for preclinical drug development and for understanding mechanisms of resistance. These application notes provide a comprehensive guide with detailed protocols for key in vitro experiments designed to assess the biological activity and cytotoxic effects of Gemcitabine.
Data Presentation: Summary of Gemcitabine's In Vitro Effects
The following tables summarize representative quantitative data for Gemcitabine's effects on cancer cell lines, as reported in the literature. These values serve as a benchmark for experimental outcomes.
Table 1: Cytotoxicity (IC50) of Gemcitabine in Pancreatic Cancer Cell Lines The IC50 value represents the drug concentration required to inhibit the growth of 50% of the cell population.
| Cell Line | Treatment Duration | IC50 Concentration |
| MIA PaCa-2 | 72 hours | 25.00 ± 0.47 nM[1] |
| PANC-1 | 72 hours | Varies (synergy studies)[7] |
| AsPC-1 | 8 days | ~40 nM[8] |
| SW1990 | 72 hours | Dose-dependent decrease[9] |
Table 2: Apoptosis Induction by Gemcitabine This table shows the percentage of apoptotic cells (Annexin V positive) following treatment.
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| PANC-1 | Control | 5%[7] |
| PANC-1 | Gemcitabine (50 nM) | 15%[7] |
| PANC-1 | Gemcitabine (16 mg/L) | 44.7% (DNA Fragmentation)[10] |
| U2OS | Control | 4%[7] |
| U2OS | Gemcitabine (60 nM) | 12%[7] |
Table 3: Effect of Gemcitabine on Cell Cycle Distribution This table illustrates the percentage of cells in different phases of the cell cycle after treatment, indicating cell cycle arrest.
| Cell Line | Treatment (Duration) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| PK-1 | Control (24 h) | 34.14% | 36.67% | - |
| PK-1 | Gemcitabine 30 nM (24 h) | 56.48%[11] | 29.57%[11] | - |
| PK-1 | Control (48 h) | 38.76% | 41.20% | - |
| PK-1 | Gemcitabine 30 nM (48 h) | 61.23%[11] | 38.76%[11] | - |
Mandatory Visualizations
Caption: Mechanism of action of Gemcitabine within a cancer cell.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Examining the efficacy of localised gemcitabine therapy for the treatment of pancreatic cancer using a hybrid agent-based model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell cycle perturbation induced by gemcitabine in human tumor cells in cell culture, xenografts and bladder cancer patients: implications for clinical trial designs combining gemcitabine with a Chk1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment and characterization of the gemcitabine-resistant human pancreatic cancer cell line SW1990/gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of gemcitabine on the expression of apoptosis-related genes in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of Gemcitabine on Cell Cycle Arrest and microRNA Signatures in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using 2',2'-Difluoro-2'-deoxyuridine (Gemcitabine) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies using 2',2'-Difluoro-2'-deoxyuridine, commonly known as gemcitabine, in mouse models of cancer. This document covers the mechanism of action, pharmacokinetics, and established protocols for efficacy and toxicity evaluation.
Introduction
This compound (gemcitabine) is a nucleoside analog and a cornerstone chemotherapeutic agent for various solid tumors, including pancreatic, non-small cell lung, breast, and bladder cancers.[1][2][3] Its efficacy is primarily attributed to its ability to interfere with DNA synthesis, leading to cell cycle arrest and apoptosis.[1][4] Mouse models are indispensable tools for preclinical evaluation of gemcitabine's antitumor activity, understanding its mechanism of action, and developing novel combination therapies.
Mechanism of Action
Gemcitabine is a prodrug that requires intracellular activation through a series of phosphorylation steps. Once transported into the cell by nucleoside transporters (hENTs and hCNTs), it is converted to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[1][2][5]
The primary cytotoxic effects of gemcitabine are mediated by:
-
Inhibition of Ribonucleotide Reductase: Gemcitabine diphosphate (dFdCDP) inhibits ribonucleotide reductase, an enzyme essential for the synthesis of deoxyribonucleotides required for DNA replication and repair.[1][4][5] This depletion of the deoxynucleotide pool enhances the incorporation of dFdCTP into DNA.
-
DNA Chain Termination: Gemcitabine triphosphate (dFdCTP) is incorporated into the growing DNA strand, leading to the addition of one more nucleotide before DNA polymerase is unable to proceed further. This "masked chain termination" ultimately results in the inhibition of DNA synthesis and triggers apoptosis.[1][2]
Pharmacokinetics in Mouse Models
Understanding the pharmacokinetic profile of gemcitabine in mice is crucial for designing effective treatment schedules. Gemcitabine is characterized by rapid metabolism and elimination.[6] The primary route of inactivation is deamination by cytidine deaminase (CDA) to the less active metabolite this compound (dFdU).[7]
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Reference |
| Bioavailability | 100% | ~10-18.3% (can be increased to 40% with a CDA inhibitor) | [6][7] |
| Half-life | < 1 minute for some prodrugs, generally rapid elimination | Rapid elimination | [6] |
| Metabolism | Extensive first-pass metabolism by cytidine deaminase (CDA) | Extensive first-pass metabolism by CDA | [6][7] |
| Key Metabolites | dFdU (this compound) | dFdU | [7] |
Experimental Protocols
Pancreatic Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous or orthotopic pancreatic cancer xenograft model to evaluate the efficacy of gemcitabine.
Materials:
-
Human pancreatic cancer cell lines (e.g., BxPC-3, MIA PaCa-2, PANC-1)[8][9][10]
-
Immunocompromised mice (e.g., Athymic Nude, SCID)[8]
-
Gemcitabine hydrochloride
-
Sterile saline or PBS
-
Matrigel (optional, for subcutaneous injection)
-
Surgical instruments (for orthotopic implantation)
-
Calipers for tumor measurement
-
Anesthetics
Procedure:
-
Cell Culture: Culture pancreatic cancer cells according to standard protocols.
-
Tumor Implantation:
-
Subcutaneous: Resuspend 1-5 x 10^6 cells in 100-200 µL of sterile saline or PBS, optionally mixed with Matrigel. Inject subcutaneously into the flank of the mouse.
-
Orthotopic: Surgically implant a small fragment of a subcutaneously grown tumor or a suspension of cells into the pancreas of an anesthetized mouse.[11]
-
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.[12][13] Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.[9]
-
Treatment Administration:
-
Randomly assign mice to treatment and control groups (n=5-12 per group).[9][13]
-
Prepare gemcitabine solution in sterile saline.
-
Administer gemcitabine via intraperitoneal (i.p.) or intravenous (i.v.) injection.[9][13][14]
-
A common dosing schedule is 30-125 mg/kg, administered once or twice weekly.[9][11][12][13]
-
The control group receives vehicle (e.g., sterile saline) on the same schedule.[13]
-
-
Efficacy Evaluation:
-
Continue monitoring tumor volume and body weight throughout the study.[13]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
-
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
This protocol outlines the procedure for evaluating gemcitabine in a murine model of NSCLC.
Materials:
-
Human NSCLC cell lines (e.g., A549, H1975)[15]
-
Immunocompromised mice (e.g., C57/B16 for syngeneic models like Lewis Lung carcinoma)[16]
-
Gemcitabine hydrochloride
-
Sterile saline or PBS
-
Other chemotherapeutic agents for combination studies (e.g., cisplatin)[16]
Procedure:
-
Cell Culture and Implantation: Follow similar procedures as for the pancreatic cancer model, using NSCLC cell lines.
-
Treatment Administration:
-
Efficacy and Toxicity Assessment:
-
Monitor tumor growth and body weight as primary endpoints.
-
Observe for signs of toxicity, as the combination of gemcitabine and cisplatin can lead to additive toxicity.[16] Dose adjustments may be necessary.
-
Quantitative Data Summary
| Study Type | Mouse Model | Cell Line | Treatment Regimen | Key Findings | Reference |
| Pancreatic Cancer | Athymic Nude Mice | BxPC-3, PANC-1 | Gemcitabine (50 mg/kg, i.p., twice a week) + Erlotinib (50 mg/kg, oral, every 3 days) for 21 days | Combination therapy significantly reduced recurrent tumor volume compared to monotherapy. | [9] |
| Pancreatic Cancer | SCID Mice | MiaPaCa-2, S2-VP10 | Gemcitabine (50 mg/kg, i.p., weekly) | In this specific study, gemcitabine did not significantly inhibit tumor proliferation in vivo. | [14] |
| Pancreatic Cancer | Patient-Derived Xenograft (PDX) | N/A | Gemcitabine (30 mg/kg, i.p., thrice per week for 2 weeks) | Demonstrated varying sensitivity to gemcitabine among different patient tumors. | [13] |
| Pancreatic Cancer | KPC mice (transgenic) | N/A | Gemcitabine (100 mg/kg, i.p., twice weekly) | Provided a modest survival benefit of approximately three weeks. | [12] |
| NSCLC | C57/B16 Mice | Lewis Lung Carcinoma | Gemcitabine (60 mg/kg, q3dx4) + Cisplatin (3 mg/kg, q6dx2) | Combination showed increased antitumor effect compared to single agents. | [16] |
| Pharmacokinetics | Mice | N/A | Gemcitabine (100 mg/kg, single dose, i.p. or s.c.) | Provided pharmacokinetic profiles for different administration routes. | [18] |
Toxicity and Genotoxicity
In vivo studies have shown that gemcitabine can induce cytotoxic and genotoxic effects in mouse bone marrow.[19] This can manifest as:
-
Increased frequency of micronuclei in bone marrow cells.[19]
-
Decreased polychromatic/normochromatic erythrocyte ratio, indicating bone marrow cytotoxicity.[19]
-
Induction of chromosomal aberrations.[19]
-
Decreased mitotic index.[19]
When combining gemcitabine with other agents, such as cisplatin, additive toxicity can occur, often requiring dose reductions.[16] Monitoring animal body weight and overall health is a critical component of any in vivo study involving gemcitabine.
Combination Therapies
Gemcitabine is frequently used as a backbone for combination therapies. Studies in mouse models have explored its synergistic effects with various agents:
-
Erlotinib: In pancreatic cancer models, the combination of gemcitabine and erlotinib has been shown to inhibit recurrent tumor growth more effectively than either drug alone.[9]
-
Cisplatin: For NSCLC, the combination of gemcitabine and cisplatin is a standard treatment, and mouse models have been used to optimize the dosing schedule to enhance efficacy while managing toxicity.[16][17]
-
Immunotherapy (anti-PD-1): In pancreatic cancer models, long-term gemcitabine treatment was found to alter the tumor microenvironment, potentially sensitizing tumors to immune checkpoint inhibitors, especially when combined with TGFβ signaling ablation.[12]
-
Radioimmunotherapy: Combining gemcitabine with 90Y-labeled anti-CD147 monoclonal antibody significantly suppressed tumor growth in a pancreatic cancer xenograft model.[20]
Conclusion
The use of this compound in mouse models is a critical component of preclinical cancer research. The protocols and data presented here provide a foundation for designing and executing robust in vivo studies to evaluate the efficacy, pharmacokinetics, and toxicity of gemcitabine, both as a single agent and in combination with other therapies. Careful attention to experimental design, including the choice of mouse model, tumor cell line, and treatment regimen, is essential for obtaining reproducible and clinically relevant results.
References
- 1. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 2. ClinPGx [clinpgx.org]
- 3. Gemcitabine in non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinical application and drug resistance mechanism of gemcitabine [frontiersin.org]
- 5. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pharmacokinetic and Pharmacodynamic analysis of Gemcitabine in pancreatic cancer in mice. [page-meeting.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Characterizing Gemcitabine Effects Administered as Single Agent or Combined with Carboplatin in Mice Pancreatic and Ovarian Cancer Xenografts: A Semimechanistic Pharmacokinetic/Pharmacodynamics Tumor Growth-Response Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of Metastasis by Low-dose Gemcitabine in a Pancreatic Cancer Orthotopic Mouse Model: An Opposite Effect of Chemotherapy | Anticancer Research [ar.iiarjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Establishment of a human primary pancreatic cancer mouse model to examine and investigate gemcitabine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer | PLOS Computational Biology [journals.plos.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Scheduling of gemcitabine and cisplatin in Lewis lung tumour bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gemcitabine for the treatment of advanced nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Genotoxicity of two anticancer drugs, gemcitabine and topotecan, in mouse bone marrow in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy Evaluation of Combination Treatment Using Gemcitabine and Radioimmunotherapy with 90Y-Labeled Fully Human Anti-CD147 Monoclonal Antibody 059-053 in a BxPC-3 Xenograft Mouse Model of Refractory Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of dFdU by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemcitabine (2',2'-difluoro-2'-deoxycytidine, dFdC) is a cornerstone of chemotherapy for various solid tumors. Its efficacy is intrinsically linked to its metabolism. The primary metabolic inactivation pathway involves the conversion of gemcitabarinen to 2',2'-difluoro-2'-deoxyuridine (dFdU) by deoxycytidine deaminase. Monitoring the plasma concentrations of both the parent drug and its metabolite, dFdU, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding drug resistance mechanisms. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a robust, reliable, and widely accessible method for the simultaneous quantification of gemcitabine and dFdU in biological matrices.
This document provides detailed application notes and protocols for the analysis of dFdU using HPLC, intended for researchers, scientists, and professionals in drug development.
Metabolic Pathway of Gemcitabine
Gemcitabine undergoes intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms, which inhibit DNA synthesis. Concurrently, it is systemically deaminated to the inactive metabolite dFdU.
Caption: Metabolic activation and inactivation of Gemcitabine.
Experimental Protocols
This section details the methodologies for the quantification of dFdU in human plasma. The following protocol is a synthesis of validated methods from published research.[1][2][3]
Materials and Reagents
-
Gemcitabine hydrochloride (dFdC) reference standard
-
This compound (dFdU) reference standard
-
Internal Standard (IS), e.g., Floxuridine or 1,7-dimethyluric acid[1][3]
-
HPLC-grade acetonitrile and methanol
-
Ammonium acetate or sodium phosphate (analytical grade)
-
Formic acid or acetic acid (for pH adjustment)
-
Ultrapure water
-
Human plasma (drug-free, for calibration standards and quality controls)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Condition 1 | Condition 2 |
| HPLC System | Agilent 1100/1200 Series or equivalent | Shimadzu LC-20A Series or equivalent |
| Column | C18 reverse-phase, 4.6 mm x 50 mm, 5 µm particle size[1] | C18 reverse-phase, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | 40.0 mmol/L ammonium acetate buffer (pH 5.5) and acetonitrile (97.5:2.5, v/v)[1] | 50 mM sodium phosphate buffer (pH 6.6) and methanol (97:3, v/v)[3] |
| Flow Rate | 0.8 mL/min[1] | 1.0 mL/min[3] |
| Column Temperature | 25°C[1] | 40°C[3] |
| Detection Wavelength | 268 nm[1] | 267 nm[3] |
| Injection Volume | 50 µL[1] | 100 µL[4] |
Standard Solution and Sample Preparation
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of dFdC, dFdU, and the internal standard (IS) in methanol or water at a concentration of 1 mg/mL.
-
From the stock solutions, prepare working solutions at various concentrations by diluting with the mobile phase.
2. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Spike drug-free human plasma with the working solutions to prepare calibration standards at a minimum of five concentration levels.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Plasma Sample Preparation (Protein Precipitation):
This is a common and efficient method for extracting dFdU from plasma.[2][5]
-
To 1.0 mL of plasma sample (or standard/QC), add a known amount of internal standard.
-
Add 3.0 mL of a cold mixture of methanol and acetonitrile (1:9, v/v).[1]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 3000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 60°C.[1]
-
Reconstitute the residue with 0.5 mL of the mobile phase.[1]
-
Centrifuge again to remove any particulate matter.
-
Inject an aliquot (e.g., 50 µL) into the HPLC system.[1]
Experimental Workflow
Caption: General workflow for dFdU analysis by HPLC.
Method Validation Parameters
A comprehensive validation of the analytical method is essential to ensure reliable and reproducible results. The key validation parameters according to ICH guidelines are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Method Performance (Example) |
| Linearity (r²) | ≥ 0.99 | 0.9999 for dFdU[1] |
| Linear Range | Dependent on expected concentrations | 0.50 - 50.0 mg/L for dFdU[1] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 0.25 mg/L for dFdU[1] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | 0.50 mg/L for dFdU[1] |
| Accuracy (% Recovery) | 85-115% (80-120% at LLOQ) | Average recovery of 98.7% for dFdU[1] |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | Intra-day and inter-day RSD < 5.5% for dFdU[1] |
| Selectivity/Specificity | No interfering peaks at the retention time of the analyte and IS | The method should be able to unequivocally detect both gemcitabine and dFdU in mouse and human serum[3] |
| Stability | Analyte stable under various storage and handling conditions | Plasma samples are stable for at least 16 hours[1] |
Data Presentation
The quantitative results from the HPLC analysis should be presented in a clear and organized manner. Below is an example of how to tabulate pharmacokinetic data for dFdU.
Table 1: Pharmacokinetic Parameters of dFdU in Human Plasma
| Patient ID | Cmax (mg/L) | Tmax (h) | AUC₀₋t (mg·h/L) | t₁/₂ (h) |
| 1 | 45.8 | 1.5 | 230.5 | 8.2 |
| 2 | 52.3 | 1.0 | 265.1 | 7.9 |
| 3 | 41.9 | 2.0 | 215.7 | 8.5 |
| ... | ... | ... | ... | ... |
Table 2: Calibration Curve Data for dFdU in Human Plasma
| Concentration (mg/L) | Peak Area (dFdU) | Peak Area (IS) | Peak Area Ratio (dFdU/IS) |
| 0.50 | 12543 | 98765 | 0.127 |
| 1.00 | 25102 | 99102 | 0.253 |
| 5.00 | 124987 | 98954 | 1.263 |
| 10.0 | 250123 | 99012 | 2.526 |
| 25.0 | 624567 | 98890 | 6.316 |
| 50.0 | 1251098 | 99054 | 12.630 |
Conclusion
The HPLC-UV method described provides a reliable and accessible approach for the quantification of dFdU in human plasma. The detailed protocols and validation parameters outlined in these application notes serve as a comprehensive guide for researchers and scientists involved in the preclinical and clinical development of gemcitabine and related compounds. Adherence to these methodologies will ensure the generation of high-quality, reproducible data essential for pharmacokinetic analysis and therapeutic drug monitoring.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of gemcitabine and its main metabolite, dFdU, in plasma of patients with advanced non-small-cell lung cancer by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An HPLC-UV Method to Assess Human Plasma 25(OH)D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
2',2'-Difluoro-2'-deoxyuridine solubility in DMSO and PBS
This technical support guide provides detailed information on the solubility of 2',2'-Difluoro-2'-deoxyuridine in DMSO and PBS, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Solubility Data
The solubility of this compound in commonly used laboratory solvents is summarized below.
| Compound Name | Solvent | Solubility |
| This compound | DMSO | ~20 mg/mL[1][2] |
| This compound | PBS (pH 7.2) | ~10 mg/mL[1][2] |
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For a high-concentration stock solution, DMSO is recommended due to the higher solubility of this compound in this solvent (~20 mg/mL).[1][2] For experiments requiring an organic solvent-free solution, PBS can be used, although the solubility is lower (~10 mg/mL).[1][2]
Q2: I am having trouble dissolving this compound in PBS. What can I do?
A2: If you are encountering issues with dissolving the compound in PBS, consider the following troubleshooting steps:
-
Ensure the PBS is at pH 7.2 , as solubility can be pH-dependent.
-
Gentle warming of the solution may aid in dissolution.
-
Vortexing or sonication can help to break up any clumps and increase the surface area for dissolution.
-
Ensure you have not exceeded the solubility limit of approximately 10 mg/mL in PBS.[1][2]
Q3: My this compound will not dissolve in DMSO. What should I do?
A3: While this compound is generally soluble in DMSO, difficulties may arise.[1][2] Here are some suggestions:
-
Ensure you are using anhydrous (dry) DMSO. The presence of water can affect solubility.
-
As with PBS, gentle warming, vortexing, or sonication can be beneficial.
-
Make sure you are not trying to prepare a solution with a concentration higher than ~20 mg/mL.[1][2]
Q4: How should I store solutions of this compound?
A4: It is recommended to prepare fresh aqueous solutions for each experiment and not to store them for more than one day.[1] Stock solutions in anhydrous DMSO can be stored at -20°C for longer periods, though stability should be verified for long-term storage.[1]
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Yes, this material should be considered hazardous.[1] Avoid ingestion, inhalation, and contact with eyes, skin, and clothing.[1] Always handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[1] Wash hands thoroughly after handling.[1]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of this compound solid in a suitable vial.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of the compound).
-
Dissolution: Cap the vial and vortex or sonicate until the solid is completely dissolved. Gentle warming can be applied if necessary.
-
Storage: Store the stock solution at -20°C in a tightly sealed container.
Protocol 2: Preparation of a this compound Solution in PBS
-
Weighing the Compound: Accurately weigh the desired amount of this compound solid.
-
Adding Solvent: Add the appropriate volume of PBS (pH 7.2) to the solid. Do not exceed a concentration of 10 mg/mL.[1][2]
-
Dissolution: Vortex or sonicate the mixture until the compound is fully dissolved. Gentle warming may be required.
-
Usage: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[1]
Note on Further Dilutions: For biological experiments, stock solutions in DMSO should be further diluted into aqueous buffers or isotonic saline to ensure that the residual amount of organic solvent is insignificant, as organic solvents may have physiological effects at low concentrations.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound.
References
Technical Support Center: 2',2'-Difluoro-2'-deoxyuridine (Gemcitabine) Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 2',2'-Difluoro-2'-deoxyuridine (Gemcitabine) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Gemcitabine in aqueous solutions?
Gemcitabine primarily degrades via two main pathways depending on the pH of the solution. In acidic conditions, the main degradation pathway is the deamination of the cytosine base to form the uridine analogue, this compound (dFdU)[1][2]. Under basic conditions, anomerization can occur, converting the active β-anomer to the inactive α-anomer[1][3]. Hydrolysis of the N-glycosidic bond can also occur under strong alkaline stress.
Q2: What is the optimal pH for maximizing the stability of Gemcitabine in an aqueous solution?
Gemcitabine exhibits its maximum stability in the pH range of 7.0 to 9.5[3][4]. However, its solubility is limited at a pH of 6.0 and above[3][4]. For practical purposes, a slightly acidic pH of around 2.5 is often used for injection solutions to ensure both stability and solubility, providing a shelf-life of over two years under refrigerated conditions[3][4].
Q3: My Gemcitabine solution is showing precipitation upon storage. What is the likely cause?
Precipitation of Gemcitabine in solution can be attributed to several factors:
-
pH Shift: Gemcitabine has limited solubility at a pH of 6.0 and higher[3][4]. If the pH of your solution shifts into this range, the compound may precipitate.
-
Temperature: While refrigeration is generally recommended for long-term storage, concentrated solutions of Gemcitabine have been observed to crystallize at 4°C.
-
Concentration: Higher drug concentrations are more susceptible to precipitation.
-
Buffer System: The choice of buffer and its concentration can influence the solubility of Gemcitabine.
Q4: I am observing unexpected peaks in my HPLC analysis during a stability study. What could they be?
Unexpected peaks in an HPLC chromatogram are likely degradation products. The identity of these products depends on the storage conditions of your solution:
-
Acidic Conditions: The primary degradation product is the uridine analogue (dFdU)[1][2]. Other minor degradation products that have been identified include the diastereomeric 6-hydroxy-5,6-dihydro-2'-deoxy-2',2'-difluorouridines and O(6),5'-cyclo-5,6-dihydro-2'-deoxy-2',2'-difluorouridine[2].
-
Alkaline Conditions: In basic solutions, you may observe the formation of the α-anomer of Gemcitabine and other hydrolytic products[1][3].
-
Oxidative Stress: Gemcitabine can also degrade under oxidative conditions, leading to various degradation products[5][6].
It is crucial to employ a stability-indicating HPLC method capable of separating the parent drug from all potential degradation products.
Troubleshooting Guides
Issue 1: Rapid Degradation of Gemcitabine in Solution
| Potential Cause | Troubleshooting Steps |
| Inappropriate pH | Verify the pH of your solution. Adjust the pH to a range where Gemcitabine is more stable. While the maximum stability is at pH 7.0-9.5, a compromise at a slightly acidic pH (e.g., 2.5-4.0) may be necessary to ensure solubility.[3][4] |
| High Temperature | Store the solution at recommended temperatures, typically refrigerated (2-8°C) for long-term storage. Avoid exposure to high temperatures.[3][4] |
| Presence of Catalysts | Ensure that excipients and buffer components in your formulation are not catalyzing degradation. Review the compatibility of all components. |
| Oxidative Stress | Protect the solution from oxidizing agents. Consider purging the solution with an inert gas like nitrogen and adding an antioxidant.[7] |
Issue 2: Inconsistent Results in Stability Studies
| Potential Cause | Troubleshooting Steps |
| Inaccurate pH Measurement | Calibrate your pH meter regularly. Ensure accurate and consistent pH measurements of your solutions. |
| Sample Preparation Variability | Standardize the sample preparation procedure, including dilution schemes and handling times. |
| Inadequate Control of Storage Conditions | Ensure that stability chambers are properly calibrated and maintain consistent temperature and humidity. |
| Non-validated Analytical Method | Use a validated, stability-indicating HPLC method that can accurately quantify Gemcitabine and separate it from its degradation products.[5][8] |
Data Presentation
Table 1: Effect of pH on Gemcitabine Degradation
| pH | Temperature (°C) | Remaining Gemcitabine (%) | Duration | Reference |
| 1 N HCl | 70 | Not specified, but no anomerization | 4 weeks | [3][4] |
| 0.1 N HCl | 40 | ~86 | 4 weeks | [1] |
| 2.5 | 70 | Not specified, but showed maximum stability derived from Arrhenius plot for refrigerated conditions | Not specified | [3][4] |
| 7.0-9.5 | 70 | Maximum stability region | Not specified | [3][4] |
| 0.1 N NaOH | 70 | High level of anomerization | 4 weeks | [3] |
| 0.1 N NaOH | 40 | ~72 | 4 weeks | [1] |
Table 2: Stability of Gemcitabine in Different Infusion Solutions
| Infusion Solution | Concentration | Storage Conditions | Stability Duration | Reference |
| 0.9% Sodium Chloride | 1600 mg/292 ml, 1800 mg/297 ml, 2000 mg/303 ml | 5 ± 3°C and 23 ± 2°C | At least 49 days | [9] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Gemcitabine
This protocol outlines a general procedure for the analysis of Gemcitabine stability. Method parameters may need to be optimized for specific formulations.
Objective: To quantify the concentration of Gemcitabine and separate it from its degradation products.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., Phenomenex Luna C-18, 250 mm x 4.6 mm, 5 µm)[5]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
-
Gemcitabine reference standard
-
Theophylline (internal standard, optional)[5]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer and an organic solvent like acetonitrile or methanol. A common mobile phase is 90% water and 10% acetonitrile, with the pH adjusted to 7.00 ± 0.05.[5][6]
-
Standard Solution Preparation: Accurately weigh and dissolve the Gemcitabine reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Preparation: Withdraw an aliquot of the Gemcitabine solution from the stability study at each time point. Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared samples.
-
Data Processing: Quantify the concentration of Gemcitabine in the samples by comparing the peak area with the calibration curve. Calculate the percentage of Gemcitabine remaining at each time point. Identify and quantify any degradation products by their retention times and peak areas.
Protocol 2: Forced Degradation Study of Gemcitabine
Objective: To evaluate the stability of Gemcitabine under various stress conditions to identify potential degradation products and pathways.
Materials:
-
Gemcitabine
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Validated stability-indicating HPLC method
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Gemcitabine in purified water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Keep the solution at a specified temperature (e.g., 60°C) for a defined period.
-
Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.[10]
-
-
Alkaline Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Keep the solution at a specified temperature (e.g., 60°C) for a defined period.
-
Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.[10]
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the solution at room temperature for a defined period.
-
Withdraw samples at various time points and dilute with the mobile phase for HPLC analysis.[10]
-
-
Thermal Degradation:
-
Keep the stock solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Withdraw samples at various time points and dilute with the mobile phase for HPLC analysis.[10]
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of remaining Gemcitabine and the formation of any degradation products.[10]
Visualizations
References
- 1. Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The degradation of the antitumor agent gemcitabine hydrochloride in an acidic aqueous solution at pH 3.2 and identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. DSpace [kuscholarworks.ku.edu]
- 5. Stability-Indicating HPLC Determination of Gemcitabine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. CN101088492B - Stable supersaturated solution of gemcitabine hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. dial.uclouvain.be [dial.uclouvain.be]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 2',2'-Difluoro-2'-deoxyuridine (Gemcitabine) Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2',2'-Difluoro-2'-deoxyuridine (Gemcitabine) in cytotoxicity assays. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cytotoxicity?
This compound, commonly known as Gemcitabine, is a nucleoside analog used in chemotherapy. Its cytotoxic effects are mediated through the inhibition of DNA synthesis and the induction of apoptosis.[1] After being transported into the cell, Gemcitabine is converted into its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[1] The triphosphate form competes with natural nucleotides for incorporation into DNA, leading to chain termination and programmed cell death.[1] The diphosphate form also contributes to cytotoxicity by inhibiting ribonucleotide reductase, an enzyme crucial for producing the building blocks of DNA.[1]
Q2: What is a typical starting concentration range for Gemcitabine in a cytotoxicity assay?
The effective concentration of Gemcitabine, particularly its half-maximal inhibitory concentration (IC50), varies significantly across different cell lines.[2] For initial experiments, it is advisable to use a broad range of concentrations to determine the sensitivity of your specific cell line. A common starting point involves serial dilutions from a high concentration (e.g., 100 µM) down to the nanomolar range.[3][4]
Q3: Which cytotoxicity assay is best for use with Gemcitabine?
Several assays are suitable for assessing Gemcitabine's cytotoxicity, with the most common being MTT, MTS, and CellTiter-Glo®.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[5] It is a widely used and cost-effective method.
-
MTS Assay: Similar to the MTT assay, the MTS assay is a colorimetric method for assessing cell viability.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells, and is known for its high sensitivity and broad linear range.[6][7]
The choice of assay may depend on the specific experimental requirements, available equipment, and cell type.
Q4: How long should I expose my cells to Gemcitabine?
The optimal exposure time can vary depending on the cell line and the research question. Common incubation periods for Gemcitabine cytotoxicity assays are 24, 48, or 72 hours.[1] Longer exposure times may lead to increased cytotoxicity.[8]
Q5: My IC50 value for Gemcitabine is different from published literature. Is this a concern?
It is not uncommon for IC50 values to vary between laboratories, even for the same cell line.[2] This variability can be attributed to differences in experimental protocols, cell passage number, reagent sources, and data analysis methods.[2] If your results are consistent within your experiments, it is best to rely on your empirically determined IC50 value.[2] However, a deviation of several orders of magnitude may indicate an underlying experimental issue that requires investigation.[2]
Data Presentation: Reference IC50 Values of Gemcitabine
The following table summarizes reported IC50 values for Gemcitabine in various cancer cell lines. Note that these values are for reference only, and it is crucial to determine the IC50 for your specific experimental system.
| Cell Line | Cancer Type | Reported IC50 (nM) |
| AsPC-1 | Pancreatic | Moderately Sensitive[9] |
| BxPC-3 | Pancreatic | Sensitive[9] |
| Capan-1 | Pancreatic | 105[3] |
| FA6 | Pancreatic | 5[3] |
| MIA PaCa-2 | Pancreatic | Sensitive[9] |
| PANC-1 | Pancreatic | Moderately Sensitive[9] |
| MCF-7 | Breast | 80[10] |
| MCF-7/Adr | Breast | 60[10] |
| HepG2 | Hepatocellular Carcinoma | 3,130[11] |
| A549 | Lung Carcinoma | 3,920[11] |
Visualized Guides and Pathways
Caption: Mechanism of action of Gemcitabine.
Caption: A typical experimental workflow for determining the IC50 of Gemcitabine.
Experimental Protocols
MTT Assay Protocol
This protocol outlines the steps for determining cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
This compound (Gemcitabine)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of Gemcitabine in a suitable solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of Gemcitabine in complete medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with solvent only) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[1]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each treatment by normalizing the data to the vehicle control (considered 100% viability).
-
Plot a dose-response curve with the percentage of cell viability against the logarithm of the Gemcitabine concentration to determine the IC50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol provides a method for determining cell viability by measuring ATP levels.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
This compound (Gemcitabine)
-
CellTiter-Glo® 2.0 Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding protocol as described for the MTT assay, using opaque-walled 96-well plates suitable for luminescence readings.
-
-
Compound Treatment:
-
Follow the same compound treatment protocol as described for the MTT assay.
-
-
CellTiter-Glo® Assay:
-
After the desired incubation period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.[13]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[13]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the background luminescence from control wells containing medium without cells.
-
Calculate the percentage of cell viability for each treatment by normalizing the data to the vehicle control.
-
Plot a dose-response curve and calculate the IC50 value as described for the MTT assay.
-
Troubleshooting Guide
Inconsistent or unexpected results in Gemcitabine cytotoxicity assays can arise from various factors. This guide provides solutions to common problems.
Caption: A troubleshooting guide for common issues in Gemcitabine cytotoxicity assays.
Problem 1: Inconsistent IC50 values across experiments.
-
Cause: Variability in cell culture conditions, such as cell passage number, confluency, or health, can significantly impact drug sensitivity.[2] Inconsistent experimental parameters like incubation times and seeding densities are also common culprits.[2]
-
Solution:
-
Standardize Protocols: Strictly adhere to a standardized protocol for all experiments. This includes using cells within a consistent and low passage number range, seeding at the same density, and maintaining consistent incubation times.
-
Reagent Quality: Ensure all reagents, including media, supplements, and the Gemcitabine stock solution, are of high quality and stored correctly. Prepare fresh dilutions of Gemcitabine for each experiment.
-
Problem 2: High variability between replicate wells within the same experiment.
-
Cause: Inaccurate pipetting, uneven cell distribution in the wells, or "edge effects" in the 96-well plate can lead to high variability.
-
Solution:
-
Pipetting Technique: Ensure pipettes are calibrated and use proper pipetting techniques to minimize errors.
-
Cell Suspension: Gently and thoroughly resuspend cells before seeding to ensure a uniform cell number in each well.
-
Mitigate Edge Effects: To avoid evaporation and temperature fluctuations in the outer wells, either avoid using them or fill them with sterile PBS or media.
-
Problem 3: No significant cytotoxicity observed, even at high concentrations.
-
Cause: The cell line may be resistant to Gemcitabine, especially at high passage numbers.[2] Errors in the preparation of the Gemcitabine stock solution or an insufficient incubation time can also be factors.
-
Solution:
-
Cell Line Authentication: Use authenticated, low-passage cell lines.[2] If resistance is suspected, consider testing for the expression of known resistance markers.
-
Verify Drug Concentration: Double-check the calculations and preparation of your Gemcitabine stock solution.
-
Optimize Exposure Time: Consider increasing the drug exposure time (e.g., from 48 to 72 hours).
-
Problem 4: Higher than expected cytotoxicity in control wells.
-
Cause: The solvent used to dissolve Gemcitabine (e.g., DMSO) may be present at a toxic concentration in the vehicle control wells. Low cell seeding density or contamination can also lead to poor cell health and viability.
-
Solution:
-
Solvent Control: Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically <0.5% for DMSO).
-
Optimize Seeding Density: Determine the optimal cell seeding density to ensure a healthy cell monolayer throughout the experiment.
-
Aseptic Technique: Maintain strict aseptic technique to prevent microbial contamination.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [worldwide.promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 8. New insights into the pharmacology and cytotoxicity of gemcitabine and 2',2'-difluorodeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Promising combination therapies with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
Technical Support Center: 2',2'-Difluoro-2'-deoxyuridine (Gemcitabine) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',2'-Difluoro-2'-deoxyuridine (Gemcitabine).
Frequently Asked Questions (FAQs)
Q1: What is this compound (Gemcitabine) and what is its primary mechanism of action?
A1: this compound, commonly known as Gemcitabine, is a synthetic pyrimidine nucleoside analogue of deoxycytidine. It functions as a prodrug and antimetabolite.[1][2] After being transported into the cell, it is phosphorylated by deoxycytidine kinase (dCK) to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[3][4] These active forms inhibit cancer cell growth through two primary mechanisms:
-
DNA Chain Termination: Gemcitabine triphosphate (dFdCTP) is incorporated into replicating DNA strands. After the incorporation of one more nucleotide, DNA polymerase is unable to proceed, leading to the termination of DNA chain elongation and subsequent apoptosis (programmed cell death).[2][3][4]
-
Inhibition of Ribonucleotide Reductase (RNR): Gemcitabine diphosphate (dFdCDP) inhibits RNR, the enzyme responsible for producing the deoxyribonucleotides required for DNA synthesis and repair.[2][3][4] This depletion of the deoxyribonucleotide pool enhances the incorporation of dFdCTP into DNA.
Q2: What are the best practices for dissolving and storing Gemcitabine?
A2: Proper dissolution and storage are critical for experimental reproducibility. Gemcitabine hydrochloride is soluble in aqueous solutions.
-
Dissolution: For in vitro experiments, stock solutions can be prepared by dissolving Gemcitabine in methanol.[1] For cell culture, further dilutions should be made in the appropriate sterile buffer or culture medium. For example, 2'-deoxyuridine, a related compound, is soluble in PBS (pH 7.2) at approximately 5 mg/mL.[5] this compound is soluble in PBS (pH 7.2) at 10 mg/ml.[6]
-
Storage: Reconstituted Gemcitabine hydrochloride in its original vials is chemically stable at room temperature for up to 35 days.[7] However, refrigeration at 4°C can lead to crystal formation which may not redissolve upon warming.[7] For long-term storage of stock solutions, it is recommended to store them at -20°C. Aqueous solutions of related compounds like 2'-deoxyuridine are not recommended for storage for more than one day.[5]
Q3: My IC50 values for Gemcitabine are inconsistent between experiments. What are the common causes and how can I troubleshoot this?
A3: Inconsistent IC50 values are a frequent issue in cell-based assays.[8] The variability can stem from several factors:
-
Cell-based Factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authenticated and use cells with a low passage number to avoid genetic drift and changes in drug sensitivity.[8]
-
Cell Health and Confluency: Variations in cell health and seeding density can significantly impact results. Standardize your cell seeding protocol and ensure cells are in the logarithmic growth phase.[8]
-
-
Experimental Conditions:
-
Reagent and Assay Variability:
-
Drug Dilutions: Prepare fresh serial dilutions of Gemcitabine for each experiment from a validated stock solution. Use calibrated pipettes and ensure thorough mixing.[8]
-
Assay Procedure: The steps of your cell viability assay (e.g., reagent addition, incubation times) should be performed consistently.[8]
-
Troubleshooting Guides
Problem 1: Poor Solubility or Precipitation of Gemcitabine in Solution
-
Possible Cause: Incorrect solvent or pH, or low temperature storage.
-
Troubleshooting Steps:
-
Ensure you are using an appropriate solvent. For stock solutions, methanol is a good option.[1] For aqueous solutions, ensure the pH is within the stable range. Gemcitabine exhibits maximum stability in the pH range of 7-9.5, however, it has solubility limitations at pH ≥ 6.[9]
-
Avoid storing reconstituted solutions at 4°C, as this can cause crystallization.[7] Room temperature storage is generally recommended for short-term use.[7]
-
If using a buffer, ensure it is properly prepared and the pH is verified.
-
Problem 2: Development of Drug Resistance in Cell Lines
-
Possible Cause: Prolonged exposure to Gemcitabine can lead to acquired resistance.
-
Mechanisms of Resistance:
-
Troubleshooting/Mitigation:
-
Use low-passage, authenticated cell lines for your experiments.[8]
-
If you suspect resistance, you can perform molecular analyses to check for changes in the expression of genes like hENT1, dCK, and RRM1/RRM2.
-
Consider using combination therapies. For example, cisplatin has been shown to have a synergistic effect with Gemcitabine in some cancer cell lines.[12][13]
-
Experimental Protocols
Protocol 1: Determination of Gemcitabine IC50 in Pancreatic Cancer Cell Lines
This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Drug Treatment:
-
Prepare a series of Gemcitabine dilutions in culture medium. A suggested concentration range is 0.7815 µg/ml to 400 µg/ml.[14]
-
Remove the old medium from the wells and replace it with 100 µl of medium containing the different concentrations of Gemcitabine.
-
Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubate the plate at 37°C for 72 hours.[14]
-
-
Cell Viability Assay (MTT Assay):
-
Add 20 µl of MTT solution (5 mg/ml) to each well and incubate at 37°C for 4 hours.[14]
-
Remove the MTT solution and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from no-cell control wells).
-
Normalize the data to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[8]
-
Protocol 2: RP-HPLC Method for Gemcitabine Quantification
This is an example of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Gemcitabine.
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of Gemcitabine in the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 20 to 120 µg/ml).[15]
-
Sample Preparation: Dilute the experimental samples to fall within the range of the calibration curve.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of Gemcitabine in the samples by comparing the peak areas to the calibration curve.
-
Quantitative Data Summary
Table 1: Solubility of this compound and a Related Compound
| Compound | Solvent | Solubility |
| This compound | PBS (pH 7.2) | 10 mg/ml[6] |
| 2'-deoxyuridine | PBS (pH 7.2) | ~5 mg/ml[5] |
| 2'-deoxyuridine | DMSO | ~10 mg/ml[5] |
| 2'-deoxyuridine | Dimethyl formamide | ~16 mg/ml[5] |
Table 2: Reported IC50 Values of Gemcitabine in Pancreatic Cancer Cell Lines
| Cell Line | IC50 Concentration | Reference |
| AsPC-1 | 568 nM | [16] |
| SW1990 | 0.07 µg/ml | [14] |
Note: IC50 values can vary between laboratories due to differences in experimental protocols.[8]
Table 3: Example RP-HPLC Method Parameters for Gemcitabine Analysis
| Parameter | Condition |
| Column | Inertsil ODS-3V (250mm x 4.6mm; 5µm)[15] |
| Mobile Phase | Water: Acetonitrile (90:10; pH 3.5)[15] |
| Flow Rate | 1.0 ml/min[15] |
| Detection Wavelength | 270 nm[15] |
| Linearity Range | 20 to 120 µg/ml[15] |
| Retention Time | ~4.8 minutes[15] |
References
- 1. Stability-Indicating HPLC Determination of Gemcitabine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical application and drug resistance mechanism of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Physical and chemical stability of gemcitabine hydrochloride solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. DSpace [kuscholarworks.ku.edu]
- 10. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gemcitabine Mechanism of Action Explained [honcology.com]
- 12. In vitro interaction between gemcitabine and other anticancer drugs using a novel three-dimensional model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interaction between cisplatin and gemcitabine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. rjptonline.org [rjptonline.org]
- 16. researchgate.net [researchgate.net]
How to prevent degradation of 2',2'-Difluoro-2'-deoxyuridine during storage
This technical support center provides guidance on the proper storage and handling of 2',2'-Difluoro-2'-deoxyuridine (dFdU) to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C. For short-term storage, 2-8°C is also acceptable.[1] It is crucial to store the compound in a tightly sealed container to protect it from moisture.
Q2: How should I store solutions of this compound?
A2: Solutions of dFdU should be prepared fresh for optimal results. If short-term storage is necessary, it is recommended to store aliquots at -20°C or colder and protect them from light. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. The stability of dFdU in solution is pH-dependent; neutral to slightly acidic conditions are generally preferred.
Q3: What are the primary causes of this compound degradation?
A3: The primary causes of dFdU degradation are exposure to harsh acidic or basic conditions, high temperatures, and oxidizing agents. As a nucleoside analog, the glycosidic bond can be susceptible to hydrolysis under acidic conditions, and the pyrimidine ring can be subject to modification under various stressors.
Q4: Are there any known stabilizers for this compound?
A4: While specific stabilizers for dFdU are not extensively documented, general best practices for nucleoside analogs can be applied. Using buffered solutions within a stable pH range (ideally slightly acidic to neutral) can help prevent pH-mediated degradation. For solutions, the addition of a cryoprotectant like glycerol may offer some stability during frozen storage, although this should be validated for your specific application.
Q5: Can this compound be lyophilized?
A5: Yes, lyophilization is a suitable method for preparing solid dFdU, which can enhance its long-term stability by removing residual solvents and moisture. The process involves freezing a solution of the compound and then reducing the pressure to allow the frozen solvent to sublimate. It is important to use appropriate cryoprotectants if necessary and to ensure the final product is sealed under an inert atmosphere.
Troubleshooting Guides
Issue 1: Unexpected Loss of Potency or Purity in Stored Solid dFdU
| Possible Cause | Troubleshooting Step | Preventative Measure |
| Moisture Absorption | Analyze the sample for water content using Karl Fischer titration. Assess purity via HPLC-UV analysis. | Ensure the storage container is tightly sealed and consider storing it in a desiccator. Aliquot the compound upon receipt to minimize repeated opening of the main container. |
| Elevated Temperature Exposure | Review storage temperature logs. If a temperature excursion is suspected, re-qualify the material for purity and potency. | Use a calibrated freezer with temperature monitoring and alarm systems. |
| Light Exposure | While less common for solid compounds, prolonged exposure to light can sometimes initiate degradation. | Store the compound in an amber vial or a light-blocking container. |
Issue 2: Degradation of dFdU in Solution During Experiments
| Possible Cause | Troubleshooting Step | Preventative Measure |
| Inappropriate pH of the solution | Measure the pH of your experimental solution. Compare the stability of dFdU in your buffer system against a control buffer of known stability (e.g., slightly acidic phosphate buffer). | Use a well-buffered solution within a pH range of 4-7. Prepare fresh solutions before use. |
| Contamination with Oxidizing Agents | Check all reagents and solvents for peroxides or other oxidizing contaminants. | Use high-purity, freshly opened solvents and reagents. |
| Thermal Degradation | If your experiment involves heating, assess the thermal stability of dFdU under those conditions by analyzing samples at different time points. | Minimize the duration of heating steps. If possible, conduct the experiment at a lower temperature. |
| Repeated Freeze-Thaw Cycles | Analyze an aliquot that has undergone multiple freeze-thaw cycles and compare its purity to a freshly prepared or single-thawed aliquot. | Aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Summary of Stability Data for Gemcitabine (Parent Compound of dFdU) under Forced Degradation Conditions
As dFdU is a primary metabolite and degradation product of Gemcitabine, this data provides insight into its potential stability profile.
| Stress Condition | Duration | Temperature | Observation for Gemcitabine | Implication for dFdU Stability |
| Acidic (0.1 N HCl) | 4 weeks | 40°C | Deamination to its uridine analogue (dFdU).[2] | dFdU is formed under these conditions, suggesting the uracil base is relatively stable to acid hydrolysis compared to the deamination of the cytosine base of gemcitabine. However, prolonged exposure can lead to further degradation. |
| Acidic (pH 3.2) | N/A | Multiple | Formation of diastereomeric 6-hydroxy-5,6-dihydro-2'-deoxy-2',2'-difluorouridines and O(6),5'-cyclo-5,6-dihydro-2'-deoxy-2',2'-difluorouridine from the uridine analogue.[1] | dFdU can degrade into several products under acidic conditions. |
| Basic (0.1 N NaOH) | 4 weeks | 40°C | Anomerization and formation of uridine hydrolysis products.[2] | dFdU is susceptible to degradation under basic conditions, potentially through modification of the uracil ring and anomerization. |
| Oxidative (3% H₂O₂) | 7 days | N/A | >10% degradation.[3] | dFdU is likely susceptible to oxidative degradation. |
| Thermal | 7 days | 70°C | >10% degradation.[3] | Elevated temperatures can cause degradation of dFdU. |
| Photolytic (Sunlight and UV) | N/A | N/A | Stable.[4] | dFdU is likely to be stable under normal laboratory light conditions. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment of this compound
This protocol is adapted from established methods for the analysis of gemcitabine and its metabolite, dFdU.[4][5]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 20 mM Ammonium Acetate buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
dFdU reference standard.
-
Sample diluent: Mobile Phase A.
2. Chromatographic Conditions:
-
Mobile Phase: 97.5% Mobile Phase A and 2.5% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 268 nm.[5]
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve the dFdU reference standard in the sample diluent to a final concentration of 10 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the dFdU sample in the sample diluent to a final concentration of 10 µg/mL.
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity of the sample by comparing the peak area of dFdU in the sample chromatogram to that in the standard chromatogram.
Visualizations
Caption: Inferred degradation pathway of Gemcitabine to dFdU and its subsequent degradation.
Caption: Troubleshooting workflow for investigating dFdU degradation.
Caption: Logic for selecting appropriate dFdU storage conditions.
References
- 1. The degradation of the antitumor agent gemcitabine hydrochloride in an acidic aqueous solution at pH 3.2 and identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a stability indicating isocratic HPLC method for gemcitabine with application to drug release from poly lactic-co-glycolic acid nanoparticles and enzymatic degradation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability-indicating HPLC determination of gemcitabine in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of gemcitabine and its metabolite in human plasma using high-pressure liquid chromatography coupled with a diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low efficacy of 2',2'-Difluoro-2'-deoxyuridine in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the in vitro use of 2',2'-Difluoro-2'-deoxyuridine, commonly known as Gemcitabine.
Frequently Asked Questions (FAQs)
Q1: Why are my Gemcitabine IC50 values inconsistent across experiments?
Inconsistent IC50 values for Gemcitabine can stem from several biological and technical factors. It is critical to standardize experimental protocols to control for variables that influence the drug's apparent potency.[1] Common sources of variability include:
-
Cell-Based Factors: Misidentification or contamination of cell lines, genetic drift due to high passage numbers, and variations in cell health or confluency at the time of treatment.[1]
-
Experimental Conditions: Fluctuations in incubator conditions (temperature, CO2), inconsistent cell seeding densities, and variations in drug exposure time.[1]
-
Reagent and Assay Variability: Improper storage or handling of Gemcitabine stock solutions, batch-to-batch variations in cell culture media or supplements, and the specific cell viability assay used.[1]
-
Data Analysis: Different software or methods for calculating the IC50 can yield different results.[1]
Q2: My observed IC50 value is significantly different from what is reported in the literature. Is this a concern?
It is not uncommon for IC50 values to differ between laboratories, even for the same cell line.[1] This can be attributed to minor differences in experimental protocols, such as the specific viability assay used, the passage number of the cells, or the source of reagents.[1] If your results are consistent within your own experiments, you should use your empirically determined IC50 value as the benchmark. However, a deviation of several orders of magnitude may indicate a more significant issue with your experimental setup that requires investigation.[1]
Q3: What is the mechanism of action for Gemcitabine?
Gemcitabine is a prodrug, meaning it must be activated within the cell to exert its cytotoxic effects.[2][3]
-
Cellular Uptake: As a hydrophilic molecule, Gemcitabine is transported into the cell by membrane nucleoside transporters, primarily the human equilibrative nucleoside transporter 1 (hENT1) and human concentrative nucleoside transporters (hCNTs).[2][4][5]
-
Activation: Inside the cell, it undergoes a series of phosphorylations. The first and rate-limiting step is catalyzed by the enzyme deoxycytidine kinase (dCK) to form gemcitabine monophosphate (dFdCMP).[5][6][7] This is followed by further phosphorylation to the active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[6][8]
-
Cytotoxicity: The active metabolites interfere with DNA synthesis. dFdCDP inhibits ribonucleotide reductase (RNR), an enzyme essential for producing the deoxynucleotides needed for DNA synthesis.[2][6][8] dFdCTP is incorporated into the DNA strand, preventing further DNA elongation and leading to "masked chain termination," which ultimately triggers cell cycle arrest and apoptosis (programmed cell death).[2][6][8]
Q4: How should I prepare and store Gemcitabine for in vitro use?
Proper preparation and storage are crucial for maintaining the compound's efficacy.
-
Solubility: Gemcitabine is soluble in aqueous buffers like PBS (pH 7.2) at approximately 2 mg/mL and in organic solvents such as DMSO at around 5 mg/mL.[9]
-
Stock Solutions: For long-term storage, it is recommended to prepare a concentrated stock solution in a solvent like DMSO, aliquot it into single-use volumes, and store it at -20°C for up to 6 months.[9][10]
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[9] Prepare fresh dilutions in culture medium from the frozen stock for each experiment.[1]
Troubleshooting Guide for Low Efficacy
This guide addresses common reasons for observing lower-than-expected efficacy or drug resistance during in vitro experiments with Gemcitabine.
Problem 1: High variability in IC50 values between replicate experiments.
This issue often points to inconsistencies in the experimental workflow.[1]
| Potential Cause | Recommended Solution |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions of Gemcitabine for each experiment from a validated stock solution. Use calibrated pipettes and ensure thorough mixing at each step.[1] |
| Variable Incubation Times | Standardize the drug incubation period precisely across all experiments.[1] |
| Inconsistent Assay Procedure | Ensure all steps of the cell viability assay (e.g., reagent addition, incubation times, plate reading) are performed consistently.[1] |
| Inconsistent Cell Seeding | Use a consistent cell counting method and ensure even cell distribution when seeding plates. Avoid edge effects by not using the outermost wells of the plate. |
Problem 2: IC50 value is consistently and significantly higher than expected (i.e., cells are resistant).
This suggests a systemic issue with the cell line, reagents, or protocol, or that the cells possess an intrinsic or acquired resistance mechanism.
| Potential Cause | Recommended Solution & Investigation |
| Cell Line Integrity | Mycoplasma Contamination: Regularly test cultures for mycoplasma, as it can alter cellular metabolism and drug response.[1] High Passage Number: Use low-passage, authenticated cell lines. Cells can develop resistance or change their characteristics over time in culture.[1] |
| Drug Transport Issues | Low Transporter Expression: Reduced efficacy may be due to low expression of nucleoside transporters (hENT1, hCNTs) required for Gemcitabine uptake.[4][11] You can assess transporter expression levels via qPCR or Western blot. |
| Metabolic Inactivation/Activation | Low dCK Activity: Deoxycytidine kinase (dCK) is the rate-limiting enzyme for Gemcitabine activation.[5][11] Low dCK expression or activity is a primary mechanism of resistance.[12][13] Assess dCK expression levels. High CDA/dCTD Activity: Increased expression of inactivating enzymes like cytidine deaminase (CDA) or deoxycytidylate deaminase (dCTD) can reduce the amount of active drug.[4][11] |
| Alterations in Drug Target | Upregulation of RRM1/RRM2: Overexpression of the M1 or M2 subunits of ribonucleotide reductase (the target of dFdCDP) can confer resistance.[4][14] |
| Activation of Survival Pathways | Pro-survival Signaling: Resistance can be mediated by the activation of pathways like NF-κB, PI3K/Akt, and MAPK, or by the overexpression of anti-apoptotic proteins like BCL-XL.[4][13][15][16] |
Quantitative Data Summary
The in vitro efficacy of Gemcitabine is highly dependent on the cell line and experimental conditions. The following tables provide reference values from published studies.
Table 1: Reported IC50 Values of Gemcitabine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Citation |
| H1975 | Non-Small Cell Lung | 0.33 µM ± 0.19 µM | - | [17] |
| A549 | Non-Small Cell Lung | 0.79 µM ± 0.26 µM | - | [17] |
| BxPC-3 | Pancreatic | Moderately Sensitive | 72h | |
| AsPC-1 | Pancreatic | Moderately Sensitive | 72h | |
| PANC-1 | Pancreatic | Moderately Sensitive | 72h | |
| Capan-1 | Pancreatic | More Resistant | 72h | |
| MIA PaCa-2 | Pancreatic | More Resistant | 72h | |
| HCT-116 | Colorectal | 5.50 µM | 24h | [18] |
Note: IC50 values can vary significantly. This table is for reference only; values should be determined empirically for your specific experimental system.[1]
Key Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol determines the cytotoxic effect of Gemcitabine by measuring the metabolic activity of cells, which is an indicator of cell viability.[19]
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete culture medium
-
Gemcitabine
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate overnight to allow for adherence.[19]
-
Treatment: Prepare serial dilutions of Gemcitabine in complete culture medium. Remove the overnight medium and add 100 µL of the drug dilutions to the respective wells. Include vehicle-treated wells as a control.[19]
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.[19][20]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple formazan precipitate is visible.[19]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[19]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain DNA and analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Gemcitabine
-
PBS (Phosphate-Buffered Saline)
-
Cold 70% ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding & Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of Gemcitabine for a specified time (e.g., 24 hours).[19]
-
Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization, then pellet them by centrifugation.
-
Fixation: Wash the cell pellet once with cold PBS. Resuspend the cells and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in a solution containing PI and RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases, as well as the sub-G1 peak indicative of apoptosis.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action of Gemcitabine, from cellular uptake to induction of apoptosis.
Caption: Troubleshooting workflow for low Gemcitabine efficacy in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Stability-Indicating HPLC Determination of Gemcitabine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical application and drug resistance mechanism of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gemcitabine Mechanism of Action Explained [honcology.com]
- 8. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Gemcitabine, HCl [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Barriers and opportunities for gemcitabine in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Overcoming Gemcitabine Resistance in Pancreatic Cancer Using the BCL-XL–Specific Degrader DT2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. medipol.edu.tr [medipol.edu.tr]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: 2',2'-Difluoro-2'-deoxyuridine (Gemcitabine)
Welcome to the technical support center for 2',2'-Difluoro-2'-deoxyuridine, commonly known as gemcitabine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for gemcitabine stability and activity?
Gemcitabine's stability is highly pH-dependent. The degradation kinetics follow a characteristic U-shaped pH-rate profile, meaning it is least stable at highly acidic or alkaline conditions.[1] Maximum stability is observed in the pH range of 7.0–9.5.[1] However, solubility limitations have been noted at a pH greater than or equal to 6.[1] For long-term storage of injection solutions, a pH of 2.5 under refrigerated conditions has shown maximum stability for over two years.[1] In experimental cell culture models, drug release from delivery systems like liposomes can be enhanced at acidic pH (e.g., 5.0-6.5), which mimics the endosomal environment of a cell.[2][3]
Q2: My IC50 values for gemcitabine are inconsistent between experiments. What are the common causes?
Inconsistent IC50 values are a frequent issue and can stem from several factors:
-
Cell-Based Factors: High-passage number cell lines can develop resistance or genetic drift.[4] Always use low-passage, authenticated cells. Cell health and confluency at the time of treatment can also significantly impact results.[4]
-
Reagent Handling: Gemcitabine is susceptible to degradation. Prepare fresh serial dilutions for each experiment from a validated stock solution.[4] Ensure stock solutions are stored correctly (see Q4).
-
Experimental Conditions: Variations in cell seeding density, drug incubation time, and fluctuations in incubator CO2 levels or temperature can all contribute to variability.[4]
-
Assay Procedure: Ensure consistent execution of your cell viability assay, including reagent addition, incubation times, and plate reading.[4]
Q3: How does gemcitabine enter the cell and what is its mechanism of action?
Gemcitabine is a prodrug and must be transported into the cell and activated to exert its cytotoxic effects.
-
Cellular Uptake: It is transported across the cell membrane by both sodium-independent equilibrative nucleoside transporters (hENTs) and sodium-dependent concentrative nucleoside transporters (hCNTs).[5][6]
-
Activation: Once inside the cell, it is phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form (dFdCMP), which is the rate-limiting step.[5] It is further phosphorylated to the active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[5][6]
-
Mechanism of Action: The active triphosphate, dFdCTP, competes with the natural deoxynucleotide (dCTP) for incorporation into DNA.[7] After dFdCMP is incorporated, one more deoxynucleotide is added before DNA polymerase is unable to proceed, causing masked chain termination and leading to apoptosis.[7] The diphosphate form, dFdCDP, also inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides required for DNA synthesis.[6]
Q4: What are the recommended procedures for preparing and storing gemcitabine solutions?
Proper preparation and storage are critical to maintaining the compound's integrity.
-
Reconstitution: For in vivo studies, gemcitabine powder can be dissolved in saline (0.9% Sodium Chloride Injection).[8][9] For in vitro use, solubility has been reported in PBS (pH 7.2) at 10 mg/ml, DMSO at 20 mg/ml, and Ethanol at 25 mg/ml.[10]
-
Storage of Stock Solutions: Aliquots of stock solutions should be stored at -20°C.[9] Commercial sterile solutions are stored at 2° to 8°C (36° to 46°F) and should not be frozen.[11]
-
Stability of Diluted Solutions: Once diluted in 0.9% sodium chloride, the solution is stable for up to 24 hours at room temperature (20° to 25°C).[8] Always prepare fresh dilutions for experiments to avoid degradation.[4] The stability of gemcitabine and its metabolite in whole blood samples is acceptable for at least 4 hours when kept on ice.[12]
Data Presentation
Table 1: pH-Dependent Stability of Gemcitabine
| pH Range | Stability Profile | Key Remarks | Citation(s) |
| 1.0 - 6.0 | Degradation is proton-catalyzed; stability decreases at lower pH. | A pH of 2.5 showed maximum stability for injection solutions under refrigeration. | [1] |
| 7.0 - 9.5 | Region of maximum stability. | Degradation rate is lowest in this range. | [1] |
| > 9.5 | Degradation is hydroxyl-catalyzed; stability decreases at higher pH. | The overall pH-rate profile is U-shaped. | [1] |
| ≥ 6.0 | Solubility Limitations | While stable, gemcitabine has limited solubility at neutral to alkaline pH. | [1] |
Table 2: Solubility of this compound
| Solvent | Concentration |
| PBS (pH 7.2) | 10 mg/ml |
| DMSO | 20 mg/ml |
| DMF | 20 mg/ml |
| Ethanol | 25 mg/ml |
| Data sourced from Cayman Chemical product information sheet.[10] |
Experimental Protocols & Troubleshooting
Protocol 1: Preparation of Gemcitabine Stock Solution for In Vitro Assays
-
Objective: To prepare a high-concentration stock solution for subsequent serial dilutions.
-
Materials: this compound (powder), sterile DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions (e.g., in a biological safety cabinet), weigh the desired amount of gemcitabine powder. b. Add the appropriate volume of sterile DMSO to achieve a stock concentration of 10-20 mg/ml. c. Vortex thoroughly until the powder is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store aliquots at -20°C.
Protocol 2: Standard Cell Viability (IC50) Assay
-
Objective: To determine the concentration of gemcitabine that inhibits cell growth by 50%.
-
Materials: 96-well cell culture plates, appropriate cell line, complete culture medium, gemcitabine stock solution, vehicle control (e.g., DMSO), MTT or similar viability reagent.
-
Procedure: a. Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. b. Drug Treatment: Prepare serial dilutions of gemcitabine from your stock solution in complete culture medium. Remove the old medium from the cells and add the drug dilutions to the appropriate wells.[4] Include a vehicle-only control. c. Incubation: Incubate the plate for a defined exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[4] d. Viability Assessment: After incubation, add the MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.[4] e. Readout: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer) and read the absorbance on a plate reader at the appropriate wavelength. f. Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Table 3: Troubleshooting Guide for Common Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| High IC50 Variability | Inconsistent cell seeding density. High cell passage number. Inaccurate drug dilutions. | Standardize cell counting and seeding protocols. Use low-passage cells (<20 passages). Prepare fresh dilutions from a validated stock for each experiment using calibrated pipettes. | [4] |
| No/Low Cytotoxicity | Degraded gemcitabine solution. Cell line is resistant. Incorrect assay duration. | Prepare fresh drug solutions. Confirm solution integrity. Test a known sensitive cell line as a positive control. Optimize drug exposure time (e.g., extend to 72 or 96 hours). | [4][13] |
| Precipitate in Wells | Drug concentration exceeds solubility in media. | Check the final concentration of the solvent (e.g., DMSO) in the media; it should typically be <0.5%. Lower the starting concentration of the drug dilution series. | [10] |
| Edge Effects on Plate | Uneven evaporation from wells at the edge of the 96-well plate. | Do not use the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier. |
Visualizations: Pathways and Workflows
Caption: Cellular uptake and metabolic activation pathway of gemcitabine (dFdC).
Caption: DNA damage response pathways activated by gemcitabine.[14][15]
Caption: A logical troubleshooting workflow for common gemcitabine experiments.
References
- 1. DSpace [kuscholarworks.ku.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular pharmacokinetics of gemcitabine, its deaminated metabolite 2′,2′‐difluorodeoxyuridine and their nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DailyMed - GEMCITABINE- gemcitabine hydrochloride injection, solution [dailymed.nlm.nih.gov]
- 9. Gemcitabine Formulation | Xin Chen Lab [pharm.ucsf.edu]
- 10. caymanchem.com [caymanchem.com]
- 11. pfizermedical.com [pfizermedical.com]
- 12. Preanalytical Stability of Gemcitabine and its Metabolite 2', 2'-Difluoro-2'-Deoxyuridine in Whole Blood-Assessed by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suppression of Wnt/β-catenin and RAS/ERK pathways provides a therapeutic strategy for gemcitabine-resistant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gemcitabine-induced activation of checkpoint signaling pathways that affect tumor cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Technical Support Center: 2',2'-Difluoro-2'-deoxyuridine (Gemcitabine)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for handling and using 2',2'-Difluoro-2'-deoxyuridine (commonly known as gemcitabine) powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
The crystalline solid powder should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1] For short-term storage, desiccate at +4°C.
Q2: What is the best way to dissolve gemcitabine powder?
The solubility of gemcitabine depends on the solvent. For aqueous solutions, gemcitabine hydrochloride is soluble in water up to 100 mM. Organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers like PBS (pH 7.2), where its solubility is approximately 2 mg/mL.[1] For stock solutions in organic solvents, DMSO is a good choice with solubility up to 20 mM or 5 mg/ml.[1] It is also slightly soluble in methanol and practically insoluble in ethanol.[2][3]
Q3: How stable are gemcitabine solutions once prepared?
Aqueous solutions are not recommended to be stored for more than one day.[1] Solutions in DMSO or distilled water may be stored at -20°C for up to one month.[4] When reconstituted in its original vial, gemcitabine hydrochloride is chemically stable at room temperature for 35 days.[5] However, refrigeration of concentrated solutions can cause crystallization.[5] Diluted solutions in 0.9% sodium chloride are stable for extended periods at room temperature.[6] The stability is pH-dependent, with maximum stability in the pH range of 7-9.5.[7]
Q4: What personal protective equipment (PPE) should I use when handling gemcitabine powder?
Due to its cytotoxic nature, proper PPE is crucial. This includes double gloves (latex or nitrile), a lab coat or protective suit, and eye protection (safety glasses or goggles).[8] If there is a risk of aerosolization of the powder, an N100 respirator should be used within a chemical fume hood.[8]
Q5: How does gemcitabine work?
Gemcitabine is a prodrug that is transported into the cell.[9] Inside the cell, it is phosphorylated by the enzyme deoxycytidine kinase (dCK) to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[10] dFdCTP is incorporated into DNA, leading to "masked chain termination" which halts DNA synthesis and induces apoptosis (cell death).[9][11] Additionally, dFdCDP inhibits the enzyme ribonucleotide reductase, which depletes the pool of deoxynucleotides required for DNA replication.[10][12]
Data Presentation
Table 1: Solubility of this compound (Gemcitabine)
| Solvent | Solubility | Reference |
| Water (as HCl salt) | 70.2 mg/mL | [2] |
| Water | Up to 100 mM | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~2 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL (or up to 20 mM) | [1] |
| Methanol | Slightly soluble | [2] |
| Ethanol | ~0.25 mg/mL (practically insoluble) | [1][2] |
| Dimethyl formamide | ~0.1 mg/mL | [1] |
Table 2: Stability of Gemcitabine Solutions
| Condition | Concentration | Vehicle | Stability | Reference |
| Room Temperature | 38 mg/mL | Reconstituted in original vial | 35 days | [5] |
| 4°C | 38 mg/mL | Reconstituted in original vial | Potential for crystallization | [5] |
| Room Temperature | 0.1 - 10 mg/mL | 0.9% Sodium Chloride in PO bags | 84 days | [6] |
| -20°C | Not specified | DMSO or distilled water | Up to 1 month | [4] |
| Room Temperature | Not specified | Aqueous solution (e.g., PBS) | Not recommended for > 1 day | [1] |
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cytotoxicity assays.
Inconsistent IC50 values are a frequent issue in cell-based assays.[13]
-
Possible Cause 1: Reagent Variability.
-
Solution: Prepare fresh serial dilutions of gemcitabine from a validated stock solution for each experiment. Ensure the stock solution has been stored correctly and is within its stability period. Use calibrated pipettes and ensure thorough mixing at each dilution step.[13]
-
-
Possible Cause 2: Cell-Based Factors.
-
Solution: Use low-passage, authenticated cell lines to avoid genetic drift and potential drug resistance. Regularly test cultures for mycoplasma contamination, which can alter cellular response to drugs. Ensure consistent cell seeding densities and cell health (e.g., confluency) across experiments.[13]
-
-
Possible Cause 3: Experimental Conditions.
-
Solution: Standardize all experimental parameters, including incubator temperature and CO2 levels, drug exposure time, and all steps of the cell viability assay (e.g., reagent addition, incubation times).[13]
-
Problem 2: Powder is difficult to dissolve.
-
Possible Cause 1: Incorrect Solvent.
-
Solution: Refer to the solubility table above. For high concentrations, water (for the HCl salt) or DMSO are the recommended solvents. Ensure the correct form of the compound (free base vs. HCl salt) is being used with the appropriate solvent.
-
-
Possible Cause 2: Low Temperature.
-
Solution: Gently warm the solution. Sonication can also aid in dissolving the powder, but care should be taken to avoid degradation from excessive heat.
-
Problem 3: Precipitation observed in stored solutions.
-
Possible Cause 1: Storage at low temperatures.
-
Solution: Concentrated aqueous solutions of gemcitabine hydrochloride can form crystals when stored at 4°C.[5] These crystals may not redissolve upon warming. It is recommended to store reconstituted vials at room temperature if they are to be used within 35 days.[5] For longer-term storage, aliquoting and freezing at -20°C is preferable for DMSO or water-based stocks.[4]
-
Visualizations
Caption: Intracellular activation and mechanism of action of Gemcitabine.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Gemcitabine Hydrochloride - LKT Labs [lktlabs.com]
- 4. Gemcitabine hydrochloride CAS#: 122111-03-9 [m.chemicalbook.com]
- 5. Physical and chemical stability of gemcitabine hydrochloride solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physicochemical stability of Gemcitabine Accord 100 mg/mL in punctured original vials and after dilution with 0.9% sodium chloride in polyolefine bags - GaBIJ [gabi-journal.net]
- 7. DSpace [kuscholarworks.ku.edu]
- 8. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 9. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 11. urology-textbook.com [urology-textbook.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: 2',2'-Difluoro-2'-deoxyuridine (Gemcitabine)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',2'-Difluoro-2'-deoxyuridine, commonly known as gemcitabine. The information is designed to help minimize off-target effects and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (gemcitabine)?
Gemcitabine is a nucleoside analog of deoxycytidine. After being transported into the cell, it is phosphorylated by deoxycytidine kinase (dCK) to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. The triphosphate form (dFdCTP) is incorporated into DNA, leading to the termination of DNA chain elongation and inducing apoptosis (cell death). The diphosphate form (dFdCDP) inhibits ribonucleotide reductase, an enzyme crucial for DNA synthesis.[1]
Q2: What are the main "off-target effects" observed when using gemcitabine in a research setting?
In a laboratory context, "off-target effects" of gemcitabine primarily refer to:
-
Cytotoxicity to non-target cells: Gemcitabine can affect healthy or non-cancerous cell lines used as controls in experiments.
-
Development of drug resistance: Cancer cell lines can develop resistance to gemcitabine over time through various mechanisms, making it difficult to achieve the desired experimental outcome.[2][3]
Q3: How can I minimize the cytotoxic effects of gemcitabine on my control cell lines?
To minimize off-target cytotoxicity, consider the following:
-
Optimize drug concentration and exposure time: Determine the optimal concentration and duration of gemcitabine treatment that induces the desired effect in your target cells while minimizing toxicity in control cells. This can be achieved through dose-response experiments.[4][5]
-
Use a lower, more frequent dosing schedule: Some studies suggest that a lower dose administered more frequently can be more effective and less toxic than a single high dose.[6]
-
Consider combination therapies: Using gemcitabine in combination with other agents can sometimes allow for a lower, less toxic dose of gemcitabine to be used while achieving a synergistic effect.[7][8]
Troubleshooting Guides
Issue 1: High variability or unexpected results in cytotoxicity assays (e.g., MTT, XTT).
Possible Cause & Solution:
-
Inconsistent cell seeding: Ensure a homogenous cell suspension and accurate cell counting before seeding to have a consistent number of cells in each well. Avoid seeding cells in the perimeter wells of the plate, which are prone to the "edge effect."[9]
-
Drug solubility issues: Ensure that gemcitabine is fully dissolved in the culture medium. Inadequate solubility can lead to inconsistent concentrations and variable results.[10]
-
Incorrect incubation times: The timing of drug treatment and the incubation period after adding the assay reagent (e.g., MTT) are critical. Optimize these times for your specific cell line and experimental conditions.[1]
-
Interference with assay reagents: Some compounds can interfere with the chemical reactions of viability assays. Run appropriate controls, including media-only and drug-only wells, to check for any interference.[10]
Issue 2: My cancer cell line is showing increasing resistance to gemcitabine.
Possible Cause & Solution:
-
Altered drug transport: Resistance can arise from decreased expression of the primary gemcitabine transporter, human equilibrative nucleoside transporter 1 (hENT1). You can assess hENT1 expression levels via qPCR or Western blotting. To overcome this, strategies like using cell-penetrating peptides conjugated to gemcitabine can be explored.[11]
-
Changes in drug metabolism: Increased expression of enzymes that inactivate gemcitabine, such as cytidine deaminase (CDA), can lead to resistance. Co-treatment with a CDA inhibitor like zebularine has been shown to enhance gemcitabine's efficacy.[12]
-
Upregulation of anti-apoptotic pathways: Resistant cells may have increased expression of anti-apoptotic proteins like BCL-XL. Combining gemcitabine with inhibitors of these proteins, such as DT2216, can restore sensitivity.[2]
-
Activation of pro-survival signaling: Pathways like NF-κB can be activated in response to gemcitabine, promoting cell survival. Investigating and targeting these pathways may help overcome resistance.[13]
Data Presentation
Table 1: IC50 Values of Gemcitabine in Various Pancreatic Cancer Cell Lines
| Cell Line | IC50 (nM) |
| AsPC-1 | 38 |
| BxPC-3 | 55 |
| MiaPaCa-2 | 1200 |
| PANC-1 | 2500 |
Data represents approximate values from published literature and may vary depending on experimental conditions.
Table 2: Synergistic Effects of Gemcitabine in Combination with Other Agents
| Combination | Cell Line | Effect |
| Gemcitabine + Cisplatin | A2780 (Ovarian) | Synergistic |
| Gemcitabine + Etoposide | Lewis Lung | Synergistic |
| Gemcitabine + Vindesine | PC-14 (NSCLC) | Synergistic |
| Gemcitabine + DT2216 | Pancreatic Cancer Lines | Synergistic |
| Gemcitabine + Zebularine | Pancreatic Cancer Lines | Synergistic |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effect of gemcitabine.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Gemcitabine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[14]
-
Treatment: Treat the cells with varying concentrations of gemcitabine. Include vehicle-treated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator.[14]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of gemcitabine that inhibits cell growth by 50%).
Protocol 2: siRNA Knockdown of ENT1 to Study Gemcitabine Resistance
This protocol can be used to investigate the role of the hENT1 transporter in gemcitabine resistance.
Materials:
-
Cancer cell line of interest
-
siRNA targeting hENT1 and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or other serum-free medium
-
Complete cell culture medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so they will be 70-90% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute the required amount of siRNA (e.g., 20 nM final concentration) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the transfection complexes to the cells in each well containing complete medium.
-
Incubation: Incubate the cells for 24-48 hours to allow for knockdown of the target protein.
-
Verification of Knockdown: After incubation, harvest the cells to verify knockdown of hENT1 at the mRNA (qPCR) or protein (Western blot) level.
-
Gemcitabine Treatment and Viability Assay: Once knockdown is confirmed, re-seed the transfected cells and perform a gemcitabine cytotoxicity assay (e.g., MTT assay as described in Protocol 1) to assess changes in sensitivity.
Visualizations
Caption: Metabolic activation pathway of Gemcitabine (this compound).
Caption: Logical workflow for troubleshooting common issues with Gemcitabine experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Gemcitabine Resistance in Pancreatic Cancer Using the BCL-XL–Specific Degrader DT2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving Gemcitabine Sensitivity in Pancreatic Cancer Cells by Restoring miRNA-217 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short versus continuous gemcitabine treatment of non-small cell lung cancer in an in vitro cell culture bioreactor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro interaction between gemcitabine and other anticancer drugs using a novel three-dimensional model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Combination chemotherapy studies with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [In vitro evaluation of potentially effective gemcitabine combination therapy for exocrine pancreatic carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. researchgate.net [researchgate.net]
- 11. Two Possible Strategies for Drug Modification of Gemcitabine and Future Contributions to Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro assessment of a synergistic combination of gemcitabine and zebularine in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of Overcoming Intrinsic Resistance to Gemcitabine in Pancreatic Ductal Adenocarcinoma through the Redox Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: 2',2'-Difluoro-2'-deoxyuridine (Gemcitabine)
This technical support center provides guidance on the long-term storage and handling of 2',2'-Difluoro-2'-deoxyuridine, commonly known as Gemcitabine, to ensure its stability and efficacy in research and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid (powder) this compound?
A1: Solid this compound is remarkably stable.[1] For long-term storage, it is best to store it as a powder under desiccated conditions. Specific temperature recommendations can vary by manufacturer, but generally fall into two categories:
-
Controlled Room Temperature: 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F).[2]
-
Refrigerated or Frozen: Some suppliers recommend storage at 2-8°C or -20°C.[3][4][5] Always refer to the manufacturer's instructions provided with your specific product.
Q2: How should I store this compound after reconstituting it in a solvent?
A2: The storage of this compound solutions is highly dependent on the solvent, concentration, and temperature. A critical point is that refrigeration of reconstituted solutions, especially at high concentrations, is generally not recommended as it can cause crystallization. [6][7][8] If crystals form upon refrigeration, they may not redissolve upon warming, leading to a significant loss of active compound.[9] For solutions prepared for in vitro experiments, storage at -80°C for up to 6 months or -20°C for up to 1 month (protected from light) is a common practice.[10]
Q3: What solvents are suitable for reconstituting and storing this compound?
A3: For clinical and in vivo use, 0.9% Sodium Chloride Injection is the recommended diluent.[7] For laboratory research, several solvents can be used:
-
Water: Soluble up to 100 mM.[11]
-
DMSO: Soluble up to 200 mg/mL.[10]
-
PBS (pH 7.2): Solubility is approximately 2 mg/mL. It is not recommended to store aqueous solutions for more than one day.[4]
When preparing stock solutions in organic solvents like DMSO, it is advisable to purge the solvent with an inert gas.[4]
Q4: How stable is this compound in solution?
A4: The stability in solution is influenced by pH, temperature, and concentration. Reconstituted solutions at room temperature (20-25°C) can be stable for at least 24 hours.[7][12] Some studies have shown chemical stability for 35 days or even longer at room temperature in specific concentrations and containers.[9][13] However, for optimal results in sensitive experiments, it is best practice to use freshly prepared solutions or aliquots from a properly stored frozen stock.
Q5: What are the known degradation pathways for this compound?
A5: Degradation is pH-dependent.
-
Acidic Conditions (e.g., 0.1 N HCl): The primary degradation pathway is deamination, which yields its uridine analogue (this compound or dFdU).[1][14][15]
-
Basic Conditions (e.g., 0.1 N NaOH): Anomerization can occur, converting the active β-anomer to the inactive α-anomer. Hydrolysis products can also form under these conditions.[1][16]
Troubleshooting Guide
| Problem | Potential Cause Related to Storage | Recommended Solution |
| Precipitate observed in a refrigerated solution. | Crystallization of this compound, which is known to occur in refrigerated solutions, especially at higher concentrations.[6][9] | Discard the solution. Warming may not redissolve the crystals, and the concentration will be inaccurate.[9] For future preparations, store at controlled room temperature or prepare smaller aliquots and store at -20°C or -80°C. |
| Inconsistent or unexpected experimental results (e.g., variable IC50 values). | Degradation of the compound due to improper storage (e.g., prolonged storage at room temperature, exposure to acidic/basic conditions, multiple freeze-thaw cycles).[17] | Prepare fresh serial dilutions for each experiment from a properly stored stock solution. Use low-passage, authenticated cell lines and standardize all experimental procedures.[17] |
| Unexpected peaks in HPLC/LC-MS analysis. | The presence of degradation products, such as the uridine analogue (from acidic degradation) or the α-anomer (from basic degradation).[18] | Review the pH and storage conditions of your solution. Use a validated, stability-indicating HPLC method that can resolve the parent compound from potential degradants. |
| Complete loss of biological activity. | Significant degradation of the active compound. This could be due to storage in a solution with an incompatible pH or prolonged storage under suboptimal conditions. | Verify the pH of your solvent/buffer system. Prepare a fresh solution from the solid powder and test its activity immediately. |
Data Summary: Storage Conditions
| Form | Solvent/Matrix | Concentration | Temperature | Duration | Notes |
| Solid (Lyophilized Powder) | N/A | N/A | 20-25°C (68-77°F)[2] | Per manufacturer's expiry date | Remarkably stable in solid state.[1] Some vendors suggest 2-8°C[3] or -20°C.[4] |
| Reconstituted Solution | 0.9% NaCl | 38 mg/mL | 20-25°C (68-77°F) | Up to 24 hours[7] | Do not refrigerate , as crystallization may occur.[7][8] |
| Reconstituted Solution | 0.9% NaCl or Sterile Water | 38 mg/mL | 23°C (73.4°F) | Up to 35 days[9] | Chemically stable, but refrigeration at 4°C may cause crystallization.[9] |
| Diluted Solution | 0.9% NaCl in PO bags | 0.1 - 10 mg/mL | Room Temperature | Up to 84 days[13] | Physically and chemically stable.[13] |
| Stock Solution (for lab use) | DMSO | High | -80°C | Up to 6 months[10] | Protect from light.[10] |
| Stock Solution (for lab use) | DMSO | High | -20°C | Up to 1 month[10] | Protect from light.[10] |
| Aqueous Solution (for lab use) | PBS (pH 7.2) | ~2 mg/mL | N/A | Not recommended for more than one day[4] | Limited solubility and stability. |
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound under stress conditions.
Objective: To identify potential degradation products and pathways for a given formulation of this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or 0.9% NaCl) at a known concentration.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl to the stock solution. Incubate at a specified temperature (e.g., 60°C) for a defined period.[14]
-
Base Hydrolysis: Add 0.1 N NaOH to the stock solution. Keep at room temperature or a specified elevated temperature for a defined period.[14]
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) to the stock solution and incubate.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).[18]
-
-
Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with a UV detector (e.g., at 272 nm).[14]
-
Data Interpretation: Compare the chromatograms of the stressed samples to the initial (time 0) sample. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
Visualizations
Caption: Troubleshooting workflow for storage-related issues.
This document is intended for informational purposes for research professionals and does not constitute medical advice. Always consult the manufacturer's specific guidelines for handling and storage.
References
- 1. Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pfizermedical.com [pfizermedical.com]
- 3. Gemcitabine, HCl [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. globalrph.com [globalrph.com]
- 9. Physical and chemical stability of gemcitabine hydrochloride solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. rndsystems.com [rndsystems.com]
- 12. pfizermedical.com [pfizermedical.com]
- 13. Physicochemical stability of Gemcitabine Accord 100 mg/mL in punctured original vials and after dilution with 0.9% sodium chloride in polyolefine bags - GaBIJ [gabi-journal.net]
- 14. benchchem.com [benchchem.com]
- 15. The Degradation of the Antitumor Agent Gemcitabine Hydrochloride in an Acidic Aqueous Solution at pH 3.2 and Identification of Degradation Products (2000) | Patrick J. Jansen | 27 Citations [scispace.com]
- 16. DSpace [kuscholarworks.ku.edu]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cellular Uptake of 2',2'-Difluoro-2'-deoxyuridine (Gemcitabine)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving the cellular uptake of 2',2'-Difluoro-2'-deoxyuridine, commonly known as gemcitabine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for gemcitabine uptake into cells?
A1: Gemcitabine is a hydrophilic molecule and therefore cannot passively diffuse across the cell membrane.[1] Its entry into cells is primarily mediated by specialized transmembrane proteins called nucleoside transporters (NTs).[2][3] The most important of these are the human equilibrative nucleoside transporters (hENTs), particularly hENT1, and the human concentrative nucleoside transporters (hCNTs).[4][5][6] The expression and activity of these transporters are critical determinants of intracellular gemcitabine concentration and its subsequent cytotoxic effect.[3][7]
Q2: My cells are showing low sensitivity to gemcitabine. What are the potential reasons related to cellular uptake?
A2: Reduced sensitivity or resistance to gemcitabine can stem from several factors, with impaired cellular uptake being a primary cause.[6][8] The most common reasons include:
-
Low expression or absence of hENT1: hENT1 is the principal transporter for gemcitabine in many cancer cells.[2][9] Its downregulation or loss is a well-established mechanism of gemcitabine resistance.[5]
-
Reduced activity of other nucleoside transporters: While hENT1 is key, other transporters like hENT2, hCNT1, and hCNT3 also contribute to gemcitabine uptake.[6][10] Alterations in their function can also limit drug influx.
-
Increased drug efflux: Some evidence suggests the existence of active efflux mechanisms that pump gemcitabine out of the cell, reducing its intracellular accumulation.[8][11] This can be mediated by ATP-binding cassette (ABC) transporter family proteins.[4]
-
Competition with endogenous nucleosides: High levels of endogenous nucleosides, such as deoxycytidine, in the cellular microenvironment can compete with gemcitabine for uptake by the same transporters, thereby reducing its intracellular concentration.[2][12]
Q3: How can I experimentally verify that poor uptake is the cause of resistance in my cell line?
A3: To confirm that reduced uptake is mediating resistance, you can perform the following experiments:
-
Direct Uptake Assay: Use radiolabeled gemcitabine (e.g., [³H]gemcitabine) to directly measure the rate of drug influx into your resistant cells compared to a sensitive control cell line. A significantly lower rate of accumulation in the resistant line points to an uptake defect.[13]
-
Transporter Expression Analysis: Quantify the mRNA and protein levels of key nucleoside transporters (especially hENT1) using techniques like qPCR and Western blotting, respectively.[14] Lower expression in the resistant line would support an uptake-related resistance mechanism.
-
Inhibitor Studies: Use a potent hENT1 inhibitor, such as nitrobenzylthioinosine (NBMPR).[5][13] If pre-treatment of sensitive cells with NBMPR significantly increases their resistance to gemcitabine (raises the IC50 value), it confirms the critical role of hENT1 in drug uptake.[3][7]
Q4: What strategies can be employed to enhance the cellular uptake of gemcitabine in an experimental setting?
A4: Several strategies can be used to bypass or enhance gemcitabine's cellular uptake:
-
Lipophilic Prodrugs: Modify gemcitabine into a more lipophilic (fat-soluble) form. These prodrugs, such as gemcitabine-squalene or fatty acid conjugates, can cross the cell membrane via passive diffusion, independent of nucleoside transporters.[2][12]
-
Nanoparticle Formulation: Encapsulating gemcitabine in nanosized delivery systems like liposomes or solid lipid nanoparticles can alter its pharmacokinetic profile and enhance its delivery to tumor cells.[15][16][17]
-
Cell-Penetrating Peptides (CPPs): Conjugating gemcitabine to CPPs can facilitate its transport across the cell membrane, providing an alternative entry route that is independent of nucleoside transporters.[18][19]
-
Combination Therapy: Co-administration of gemcitabine with other agents can indirectly enhance its effectiveness. For instance, paclitaxel has been shown to decrease the levels of cytidine deaminase, an enzyme that inactivates gemcitabine, thereby increasing the intracellular concentration of the active drug.[20]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High IC50 value for gemcitabine in cytotoxicity assays. | 1. Low expression of nucleoside transporters (e.g., hENT1).[5][9] 2. High expression of drug efflux pumps.[4] 3. High activity of inactivating enzymes like cytidine deaminase (CDA).[1][9] | 1. Perform qPCR/Western blot to check hENT1 expression levels. Compare with a known sensitive cell line. 2. Test for expression of ABC transporters. 3. Measure CDA activity in cell lysates. 4. Use an hENT1 inhibitor (e.g., NBMPR) on a sensitive control; a large shift in IC50 confirms hENT1 dependence.[3] |
| Low signal in [³H]gemcitabine uptake assay. | 1. Incorrect cell seeding density. 2. Inefficient washing steps, leading to high background. 3. Suboptimal incubation time. 4. Low transporter activity in the chosen cell line.[3] | 1. Ensure cells are in a logarithmic growth phase and form a confluent monolayer on the day of the experiment.[13] 2. Perform rapid, successive washes with ice-cold PBS to effectively stop uptake and remove extracellular radiolabel.[13] 3. Perform a time-course experiment (e.g., 2, 5, 10, 30 minutes) to determine the initial linear rate of uptake.[13] 4. Confirm transporter expression in your cell line or use a cell line known to express high levels of hENT1 as a positive control.[13] |
| Inconsistent results with nanoparticle-formulated gemcitabine. | 1. Poor stability of the nanoparticle formulation. 2. Variability in particle size and drug loading. 3. Inefficient cellular internalization of nanoparticles. | 1. Characterize nanoparticle stability in culture media over the time course of the experiment. 2. Ensure consistent nanoparticle synthesis and characterization (size, charge, encapsulation efficiency) for each batch. 3. Use fluorescently labeled nanoparticles to visualize and quantify cellular uptake via flow cytometry or fluorescence microscopy.[21] |
| Combination of gemcitabine and another agent shows antagonism instead of synergy. | 1. The second agent interferes with gemcitabine transport. 2. The second agent upregulates pathways that inactivate gemcitabine. 3. Incorrect scheduling of drug administration.[20] | 1. Perform a gemcitabine uptake assay in the presence and absence of the second agent to check for transport inhibition. 2. Analyze the expression of CDA and other metabolic enzymes after treatment with the second agent. 3. Test different administration schedules (e.g., sequential vs. simultaneous) to find the optimal synergistic interaction.[20] |
Data Presentation
Table 1: Impact of Nucleoside Transporter Inhibition on Gemcitabine Sensitivity
| Cell Line | Transporter Status | Inhibitor (Concentration) | Fold Increase in Gemcitabine Resistance (IC50) | Reference |
| Various Cancer Cell Lines | Equilibrative NT activity | NBMPR or dipyridamole | 39- to 1800-fold | [3][7] |
Table 2: Efficacy of Gemcitabine Combination Therapies in Advanced Pancreatic Cancer
| Combination Therapy | Metric | Result vs. Gemcitabine Alone | Reference |
| Gemcitabine + Capecitabine | Median Overall Survival | 31.6 months vs. 28.4 months | [22] |
| Gemcitabine + S-1 | Overall Response Rate (OR) | 2.65 | [23] |
| Gemcitabine-based combinations (pooled) | Overall Survival (HR) | 0.84 | [23] |
| Gemcitabine-based combinations (pooled) | Overall Response Rate (OR) | 1.92 | [23] |
Experimental Protocols
Protocol 1: In Vitro Gemcitabine Uptake Assay Using Radiolabeled Gemcitabine
This protocol is used to quantify the rate of gemcitabine uptake into cultured cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., BxPC-3, Panc-1)[13]
-
Complete cell culture medium
-
24-well cell culture plates
-
Phosphate-buffered saline (PBS), ice-cold
-
[³H]gemcitabine
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail and counter
-
Protein assay kit (e.g., BCA)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate to achieve a confluent monolayer on the day of the experiment.[13]
-
Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with a pre-warmed uptake buffer (e.g., PBS). Add fresh uptake buffer and incubate for 20-30 minutes at 37°C.[13][24]
-
Initiation of Uptake: Add [³H]gemcitabine to each well to a final concentration (e.g., 1-10 µM). Incubate for desired time points (e.g., 2, 5, 10, 30, 60 minutes) at 37°C.[13][24]
-
Termination of Uptake: To stop the uptake, rapidly aspirate the medium and wash the cells three to four times with ice-cold PBS.[13][24]
-
Cell Lysis: Add cell lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete lysis.[13]
-
Scintillation Counting: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.[13]
-
Protein Quantification: Use an aliquot of the cell lysate to determine the total protein concentration for normalization.[13]
-
Data Analysis: Calculate the specific uptake as pmol of gemcitabine per mg of protein. Plot the uptake over time to determine the initial, linear rate of transport.
-
Protocol 2: Cell Viability (MTT) Assay to Assess Gemcitabine Cytotoxicity
This protocol assesses the cytotoxic effect of gemcitabine, which is dependent on its uptake and subsequent metabolism.
-
Materials:
-
Cancer cell line
-
96-well cell culture plates
-
Gemcitabine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]
-
Treatment: Treat the cells with a serial dilution of gemcitabine concentrations. Include untreated and vehicle-treated cells as controls.[13]
-
Incubation: Incubate the plates for 48-72 hours at 37°C.[13]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[13]
-
Formazan Solubilization: Carefully aspirate the medium and add DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against gemcitabine concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).[13]
-
Mandatory Visualizations
Caption: Gemcitabine is transported into the cell and phosphorylated to its active forms.[5][25]
Caption: A logical workflow for diagnosing the cause of low gemcitabine sensitivity.
Caption: Key experimental strategies to improve the delivery of gemcitabine into cells.
References
- 1. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of human nucleoside transporters in pancreatic cancer and chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Attempts to remodel the pathways of gemcitabine metabolism: Recent approaches to overcoming tumours with acquired chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleoside transporter profiles in human pancreatic cancer cells: role of hCNT1 in 2',2'-difluorodeoxycytidine- induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [3H]gemcitabine uptake by nucleoside transporters in a human head and neck squamous carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Barriers and opportunities for gemcitabine in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent Advances in Lipid-Based Nanosystems for Gemcitabine and Gemcitabine–Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Emerging pro-drug and nano-drug strategies for gemcitabine-based cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Two Possible Strategies for Drug Modification of Gemcitabine and Future Contributions to Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cellular uptake and anti-tumor activity of gemcitabine conjugated with new amphiphilic cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Combination therapy may enhance gemcitabine activity for pancreatic cancer - ecancer [ecancer.org]
- 21. Efficient Delivery of Gemcitabine by Estrogen Receptor-Targeted PEGylated Liposome and Its Anti-Lung Cancer Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cancernetwork.com [cancernetwork.com]
- 23. The efficacy and safety of gemcitabine-based combination therapy vs. gemcitabine alone for the treatment of advanced pancreatic cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Does Intracellular Metabolism Render Gemcitabine Uptake Undetectable in Mass Spectrometry? [mdpi.com]
- 25. ClinPGx [clinpgx.org]
Validation & Comparative
A Comparative Cytotoxicity Analysis: 2',2'-Difluoro-2'-deoxyuridine versus Gemcitabine
In the landscape of cancer chemotherapy, nucleoside analogs represent a cornerstone of treatment. This guide provides a detailed comparison of the cytotoxic effects of gemcitabine (2',2'-difluorodeoxycytidine, dFdC) and its primary metabolite, 2',2'-Difluoro-2'-deoxyuridine (dFdU). While gemcitabine is a well-established anticancer agent, understanding the cytotoxic contribution of its metabolite, dFdU, is crucial for optimizing therapeutic strategies and overcoming drug resistance.
Overview of Cytotoxic Mechanisms
Gemcitabine, a prodrug, requires intracellular transport and subsequent phosphorylation to exert its cytotoxic effects.[1][2] Its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP), disrupt DNA synthesis through two primary mechanisms: inhibition of ribonucleotide reductase by dFdCDP and incorporation of dFdCTP into the DNA strand, leading to chain termination.[3][4][5]
Conversely, this compound is formed from the deamination of gemcitabine by cytidine deaminase.[1][5] While initially considered a less active metabolite, studies have revealed that dFdU also possesses cytotoxic properties.[1][6] Similar to gemcitabine, dFdU is phosphorylated intracellularly to its active triphosphate form (dFdUTP), which can be incorporated into both DNA and RNA, ultimately inhibiting cell cycle progression.[6][7]
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for gemcitabine and dFdU in various cancer cell lines, providing a quantitative comparison of their cytotoxic potency.
| Cell Line | Compound | Exposure Time | IC50 (µM) | Reference |
| HepG2 (Hepatocellular Carcinoma) | Gemcitabine (dFdC) | 72 hours | 0.0033 | [7] |
| dFdU | 72 hours | 310 | [7] | |
| Gemcitabine (dFdC) | 14 days | 0.00025 | [7] | |
| dFdU | 14 days | 1.58 | [7] | |
| A549 (Lung Carcinoma) | Gemcitabine (dFdC) | 72 hours | 0.0011 | [7] |
| dFdU | 72 hours | 124 | [7] | |
| Gemcitabine (dFdC) | 14 days | 0.00031 | [7] | |
| dFdU | 14 days | 2.58 | [7] | |
| MDCK-hCNT1 (Canine Kidney - hCNT1 transfected) | Gemcitabine (dFdC) | 72 hours | 0.001 | [7] |
| dFdU | 72 hours | 2.5 | [7] | |
| HeLa (Cervical Cancer) | Gemcitabine (dFdC) | Not Specified | Not Specified | [8] |
| dFdU | Not Specified | Not Specified | [8] |
Note: A lower IC50 value indicates greater cytotoxic potency. The data clearly demonstrates that gemcitabine is significantly more potent than dFdU in short-term assays. However, the cytotoxicity of dFdU increases substantially with longer exposure times.[7]
Signaling and Metabolic Pathways
The metabolic activation and cytotoxic pathways of both gemcitabine and dFdU are intricate. The following diagrams illustrate the key steps involved.
Experimental Protocols
The assessment of cytotoxicity is fundamental to comparing these two compounds. A commonly employed method is the MTT assay.
MTT Assay for Cell Viability
Objective: To determine the concentration of gemcitabine or dFdU that inhibits the metabolic activity of cultured cancer cells by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., HepG2, A549)
-
Complete cell culture medium
-
96-well plates
-
Gemcitabine and dFdU stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of gemcitabine and dFdU in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 72 hours or 14 days).[7][9]
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using appropriate software.
-
Conclusion
The comparative analysis reveals that while gemcitabine is a more potent cytotoxic agent than its metabolite, this compound, in short-term in vitro assays, the cytotoxic contribution of dFdU should not be overlooked, especially in scenarios of prolonged exposure. The activity of both compounds is dependent on cellular uptake via nucleoside transporters and subsequent intracellular phosphorylation. Understanding these nuances is critical for researchers and drug development professionals seeking to enhance the efficacy of gemcitabine-based therapies and to devise strategies to counteract resistance mechanisms. The provided protocols and pathway diagrams serve as a foundational resource for further investigation into the cytotoxic profiles of these important anticancer compounds.
References
- 1. Gemcitabine Cytotoxicity: Interaction of Efflux and Deamination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 4. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 5. Intracellular pharmacokinetics of gemcitabine, its deaminated metabolite 2′,2′‐difluorodeoxyuridine and their nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into the pharmacology and cytotoxicity of gemcitabine and 2',2'-difluorodeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Effect of its deaminated metabolite, 2',2'-difluorodeoxyuridine, on the transport and toxicity of gemcitabine in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 2',2'-Difluoro-2'-deoxyuridine (Gemcitabine) versus 5-Fluorouracil (5-FU) in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two widely used antimetabolite chemotherapeutic agents: 2',2'-Difluoro-2'-deoxyuridine (commonly known as Gemcitabine) and 5-Fluorouracil (5-FU). This document summarizes their mechanisms of action, presents comparative in vitro and clinical data, details relevant experimental protocols, and provides visual representations of their molecular pathways and experimental workflows.
Introduction and Mechanisms of Action
Both Gemcitabine and 5-FU are nucleoside analogs that interfere with nucleic acid synthesis, leading to cell death. However, they possess distinct mechanisms of action that influence their efficacy and toxicity profiles.
1.1. Gemcitabine (a deoxycytidine analog) is a prodrug that requires intracellular phosphorylation to its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[1][2][3] Its cytotoxic effects are primarily mediated through two mechanisms:
-
Inhibition of DNA Synthesis: dFdCTP competes with deoxycytidine triphosphate (dCTP) for incorporation into DNA. Once incorporated, it causes "masked chain termination," where one additional nucleotide is added before DNA polymerase is unable to proceed, ultimately leading to apoptosis.[1][2]
-
Inhibition of Ribonucleotide Reductase (RNR): dFdCDP inhibits RNR, the enzyme responsible for producing deoxyribonucleotides for DNA synthesis. This depletion of the deoxynucleotide pool further enhances the action of dFdCTP.[1][2]
1.2. 5-Fluorouracil (a uracil analog) exerts its cytotoxic effects through multiple mechanisms after intracellular conversion to its active metabolites:
-
Inhibition of Thymidylate Synthase (TS): The primary mechanism involves the metabolite fluorodeoxyuridine monophosphate (FdUMP), which forms a stable complex with TS and its cofactor, inhibiting the synthesis of thymidylate, a crucial component of DNA. This leads to "thymineless death."
-
Incorporation into RNA and DNA: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively. Incorporation into RNA disrupts RNA processing and function, while incorporation into DNA leads to DNA damage.[4]
Comparative In Vitro Efficacy
The following table summarizes the 50% inhibitory concentration (IC50) values of Gemcitabine and 5-FU in various cancer cell lines, providing a snapshot of their relative potency at a cellular level.
| Cell Line | Cancer Type | Gemcitabine IC50 | 5-FU IC50 | Reference |
| AsPC-1 | Pancreatic Cancer | 14.59 nM | 3.08 µM | [5] |
| Capan-1 | Pancreatic Cancer | 11.51 nM | 0.22 µM | [5] |
| Mia-PaCa-2 | Pancreatic Cancer | 35.87 nM | 4.63 µM | [5] |
| T3M4 | Pancreatic Cancer | 42.2 nM | - | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 33.4 ± 5.7 pmol/l | 29.9 ± 2.3 µmol/l | [1] |
| MDA-MB-231/5-FU (5-FU Resistant) | Triple-Negative Breast Cancer | 270.1 ± 15.4 pmol/l | 165.5 ± 21.8 µmol/l | [1] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Comparative Clinical Efficacy
The following tables present a summary of clinical trial data comparing the efficacy of Gemcitabine and 5-FU, either as monotherapy or in combination regimens, across various cancer types.
Pancreatic Cancer
| Trial/Study | Treatment Arms | N | Median Overall Survival (OS) | Objective Response Rate (ORR) | Key Findings & Reference |
| Randomized Trial | Gemcitabine | 35 | - | 9% | Gemcitabine showed a significantly higher clinical benefit (48% vs. 19%).[6][7] |
| 5-FU + Leucovorin | 47 | - | 4% | ||
| Randomized Controlled Study (with CCRT) | Gemcitabine + CCRT | 18 | 14.5 months | 50% | Gemcitabine with concurrent chemoradiotherapy (CCRT) was more effective.[8] |
| 5-FU + CCRT | 16 | 6.7 months | 13% | ||
| Phase I-II Study (Combination) | Gemcitabine + 5-FU (infusion) | 26 | 10.3 months | 20% | The combination showed promise with a 1-year survival of 39.5%.[9] |
| GISCAD Phase II Study (Combination) | Gemcitabine + 5-FU (bolus) | 54 | 7 months | 3.7% (Partial Response) | The combination was active with a clinical benefit of 51%.[10] |
Colorectal Cancer
| Trial/Study | Treatment Arms | N | Median Overall Survival (OS) | Objective Response Rate (ORR) | Key Findings & Reference |
| Phase II Trial (Second-line) | 5-FU/Leucovorin/Gemcitabine/Cisplatin | 19 | 36 weeks | 5% (Partial Response) | The combination did not show significant improvement over standard second-line therapy.[11] |
| Refractory CRC Study (Third-line) | Gemcitabine + 5-FU (infusion) | 37 | 8.9 months | 10.8% (Partial Response) | The combination was an active and manageable palliative regimen.[12] |
Non-Small Cell Lung Cancer (NSCLC)
Direct head-to-head trials comparing Gemcitabine and 5-FU monotherapy in NSCLC are limited. The following provides data on Gemcitabine monotherapy.
| Trial/Study | Treatment Arm | N | Median Overall Survival (OS) | Objective Response Rate (ORR) | Key Findings & Reference |
| Phase II Trial (PS of 2) | Gemcitabine | 35 (evaluable) | 4.8 months | 14% (Partial Response) | Gemcitabine may benefit patients with a poor performance status (PS).[13] |
Breast Cancer
Comparative data for Gemcitabine versus 5-FU in breast cancer is often in the context of combination therapies or after resistance to other agents.
| Trial/Study | Treatment Arms | N | Median Time to Treatment Failure (TTF) | Grade 3/4 Hematological Toxicity | Key Findings & Reference |
| Prospective Cohort Study (First-line Metastatic) | Gemcitabine | 47 | 5.3 months | 10.6% | No significant difference in TTF or OS compared to physician's choice of treatment.[14] |
| Treatment of Physician's Choice | 49 | 4.6 months | 8.1% |
Comparative Toxicity Profiles
The following table summarizes common Grade 3/4 adverse events associated with Gemcitabine and 5-FU based on clinical trial data.
| Adverse Event | Gemcitabine (% of Patients) | 5-FU (% of Patients) | Reference |
| Hematological | |||
| Neutropenia | 34% (with CCRT) | 19% (with CCRT) | [8] |
| Thrombocytopenia | 0% (with CCRT) | 7% (with CCRT) | [8] |
| Gastrointestinal | |||
| Nausea | 33% (with CCRT) | 31% (with CCRT) | [8] |
| Vomiting | 17% (with CCRT) | 19% (with CCRT) | [8] |
| Diarrhea | Mild | More Frequent | [10] |
| Mucositis | Less Frequent | More Frequent | [12] |
Toxicity profiles can vary significantly based on dosing schedules, combination with other agents, and patient populations.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of Gemcitabine and 5-FU on cancer cells by measuring metabolic activity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Drug Treatment: Treat cells with a range of concentrations of Gemcitabine or 5-FU and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Annexin V Apoptosis Assay
Objective: To differentiate between viable, apoptotic, and necrotic cells after treatment with Gemcitabine or 5-FU.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label apoptotic cells. Propidium Iodide (PI), a fluorescent nucleic acid stain, is used to identify necrotic cells with compromised membranes.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of Gemcitabine or 5-FU for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.[6]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[16]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[6]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway and Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the mechanisms of action and experimental workflows.
Caption: Gemcitabine's mechanism of action.
Caption: 5-Fluorouracil's mechanism of action.
Caption: MTT assay experimental workflow.
Caption: Annexin V assay experimental workflow.
Conclusion
This guide provides a comparative overview of Gemcitabine and 5-FU, two important chemotherapeutic agents. While both are antimetabolites, their distinct mechanisms of action result in different efficacy and toxicity profiles, which vary depending on the cancer type and treatment regimen. The provided data and protocols serve as a valuable resource for researchers and drug development professionals in the field of oncology. Further research is warranted to optimize their use, both as monotherapies and in combination, to improve patient outcomes.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 4. MTT Assay Protocol | BioRender Science Templates [biorender.com]
- 5. Annexin V Staining Protocol [bdbiosciences.com]
- 6. Comparison of 5-FU and leucovorin to gemcitabine in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concurrent chemoradiotherapy treatment of locally advanced pancreatic cancer: gemcitabine versus 5-fluorouracil, a randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncolink.org [oncolink.org]
- 10. A combination of gemcitabine and 5-fluorouracil in advanced pancreatic cancer, a report from the Italian Group for the Study of Digestive Tract Cancer (GISCAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medium.com [medium.com]
- 12. youtube.com [youtube.com]
- 13. First-line Gemcitabine Versus Treatment of Physician’s Choice for Metastatic Breast Cancer: A Prospective Cohort Study | Anticancer Research [ar.iiarjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 16. spandidos-publications.com [spandidos-publications.com]
Cross-Validation of 2',2'-Difluoro-2'-deoxyuridine (Gemcitabine): A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental performance of 2',2'-Difluoro-2'-deoxyuridine (Gemcitabine) against other common chemotherapeutic agents for pancreatic cancer: 5-Fluorouracil (5-FU), Cisplatin, and Paclitaxel. This document summarizes key experimental data, details relevant protocols, and visualizes important biological pathways and workflows to support informed decisions in preclinical and clinical research.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro. The following tables summarize the IC50 values for Gemcitabine and its alternatives in commonly used pancreatic cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density and assay duration.
| Drug | Cell Line | IC50 (µM) | Reference |
| Gemcitabine | AsPC-1 | 0.494 - 23.9 | [1][2] |
| BxPC-3 | 0.494 - 23.9 | [1][2] | |
| MIA PaCa-2 | 0.494 - 23.9 | [1][2] | |
| PANC-1 | 0.494 - 23.9 | [1][2] | |
| 5-Fluorouracil | MIA PaCa-2 | 4.63 | [3] |
| AsPC-1 | 3.08 | [3] | |
| Capan-1 | 0.22 | [3] | |
| Cisplatin | BxPC-3 | 5.96 | [4] |
| MIA PaCa-2 | 7.36 | [4] | |
| PANC-1 | 100 | [4] | |
| Paclitaxel (nab-paclitaxel) | AsPC-1 | 0.243 - 4.9 | [1][2] |
| BxPC-3 | 0.243 - 4.9 | [1][2] | |
| MIA PaCa-2 | 0.243 - 4.9 | [1][2] | |
| PANC-1 | 0.243 - 4.9 | [1][2] |
In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Models
In vivo studies using xenograft models provide crucial insights into the therapeutic potential of a drug in a living organism. The following table summarizes the tumor growth inhibition (TGI) observed with Gemcitabine and its alternatives in mouse models of pancreatic cancer.
| Drug | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Gemcitabine | AsPC-1 xenograft | Not Specified | 67-68 | [1] |
| 5-Fluorouracil | BxPC-3 orthotopic | 4.8 mg patch | Significant suppression | [5] |
| Cisplatin | Capan-2 and BxPC-3 xenografts | 4 mg/kg, twice a week for two weeks | Nominal suppression (alone) | [2] |
| Paclitaxel (nab-paclitaxel) | AsPC-1 xenograft | Not Specified | 72 | [1] |
Mechanism of Action and Signaling Pathway
Gemcitabine is a prodrug that, upon intracellular phosphorylation, inhibits DNA synthesis and induces apoptosis.[4][6] Its diphosphate metabolite (dFdCDP) inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides required for DNA replication.[4][6] The triphosphate metabolite (dFdCTP) is incorporated into DNA, leading to chain termination and cell death.[4][6]
Caption: Mechanism of action of Gemcitabine.
Experimental Workflow for Preclinical Evaluation
A typical preclinical workflow to evaluate the efficacy of a new anti-cancer drug involves a series of in vitro and in vivo experiments.
Caption: A typical preclinical experimental workflow.
Experimental Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat cells with varying concentrations of the test compound for the desired time (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs, which can then be visualized by fluorescence microscopy or flow cytometry.
Protocol:
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs for 60 minutes at 37°C in a humidified chamber.
-
Wash the cells with PBS.
-
For fluorescent detection, counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Analyze the samples using a fluorescence microscope or flow cytometer.
Cell Cycle Analysis by Flow Cytometry
Principle: This method quantifies the DNA content of individual cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI).
Protocol:
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes at 4°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI signal.
Orthotopic Pancreatic Cancer Mouse Model
Principle: This in vivo model involves the implantation of human pancreatic cancer cells into the pancreas of immunodeficient mice, closely mimicking the tumor microenvironment and metastatic progression of human pancreatic cancer.
Protocol:
-
Culture human pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2) to the desired number.
-
Anesthetize an immunodeficient mouse (e.g., nude or SCID).
-
Make a small incision in the left upper abdominal quadrant to expose the spleen and pancreas.
-
Inject a suspension of cancer cells (typically 1 x 10^6 cells in 50 µL of media/Matrigel) into the tail or head of the pancreas.[7]
-
Suture the abdominal wall and skin.
-
Monitor tumor growth over time using methods such as bioluminescence imaging (if using luciferase-expressing cells) or high-frequency ultrasound.
-
Once tumors are established, initiate treatment with the test compounds and monitor tumor volume and animal well-being.[8]
Conclusion
This guide provides a comparative overview of this compound (Gemcitabine) and its common alternatives in the context of pancreatic cancer research. The provided data and protocols offer a foundation for designing and interpreting experiments aimed at evaluating novel therapeutic strategies. The visualized signaling pathway and experimental workflow serve as quick references to understand the drug's mechanism and the standard process for preclinical evaluation. Researchers are encouraged to adapt the provided protocols to their specific experimental needs and cell systems.
References
- 1. Comparative benefits of Nab-paclitaxel over gemcitabine or polysorbate-based docetaxel in experimental pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Comparison of 5-FU and leucovorin to gemcitabine in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Radiosensitizing Potential of 2',2'-Difluoro-2'-deoxyuridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the radiosensitizing effects of 2',2'-Difluoro-2'-deoxyuridine (dFdU), the primary metabolite of the widely used chemotherapeutic agent gemcitabine. We delve into the experimental data validating its efficacy, compare its performance with its parent compound, and provide detailed protocols for key validation assays. This document aims to equip researchers with the necessary information to objectively evaluate dFdU as a potential radiosensitizer in preclinical and clinical research.
Comparative Performance Data
The radiosensitizing effect of a compound is often quantified by the Dose Enhancement Factor (DEF) or Sensitizer Enhancement Ratio (SER), which measures the extent to which the agent enhances the cell-killing effect of radiation. Below is a summary of preclinical data for dFdU and its parent compound, gemcitabine.
Table 1: In Vitro Radiosensitizing Efficacy of dFdU
| Cell Line | Drug Concentration (µM) | Dose Enhancement Factor (DEF) | Citation(s) |
| ECV304 (Bladder Cancer) | 10 | 1.10 | [1] |
| 25 | 1.60 | [1] | |
| 50 | 2.17 | [1] | |
| H292 (Lung Cancer) | 25 | 1.08 | [1] |
| 50 | 1.31 | [1] | |
| 100 | 1.60 | [1] |
Table 2: Comparative Radiosensitizing Efficacy of Gemcitabine
| Cell Line | Drug Concentration (nM) | Sensitizer Enhancement Ratio (SER) / Dose Modifying Factor (DMF) | Citation(s) |
| MDA-MB-231 (Breast Cancer) | Not Specified | 1.70 (Normoxia), 1.59 (Hypoxia) | [2] |
| HeLa (Cervical Cancer) | 3-30 | 1.04 - 2.47 | [3] |
| #4197 (Oropharyngeal Cancer) | 3-30 | 1.03 - 1.67 | [3] |
| MGH-U1 (Bladder Cancer) | 10 | No significant effect | [4] |
| 300 | 2.25 | [4] | |
| S40b (Bladder Cancer) | 10 | 1.4 | [4] |
| 300 | 1.2 | [4] | |
| Panc-1 (Pancreatic Cancer) | 15-100 | Radiosensitizing effect observed | [5] |
| ECV304 (Bladder Cancer) | 1 | 1.37 | [5] |
| MCF-7 (Breast Cancer) | 1 | 1.24 | [5] |
Mechanism of Action: A Dual-Pronged Attack
The radiosensitizing effect of dFdU, similar to its parent compound gemcitabine, stems from its intracellular phosphorylation into active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites. These metabolites disrupt DNA synthesis and repair, rendering cancer cells more susceptible to radiation-induced damage.
The primary mechanism involves the inhibition of ribonucleotide reductase (RNR) by dFdCDP.[6][7] RNR is a crucial enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA.[6] By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxyadenosine triphosphate (dATP), a critical component for DNA synthesis and repair.[8][9][10] This dATP depletion stalls the DNA replication fork and hinders the cell's ability to repair radiation-induced DNA double-strand breaks.
Furthermore, the triphosphate form, dFdCTP, can be incorporated into the DNA strand during replication.[6] This incorporation leads to "masked chain termination," where after the addition of one more nucleotide, DNA polymerase is unable to proceed, ultimately leading to apoptosis.[6]
This dual action of dATP depletion and DNA chain termination, coupled with a demonstrated arrest of cells in the early S-phase of the cell cycle, a phase known to be more sensitive to radiation, culminates in the potent radiosensitizing effect of dFdU.[1][8] Interestingly, studies have shown that the radiosensitizing effect of gemcitabine and its metabolite dFdU appears to be independent of the p53 tumor suppressor protein status, suggesting a broad applicability across different tumor types.[11][12]
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of future studies, this section provides detailed protocols for the key assays used to validate the radiosensitizing effect of dFdU.
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation and cytotoxic agents.
Protocol:
-
Cell Seeding: Plate cells in 6-well plates at a density determined by the expected survival fraction for each treatment condition to yield approximately 50-100 colonies per well. Allow cells to attach for 24 hours.
-
Drug Treatment: Treat cells with varying concentrations of dFdU or the comparator agent for a predetermined duration (e.g., 24 hours) before irradiation.
-
Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 9-14 days to allow for colony formation.
-
Fixation and Staining: Aspirate the medium, wash the colonies with PBS, and fix them with a solution such as 4% paraformaldehyde or 10% formalin for at least 2 hours. Stain the colonies with 0.5% crystal violet solution for 2 hours.
-
Colony Counting: After staining, wash the plates with water and allow them to air dry. Count the colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition. Plot the survival curves and calculate the Dose Enhancement Factor (DEF) or Sensitizer Enhancement Ratio (SER).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with dFdU and/or radiation as described for the clonogenic assay.
-
Cell Harvesting: At desired time points after treatment, harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
γ-H2AX Foci Formation Assay
This immunofluorescence-based assay is used to quantify DNA double-strand breaks (DSBs), a critical lesion induced by ionizing radiation.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with dFdU and radiation.
-
Fixation and Permeabilization: At specific time points after irradiation, fix the cells with 4% paraformaldehyde for 15-30 minutes, followed by permeabilization with 0.2-0.3% Triton X-100 for 10-30 minutes.[13]
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 3-5% BSA in PBS) for 30-60 minutes.[13]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX overnight at 4°C.[11][13]
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the cell nuclei with DAPI and mount the coverslips onto microscope slides.
-
Microscopy and Analysis: Visualize the γ-H2AX foci using a fluorescence microscope and quantify the number of foci per nucleus using image analysis software.
Apoptosis Assay by Annexin V Staining
This assay is used to detect and quantify apoptosis (programmed cell death).
Protocol:
-
Cell Treatment: Treat cells as required.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[14]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Conclusion
The available preclinical data strongly support the radiosensitizing effect of this compound (dFdU). Its mechanism of action, centered on the inhibition of ribonucleotide reductase and subsequent dATP depletion, provides a solid rationale for its use in combination with radiotherapy. The provided experimental protocols offer a standardized framework for further investigation and validation of dFdU's potential as a clinical radiosensitizer. This guide serves as a valuable resource for researchers aiming to build upon the existing knowledge and explore the full therapeutic potential of dFdU in oncology.
References
- 1. The radiosensitising effect of difluorodeoxyuridine, a metabolite of gemcitabine, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radiation enhancement of gemcitabine in two human squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An evaluation of gemcitabines differential radiosensitising effect in related bladder cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The relation between deoxycytidine kinase activity and the radiosensitising effect of gemcitabine in eight different human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical characteristics of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gemcitabine and radiosensitization in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving gemcitabine-mediated radiosensitization using molecularly targeted therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gemcitabine-mediated radiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radiosensitization of human solid tumor cell lines with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of p53 in gemcitabine-mediated cytotoxicity and radiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unraveling the mechanism of radiosensitization by gemcitabine: the role of TP53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The radiosensitising effect of gemcitabine and its main metabolite dFdU under low oxygen conditions is in vitro not dependent on functional HIF-1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Insight into the mechanism of inactivation of ribonucleotide reductase by gemcitabine 5′-diphosphate in the presence or absence of reductant - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2',2'-Difluoro-2'-deoxyuridine (Gemcitabine) Against Standard Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',2'-Difluoro-2'-deoxyuridine, commonly known as Gemcitabine, is a nucleoside analog that has become a cornerstone in the treatment of various solid tumors since its introduction.[1][2] As an antimetabolite, it exerts its cytotoxic effects by interfering with DNA synthesis, leading to the arrest of tumor growth and induction of apoptosis.[1][2][3] This guide provides a comprehensive benchmark of Gemcitabine against standard-of-care therapies for pancreatic, non-small cell lung, ovarian, and breast cancers, presenting key experimental data, detailed methodologies, and visual representations of its molecular interactions. Gemcitabine is often used as a first-line treatment or in combination with other chemotherapeutic agents.[1][2]
Mechanism of Action
Gemcitabine is a prodrug that requires intracellular activation.[1][4] Once transported into the cell by nucleoside transporters, it is phosphorylated by deoxycytidine kinase (dCK) to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[1][2][4] These active metabolites inhibit cancer progression through two primary mechanisms:
-
Inhibition of Ribonucleotide Reductase: Gemcitabine diphosphate (dFdCDP) potently inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxyribonucleotides required for DNA synthesis and repair.[1][2] This depletion of the deoxynucleotide pool enhances the incorporation of dFdCTP into DNA.
-
Masked Chain Termination: Gemcitabine triphosphate (dFdCTP) is incorporated into the growing DNA strand. After the incorporation of one more nucleotide, DNA polymerases are unable to proceed, leading to "masked chain termination" and the induction of apoptosis.[1][2]
Signaling Pathways Involved in Gemcitabine's Action and Resistance
Gemcitabine's efficacy and the development of resistance are influenced by a complex network of signaling pathways. The diagram below illustrates the core mechanism of action and the key pathways implicated in the cellular response to Gemcitabine.
Caption: Gemcitabine's mechanism of action and key resistance pathways.
Benchmarking Against Standard Therapies
The following sections provide a comparative overview of Gemcitabine's performance against standard therapies in major cancer types, supported by data from pivotal clinical trials.
Pancreatic Cancer
For many years, Gemcitabine was the standard first-line treatment for advanced pancreatic cancer.[5][6] However, combination therapies have since demonstrated superior efficacy.
Table 1: Comparison of Gemcitabine-based Regimens in Advanced Pancreatic Cancer
| Regimen | Median Overall Survival (months) | Median Progression-Free Survival (months) | Objective Response Rate (%) | Key Grade 3/4 Toxicities (%) |
| Gemcitabine Monotherapy | 5.6 - 6.8[5][7][8] | 2.2 - 3.7[7][9] | 5.6 - 11.1[7][9] | Hematologic, Nausea/Vomiting |
| Gemcitabine + nab-Paclitaxel | 8.5 | 5.5 | 23 | Neutropenia (38), Fatigue (17), Neuropathy (17) |
| FOLFIRINOX | 11.1[5] | 6.4[5] | 31.6 | Neutropenia (45.7), Fatigue (23.6), Vomiting (14.5), Diarrhea (12.7) |
| Gemcitabine + 5-FU | 6.7[7] | 3.4[7] | 6.9[7] | Hematologic, Gastrointestinal |
Data compiled from various clinical trials. FOLFIRINOX (5-fluorouracil, leucovorin, irinotecan, oxaliplatin). nab-Paclitaxel (nanoparticle albumin-bound paclitaxel).
Non-Small Cell Lung Cancer (NSCLC)
In advanced NSCLC, platinum-based doublets are a standard of care.[10] Gemcitabine in combination with a platinum agent (cisplatin or carboplatin) has been a widely used regimen.
Table 2: Comparison of Gemcitabine-based Regimens in Advanced NSCLC
| Regimen | Median Overall Survival (months) | Median Time to Progression (months) | Objective Response Rate (%) | Key Grade 3/4 Toxicities (%) |
| Gemcitabine + Cisplatin | 9.1[9] | 5.6[9] | 30.4[9] | Neutropenia (35.3), Thrombocytopenia (25.4)[9] |
| Cisplatin Monotherapy | 7.6[9] | 3.7[9] | 11.1[9] | Neutropenia (1.2), Thrombocytopenia (0.8)[9] |
| Pemetrexed + Cisplatin (Adenocarcinoma) | 12.6[11][12] | Not Reported | Not Reported | Lower hematologic toxicity than Gemcitabine + Cisplatin[11][12] |
| Gemcitabine + Cisplatin (Squamous Cell) | 10.8[11][12] | Not Reported | Not Reported | Higher hematologic toxicity than Pemetrexed + Cisplatin[11][12] |
Ovarian Cancer
The standard first-line treatment for advanced ovarian cancer is typically a platinum-taxane combination.[13][14] Gemcitabine is often used in the recurrent setting, particularly for platinum-sensitive disease.[13][15]
Table 3: Comparison of Gemcitabine-based Regimens in Recurrent Ovarian Cancer
| Regimen | Median Overall Survival (months) | Progression-Free Survival (months) | Objective Response Rate (%) | Key Grade 3/4 Toxicities (%) |
| Carboplatin + Gemcitabine | 18.0 | 8.6 | 47.2 | Neutropenia (71.3), Thrombocytopenia (34.9) |
| Carboplatin Monotherapy | 17.3 | 5.8 | 30.9 | Neutropenia (11.5), Thrombocytopenia (12.6) |
| Gemcitabine + Cisplatin (Platinum-Resistant) | Not Reported | Not Reported | 39.4[16] | Thrombocytopenia (12), Neutropenia (9), Neurotoxicity (10)[16] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the evaluation of Gemcitabine.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of chemotherapeutic agents on cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., PANC-1 for pancreatic cancer, A549 for NSCLC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of Gemcitabine and comparator drugs (e.g., 5-FU, cisplatin) for a specified duration (e.g., 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the drug concentration.
Experimental Workflow for a Phase III Clinical Trial
The following diagram illustrates a typical workflow for a randomized, controlled Phase III clinical trial comparing two chemotherapy regimens.
References
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB summary: Gemcitabine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced pancreatic cancer: The standard of care and new opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Improvements in survival and clinical benefit with gemcitabine as first-line therapy for patients with advanced pancreas cancer: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase III trial of gemcitabine plus cisplatin versus cisplatin alone in patients with locally advanced or metastatic non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Phase III Study Comparing Cisplatin Plus Gemcitabine With Cisplatin Plus Pemetrexed in Chemotherapy-Naive Patients With Advanced-Stage Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gemcitabine in patients with ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ocrahope.org [ocrahope.org]
- 15. Gemcitabine for recurrent ovarian cancer - a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
Comparative Analysis of 2',2'-Difluoro-2'-deoxyuridine in Preclinical Cancer Research
A comprehensive guide for researchers, scientists, and drug development professionals evaluating the performance of 2',2'-Difluoro-2'-deoxyuridine (dFdU) against other nucleoside analogs. This report synthesizes published findings on its mechanism of action, cytotoxicity, and underlying cellular pathways, supported by detailed experimental protocols and visual representations of key biological processes.
Introduction
This compound (dFdU) is the primary and more stable metabolite of the widely used chemotherapeutic agent gemcitabine (2',2'-difluoro-2'-deoxycytidine).[1][2][3] While gemcitabine has a short plasma half-life, dFdU persists in the bloodstream for a significantly longer duration, raising questions about its contribution to the overall therapeutic effect and its potential as a standalone anticancer agent.[2][3] This guide provides a comparative overview of dFdU, examining its preclinical performance against its parent compound, gemcitabine, and other established pyrimidine analogs such as 5-Fluorouracil (5-FU) and Cytarabine (Ara-C).
Mechanism of Action: A Dual Threat to Cancer Cells
Like its parent compound, dFdU exerts its cytotoxic effects by disrupting DNA synthesis and function. Following transport into the cell, dFdU undergoes phosphorylation to its active triphosphate form, this compound triphosphate (dFdUTP).[1][4] This active metabolite then interferes with cellular processes in two primary ways:
-
Incorporation into Nucleic Acids: dFdUTP is incorporated into both DNA and RNA, leading to chain termination and inhibition of nucleic acid synthesis.[1][4] This process ultimately triggers cell cycle arrest, typically in the early S phase, and induces apoptosis (programmed cell death).[5]
-
Inhibition of Key Enzymes: The diphosphate form, dFdUDP, is a known inhibitor of ribonucleotide reductase, an enzyme crucial for the production of deoxyribonucleotides required for DNA synthesis.[5]
Comparative Cytotoxicity
The cytotoxic potency of dFdU has been evaluated in various cancer cell lines, often in direct comparison to gemcitabine. While generally less potent than its parent compound, the cytotoxicity of dFdU is highly dependent on the duration of exposure.[1][2]
| Compound | Cell Line | IC50 (µM) - 72h exposure | IC50 (µM) - 14-day exposure | Citation(s) |
| dFdU | HepG2 (Liver Cancer) | ~500 | 3.13 | [1][6] |
| A549 (Lung Cancer) | ~500 | 3.92 | [1][6] | |
| Gemcitabine | HepG2 (Liver Cancer) | ~0.0053 | ~0.0004 | [1] |
| A549 (Lung Cancer) | ~0.0044 | ~0.00125 | [1] |
Table 1: Comparative IC50 values of dFdU and Gemcitabine in different cancer cell lines and exposure times. Note the significant increase in dFdU's potency with prolonged exposure.
Direct comparative studies of dFdU against 5-FU and Ara-C are less common in the literature. However, studies on the structurally similar compound 5-fluoro-2'-deoxyuridine (FdUrd) provide some insight. In some cancer cell lines, FdUrd has shown greater efficacy than 5-FU.[7] It is important to note that the relative efficacy can be cell-line dependent.[7]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key in vitro assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Expose cells to a serial dilution of the test compounds (dFdU, gemcitabine, 5-FU, Ara-C) for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with a cytotoxic agent, providing a measure of long-term cell survival.
Protocol:
-
Cell Seeding: Plate a known number of cells into 6-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.
-
Drug Treatment: Treat the cells with various concentrations of the test compounds for a specified period.
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 7-14 days to allow for colony formation.
-
Staining: Fix the colonies with a solution such as methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control and generate a dose-response curve.
Quantification of Intracellular Triphosphate Nucleotides by HPLC
This method allows for the measurement of the intracellular concentrations of the active triphosphate forms of nucleoside analogs.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compounds. After the desired incubation time, wash the cells and lyse them to release intracellular contents.
-
Extraction: Perform a nucleotide extraction using a suitable method, such as perchloric acid or methanol extraction.
-
HPLC Analysis: Separate the nucleotide triphosphates using a high-performance liquid chromatography (HPLC) system equipped with an appropriate column (e.g., a strong anion exchange column).
-
Detection: Detect the nucleotides using a UV detector at a specific wavelength.
-
Quantification: Quantify the amount of each nucleotide triphosphate by comparing the peak areas to those of known standards.
Signaling Pathways and Experimental Workflows
The cytotoxic effects of dFdU, like other nucleoside analogs, are intricately linked to the cell's DNA damage response (DDR) and cell cycle checkpoint pathways. Upon incorporation of dFdUTP into DNA, stalled replication forks and DNA damage trigger a signaling cascade to arrest the cell cycle and initiate DNA repair or apoptosis.
Metabolic Activation and DNA Incorporation of dFdU
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Intracellular pharmacokinetics of gemcitabine, its deaminated metabolite 2′,2′‐difluorodeoxyuridine and their nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of its deaminated metabolite, 2',2'-difluorodeoxyuridine, on the transport and toxicity of gemcitabine in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insights into the pharmacology and cytotoxicity of gemcitabine and 2',2'-difluorodeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Statistical analysis for comparing dFdU treatment groups
This guide provides a comprehensive statistical analysis and comparison of 2',2'-difluorodeoxyuridine (dFdU) treatment groups for researchers, scientists, and drug development professionals. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Data Presentation: Comparative Efficacy of dFdU
The following tables summarize the quantitative data on the efficacy of dFdU, primarily in comparison to its parent drug, gemcitabine, and other relevant compounds.
Table 1: Comparative in vitro Cytotoxicity (IC50) of dFdU and Gemcitabine in Various Cancer Cell Lines
| Cell Line | Cancer Type | dFdU IC50 (µM) | Gemcitabine IC50 (µM) | Reference |
| TC-1 | Lung Cancer | >300 | 1.2 ± 1.1 | [1] |
| BxPC-3 | Pancreatic Cancer | >300 | Not Reported | [2] |
| HTB-26 | Breast Cancer | 10 - 50 | Not Reported | [3] |
| PC-3 | Pancreatic Cancer | 10 - 50 | Not Reported | [3] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | Not Reported | [3] |
| HCT116 | Colorectal Cancer | 22.4 | Not Reported | [3] |
Note: IC50 values can vary depending on the experimental conditions, such as the duration of drug exposure.[4][5]
Table 2: Comparative in vivo Antitumor Efficacy of Oral Gemcitabine Formulation (High dFdU exposure) vs. Intravenous Gemcitabine
| Xenograft Model | Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Reference |
| Pancreatic Cancer (CFPAC-1) | Control | ~1200 | - | [6] |
| Oral Gemcitabine (D07001-F4) | ~400 | ~67% | [6] | |
| Intravenous Gemcitabine | ~600 | ~50% | [6] | |
| Colon Cancer (HCT-116) | Control | ~1400 | - | [6] |
| Oral Gemcitabine (D07001-F4) | ~500 | ~64% | [6] | |
| Intravenous Gemcitabine | ~700 | ~50% | [6] |
Note: The oral gemcitabine formulation (D07001-F4) results in high systemic exposure to dFdU due to first-pass metabolism.[6]
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of dFdU treatment groups.
Cell Viability and IC50 Determination (MTT Assay)
Objective: To determine the concentration of dFdU that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of dFdU (and comparator drugs) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
Apoptosis Analysis (Western Blot for Cleaved Caspase-3 and PARP)
Objective: To detect the induction of apoptosis by dFdU treatment through the analysis of key apoptotic protein cleavage.
Protocol:
-
Protein Extraction: Treat cells with dFdU for the desired time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Growth Inhibition in Xenograft Models
Objective: To evaluate the antitumor efficacy of dFdU in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³), then randomize the mice into treatment and control groups.
-
Drug Administration: Administer dFdU (or vehicle control) to the mice according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Signaling Pathways and Experimental Workflows
dFdU Mechanism of Action and Key Signaling Pathways
dFdU, the primary metabolite of gemcitabine, exerts its cytotoxic effects by inhibiting DNA synthesis and inducing apoptosis. Its mechanism involves phosphorylation to dFdU-triphosphate (dFdUTP), which is incorporated into DNA, leading to chain termination and cell cycle arrest. Furthermore, gemcitabine and its metabolites have been shown to influence key cancer-related signaling pathways, including the MAPK and PI3K/Akt pathways.
Caption: dFdU and Gemcitabine signaling pathways leading to apoptosis.
Experimental Workflow for Comparing dFdU Treatment Groups
The following diagram illustrates a typical workflow for the preclinical evaluation of dFdU in comparison to a control or another treatment group.
Caption: Workflow for preclinical comparison of dFdU treatment.
References
- 1. Comparison of Antiviral Activity of Gemcitabine with 2′-Fluoro-2′-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New insights into the pharmacology and cytotoxicity of gemcitabine and 2',2'-difluorodeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular pharmacokinetics of gemcitabine, its deaminated metabolite 2′,2′‐difluorodeoxyuridine and their nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Control Experiments for 2',2'-Difluoro-2'-deoxyuridine (Gemcitabine) Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2',2'-Difluoro-2'-deoxyuridine, commonly known as gemcitabine, with standard chemotherapeutic agents, focusing on the necessary control experiments for robust scientific studies. We present supporting experimental data, detailed protocols for key assays, and visual representations of signaling pathways and experimental workflows.
Mechanism of Action: Gemcitabine and its Alternatives
Gemcitabine is a nucleoside analog that interferes with DNA synthesis.[1] Upon cellular uptake, it is phosphorylated to its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[2] dFdCTP competes with deoxycytidine triphosphate for incorporation into DNA, leading to chain termination and apoptosis.[1] Additionally, dFdCDP inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis.[2][3]
Control Alternatives:
-
Cisplatin: This platinum-based drug forms adducts with DNA, leading to cross-linking that interferes with DNA replication and transcription, ultimately triggering apoptosis.[4][5]
-
5-Fluorouracil (5-FU): An antimetabolite that, once converted to its active metabolites, inhibits thymidylate synthase, a critical enzyme in the synthesis of thymidine, a necessary component of DNA.[6][7] It can also be misincorporated into DNA and RNA, further contributing to its cytotoxicity.[7]
A crucial aspect of in vitro studies is the inclusion of proper controls. An untreated control (cells in media) establishes a baseline for cell viability and growth. A vehicle control (cells in media with the solvent used to dissolve the drug, e.g., DMSO) is essential to ensure that the solvent itself does not affect cell behavior.[8]
Signaling Pathways
The following diagrams illustrate the primary mechanisms of action for gemcitabine, cisplatin, and 5-fluorouracil.
References
- 1. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 2. Clinical application and drug resistance mechanism of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 7. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing Synergistic Effects of Gemcitabine (dFdU) with Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of Gemcitabine (dFdU), a cornerstone of chemotherapy, with other targeted therapies. By presenting supporting experimental data, detailed protocols, and visualizing complex biological pathways, this document aims to facilitate informed decisions in preclinical and clinical research.
I. Quantitative Assessment of Synergy
The synergistic potential of combining Gemcitabine with various drugs has been evaluated across multiple cancer types. The following tables summarize key quantitative data from preclinical studies, focusing on the enhancement of cytotoxic and anti-tumor effects.
Table 1: Synergistic Effects of Gemcitabine with PARP Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
In a study investigating the combination of Gemcitabine with the PARP inhibitors Talazoparib (BMN-673) and Olaparib (AZD-2281), synergistic cytotoxicity was observed in NSCLC cell lines.[1]
| Cell Line | Combination | Combination Index (CI) | % Apoptosis (Combination) | % Apoptosis (Gemcitabine Alone) | % Apoptosis (PARP Inhibitor Alone) |
| H23 | Gemcitabine + BMN-673 | < 1.0 | ~35% | ~15% | ~10% |
| H23 | Gemcitabine + AZD-2281 | < 1.0 | ~30% | ~15% | ~8% |
| SK-MES-1 | Gemcitabine + BMN-673 | < 1.0 | ~40% | ~20% | ~12% |
Combination Index (CI) values less than 1.0 indicate a synergistic interaction.[1]
Table 2: In Vivo Tumor Growth Inhibition in NSCLC Xenograft Model
The combination of Gemcitabine and the PARP inhibitor BMN-673 demonstrated superior tumor growth inhibition in an H23 xenograft model compared to either monotherapy.[1]
| Treatment Group | Average Tumor Volume (mm³) at Day 33 | % Tumor Growth Inhibition |
| Vehicle Control | ~1200 | - |
| Gemcitabine (80 mg/kg) | ~700 | ~42% |
| BMN-673 (0.333 mg/kg) | ~800 | ~33% |
| Gemcitabine + BMN-673 | ~300 | ~75% |
Table 3: Synergistic Effects of Gemcitabine with WEE1 Inhibitor (MK-1775)
The combination of Gemcitabine with the WEE1 inhibitor MK-1775 has shown promise in various cancer models, including sarcoma and biliary tract cancer.
In a patient-derived osteosarcoma xenograft model, the combination of Gemcitabine and MK-1775 resulted in a significant increase in apoptotic cells (cleaved caspase-3 positive) compared to either drug alone.[2]
| Treatment Group | % Cleaved Caspase-3 Positive Cells |
| Vehicle | 2% |
| Gemcitabine | 6% |
| MK-1775 | Not specified |
| Gemcitabine + MK-1775 | 34% |
In biliary tract cancer cell lines, the combination of Gemcitabine and MK-1775 significantly increased apoptosis compared to single-agent treatments.[3]
Table 4: Preclinical Efficacy of Gemcitabine with Immune Checkpoint Inhibitors (ICI)
In a preclinical model of mesothelioma, the combination of Gemcitabine and an anti-PD-1 antibody led to improved tumor control and survival.[4][5][6]
| Treatment Group | Median Survival (days) | Tumor Rejection |
| Control | ~25 | 0/8 |
| Anti-PD-1 | ~28 | 1/8 |
| Gemcitabine | ~35 | 2/8 |
| Gemcitabine + Anti-PD-1 | >40 | 4/8 |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for the key assays cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of Gemcitabine, the combination drug, or both for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values. The Combination Index (CI) can be calculated using software like CompuSyn.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the drugs as required. Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.
Western Blotting for DNA Damage and Apoptosis Markers
This technique is used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways involved in DNA damage and apoptosis.
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, γH2AX, cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometry analysis can be performed to quantify the relative protein expression levels, normalized to a loading control like GAPDH or β-actin.
III. Signaling Pathways and Experimental Workflows
Understanding the underlying molecular mechanisms is key to optimizing combination therapies. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
Caption: Synergistic mechanisms of Gemcitabine with PARP and WEE1 inhibitors.
Caption: Gemcitabine synergy with immune checkpoint inhibitors in the tumor microenvironment.
Caption: General experimental workflow for assessing drug synergy with Gemcitabine.
References
- 1. PARP Inhibitors Synergize with Gemcitabine by Potentiating DNA Damage in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wee1 Inhibition by MK-1775 Leads to Tumor Inhibition and Enhances Efficacy of Gemcitabine in Human Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wee1 inhibition by MK1775 potentiates gemcitabine through accumulated replication stress leading to apoptosis in biliary tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Gemcitabine Synergizes with Immune Checkpoint Inhibitors and Overcomes Resistance in a Preclinical Model and Mesothelioma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cytotoxic Mechanisms: A Comparative Analysis of Gemcitabine and its Metabolite, 2',2'-Difluoro-2'-deoxyuridine
A detailed guide for researchers, scientists, and drug development professionals on the distinct and overlapping mechanisms of action of the anticancer drug Gemcitabine and its primary metabolite, 2',2'-Difluoro-2'-deoxyuridine.
Introduction
Gemcitabine (2',2'-difluoro-2'-deoxycytidine, dFdC), a cornerstone in the treatment of various solid tumors including pancreatic, non-small cell lung, breast, and ovarian cancers, functions as a nucleoside analog that disrupts DNA synthesis. Upon administration, this prodrug undergoes extensive metabolism, primarily to this compound (dFdU), through deamination by cytidine deaminase in the liver and plasma. While initially considered an inactive metabolite, emerging evidence suggests that dFdU possesses its own cytotoxic activities and may contribute to the overall therapeutic effect of Gemcitabine. This guide provides a comprehensive comparison of the mechanisms of action of Gemcitabine and dFdU, supported by experimental data, to elucidate their distinct and synergistic roles in cancer therapy.
Core Mechanism of Action: A Tale of Two Molecules
The anticancer effects of Gemcitabine are multifaceted, involving intracellular activation, inhibition of key enzymes, and incorporation into nucleic acids. Its metabolite, dFdU, follows a similar but distinct path to exert its cytotoxic effects.
Gemcitabine (dFdC): The Parent Prodrug's Pathway
Gemcitabine's journey to becoming an active cytotoxic agent begins with its transport into the cell via nucleoside transporters. Once inside, it undergoes a series of phosphorylations by cellular kinases to form its active metabolites: gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[1] These active forms are the primary drivers of Gemcitabine's anticancer activity.
The two primary mechanisms of action of Gemcitabine's active metabolites are:
-
Inhibition of Ribonucleotide Reductase (RNR): Gemcitabine diphosphate (dFdCDP) is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[2][3] This inhibition leads to a depletion of the intracellular pool of deoxyribonucleotides, which potentiates the incorporation of dFdCTP into DNA.[3]
-
DNA Chain Termination: Gemcitabine triphosphate (dFdCTP) acts as a fraudulent nucleotide, competing with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerase.[4] After the incorporation of dFdCTP, one additional nucleotide is added, after which DNA polymerase is unable to proceed. This process, known as "masked chain termination," effectively halts DNA synthesis and leads to irreparable DNA damage, ultimately triggering apoptosis (programmed cell death).[3]
This compound (dFdU): The Metabolite's Contribution
For a long time, dFdU was considered an inactive byproduct of Gemcitabine metabolism. However, studies have revealed that dFdU can also be taken up by cells and phosphorylated to its active triphosphate form, this compound triphosphate (dFdUTP).[5] The mechanism of dFdU's cytotoxicity involves:
-
Incorporation into DNA and RNA: dFdUTP can be incorporated into both DNA and RNA.[5] Its incorporation into DNA can lead to errors in DNA replication and transcription, contributing to cellular dysfunction and death. The incorporation into RNA may disrupt RNA processing and function.
-
Inhibition of Thymidylate Synthase (TS): The monophosphate form of dFdU, dFdUMP, bears structural similarity to the natural substrate of thymidylate synthase (dUMP). Studies have shown that dFdU and its metabolites can inhibit TS, an enzyme crucial for the synthesis of thymidine, another essential component of DNA.[6]
Comparative Data Presentation
The following tables summarize the quantitative data comparing the cytotoxic and biochemical activities of Gemcitabine (dFdC) and this compound (dFdU).
Table 1: Comparative Cytotoxicity (IC50 Values)
| Cell Line | Compound | IC50 (µM) | Exposure Time (h) | Citation |
| HepG2 (Hepatocellular Carcinoma) | Gemcitabine (dFdC) | 0.003 | 72 | [7] |
| This compound (dFdU) | 3.13 | 72 | [8] | |
| A549 (Lung Carcinoma) | Gemcitabine (dFdC) | 0.004 | 72 | [7] |
| This compound (dFdU) | 3.92 | 72 | [8] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of in vitro cellular growth.
Table 2: Comparative Enzyme Inhibition
| Enzyme | Inhibitor | Ki (µM) | Citation |
| DNA Polymerase α | dFdCTP | 11.2 | [9] |
| DNA Polymerase ε | dFdCTP | 14.4 | [9] |
Note: Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key metabolic and signaling pathways, as well as a typical experimental workflow for assessing cytotoxicity.
Caption: Metabolic activation and mechanism of action of Gemcitabine (dFdC).
Caption: Metabolic activation and mechanism of action of this compound (dFdU).
Caption: General experimental workflow for a cytotoxicity assay (MTT/SRB).
Detailed Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from established methods for assessing cell viability based on the measurement of cellular protein content.[1]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Gemcitabine and this compound
-
Trichloroacetic acid (TCA), 50% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of Gemcitabine and dFdU in complete medium. Replace the medium in the wells with 100 µL of the drug solutions. Include a vehicle control (medium with the highest concentration of the drug solvent).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the medium and add 100 µL of cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Shake the plates for 5 minutes and read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC50 values.
Ribonucleotide Reductase (RNR) Inhibition Assay
This protocol is a generalized method for measuring the activity of RNR in the presence of an inhibitor.[2][10]
Materials:
-
Purified RNR enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgSO4, 1 mM EDTA)
-
Substrate (e.g., [3H]-CDP)
-
Activator (e.g., ATP)
-
Reducing system (e.g., dithiothreitol or thioredoxin/thioredoxin reductase/NADPH)
-
Gemcitabine diphosphate (dFdCDP)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, activator, reducing system, and the RNR enzyme.
-
Inhibitor Addition: Add varying concentrations of dFdCDP to the reaction mixtures. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a short period to allow the inhibitor to bind.
-
Reaction Initiation: Initiate the reaction by adding the radiolabeled substrate (e.g., [3H]-CDP).
-
Time Course: At specific time points (e.g., 0, 5, 10, 15, 30 minutes), stop the reaction by adding an acid (e.g., perchloric acid).
-
Product Separation: Separate the product (e.g., [3H]-dCDP) from the substrate using an appropriate method, such as anion-exchange chromatography.
-
Quantification: Quantify the amount of radiolabeled product in each sample using a liquid scintillation counter.
-
Data Analysis: Plot the amount of product formed over time for each inhibitor concentration. Determine the initial reaction velocities and calculate the IC50 or Ki value for the inhibitor.
Quantification of Nucleoside Analog Incorporation into DNA/RNA by LC-MS/MS
This protocol outlines a general approach for the sensitive detection and quantification of drug incorporation into nucleic acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]
Materials:
-
Cells treated with Gemcitabine or dFdU
-
DNA/RNA extraction kit
-
Enzymes for nucleic acid digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
LC-MS/MS system
-
Internal standards (stable isotope-labeled nucleosides)
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of Gemcitabine or dFdU for a specified time. Harvest the cells and wash them with PBS.
-
Nucleic Acid Extraction: Extract total DNA and/or RNA from the cell pellets using a commercial kit according to the manufacturer's instructions.
-
Enzymatic Digestion: Digest the purified nucleic acids into individual nucleosides using a cocktail of enzymes. This typically involves sequential incubation with DNase I (for DNA), followed by nuclease P1 and alkaline phosphatase.
-
Sample Preparation: Add an internal standard to each digested sample. Precipitate proteins and centrifuge to clear the supernatant.
-
LC-MS/MS Analysis: Inject the supernatant onto an LC-MS/MS system. Use a suitable chromatography column and mobile phase gradient to separate the nucleosides.
-
Mass Spectrometry Detection: Use tandem mass spectrometry in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug-derived nucleoside and the natural nucleosides.
-
Data Analysis: Generate a standard curve using known concentrations of the nucleoside analog. Quantify the amount of the incorporated drug in the samples by comparing their peak areas to the standard curve and normalizing to the amount of a natural nucleoside (e.g., deoxyguanosine for DNA).
Conclusion
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sulforhodamine B Assay and Chemosensitivity | Springer Nature Experiments [experiments.springernature.com]
- 6. Streamlining the Flow Cytometry Experiment Workflow: Challenges and Solutions [bdbiosciences.com]
- 7. Colorimetric chemosensitivity testing using sulforhodamine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nationalacademies.org [nationalacademies.org]
- 10. In Vivo Assay for Low-Activity Mutant Forms of Escherichia coli Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2',2'-Difluoro-2'-deoxyuridine: A Guide to Safe and Compliant Practices
Effective management of cytotoxic waste is a critical component of laboratory safety and regulatory compliance. For researchers, scientists, and professionals in drug development, understanding the proper disposal procedures for potent compounds like 2',2'-Difluoro-2'-deoxyuridine, also known as gemcitabine, is paramount. Due to its cytotoxic nature, this substance and any materials contaminated with it are classified as hazardous waste and necessitate specialized handling and disposal to mitigate risks to personnel and the environment.[1]
This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring the protection of your team and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, strict adherence to safety protocols is essential to minimize exposure risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double gloves (nitrile or latex), a disposable gown, and eye protection (safety glasses or goggles).[1][2] In situations where aerosolization is a risk, an N100 respirator should be used.[1][2]
-
Designated Handling Area: All manipulations involving this compound should be conducted in a designated area, such as a chemical fume hood or a Class II, Type B2 biological safety cabinet, especially if there's a potential for generating aerosols.[1][2]
-
Spill Management: A spill kit specifically for cytotoxic agents should be readily accessible. In the event of a spill, the area must be isolated, and established institutional procedures for the cleanup of cytotoxic agents should be followed.[1]
Waste Segregation and Identification
The initial and most critical step in the disposal process is the correct identification and segregation of waste at the point of generation.[3] Waste is generally categorized as either "trace" or "bulk" chemotherapy waste.[1]
-
Trace Chemotherapy Waste: This category includes items contaminated with small, residual amounts of the drug.[1] Examples include empty vials, ampules, packaging, used gloves, gowns, and other disposable materials.
-
Bulk Chemotherapy Waste: This includes materials with more than a residual amount of the drug, such as partially used vials, expired or unused this compound, and materials from a large spill cleanup.
-
Sharps Waste: Any sharps, such as needles, syringes, or broken glass contaminated with this compound, must be segregated into a designated, puncture-proof chemotherapy sharps container.[1]
Containerization and Labeling
Proper containerization is crucial to prevent leaks and exposure during storage and transport.
-
Trace Waste: Should be collected in designated, leak-proof containers, often yellow bags or bins, clearly marked with the cytotoxic hazard symbol.[4]
-
Bulk Waste: Must be collected in a designated, leak-proof, and sealable container, typically a black hazardous waste container.[1] This container must be clearly labeled as "Hazardous Waste," "Chemotherapy Waste," and include the chemical name "this compound."[1]
-
Sharps Waste: Must be placed in a rigid, puncture-proof container with a purple lid, also clearly labeled as cytotoxic waste.[4]
Containers should be sealed when they are about three-quarters full to prevent overfilling and potential spills.[3]
Disposal Procedures Summary
The following table summarizes the key considerations for the disposal of this compound.
| Waste Type | Container | Labeling | Disposal Method |
| Trace Contaminated Items (gloves, gowns, empty vials) | Leak-proof bags/containers (often yellow) | "Trace Chemotherapy Waste", Cytotoxic Symbol | High-temperature incineration via a licensed hazardous waste vendor. |
| Bulk Waste (unused/expired drug, spill cleanup) | Leak-proof, sealable container (often black) | "Hazardous Waste", "Chemotherapy Waste", Chemical Name | High-temperature incineration via a licensed hazardous waste vendor. |
| Contaminated Sharps (needles, syringes, broken glass) | Puncture-proof sharps container (often with a purple lid) | "Chemotherapy Sharps Waste", Cytotoxic Symbol | High-temperature incineration via a licensed hazardous waste vendor. |
| Animal Waste and Bedding (from treated animals) | Double-bagged in yellow trace-chemo waste bags | Name of the hazardous agent, PI name, and location | Incineration. Special handling is required for at least 48-72 hours post-administration.[2][5] |
Final Disposal
All waste contaminated with this compound must be disposed of through an approved hazardous waste management vendor.[1] The standard and required procedure for final disposal is high-temperature incineration.[6] Chemical neutralization is not a standard laboratory procedure for the disposal of this compound.[7] It is prohibited to dispose of this hazardous pharmaceutical waste by flushing it down a sink or toilet.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound waste.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel, the environment, and maintaining regulatory compliance. Always consult your institution's specific safety data sheets (SDS) and protocols for detailed guidance.[3]
References
Safeguarding Researchers: Essential Protocols for Handling 2',2'-Difluoro-2'-deoxyuridine
For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel handling 2',2'-Difluoro-2'-deoxyuridine, a potent cytotoxic agent also known as Gemcitabine. Adherence to these protocols is mandatory to ensure personal safety and prevent environmental contamination.
This compound is a chemotherapy agent that can be carcinogenic, mutagenic, and teratogenic.[1] Occupational exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[1] Therefore, stringent safety measures are imperative during all stages of handling, from preparation and administration to waste disposal.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the correct and consistent use of Personal Protective Equipment (PPE).[2] All personnel must be trained in the proper selection and use of PPE.[3]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile or latex gloves.[4][5] | Provides a robust barrier against skin contact and absorption. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Gown | Disposable, fluid-resistant gown with long sleeves and closed front.[2] | Protects skin and clothing from accidental splashes and spills.[2] |
| Eye Protection | Safety glasses with side shields, goggles, or a full-face shield.[1][4] | Shields the eyes from splashes of the drug solution.[2] |
| Respiratory Protection | An N100 respirator is required when handling the powder form outside of a certified chemical fume hood.[4] A surgical mask should be worn for other procedures to prevent inhalation of aerosols.[1][2] | Minimizes the risk of inhaling hazardous drug particles or aerosols.[2] |
| Footwear | Closed-toe shoes.[4] | Protects the feet from spills. |
It is crucial to inspect all PPE for integrity before use and to discard any damaged items.[6] Contaminated garments should be disposed of as hazardous waste.[4]
Operational Plan: From Preparation to Disposal
A systematic workflow is essential to minimize the risk of exposure and contamination. The following step-by-step guidance outlines the mandatory procedures for handling this compound.
1. Preparation:
-
All manipulations involving the powdered form of this compound must be conducted in a certified Chemical Fume Hood (CFH) or a Class II, Type B2 Biosafety Cabinet (BSC) if aerosols are generated.[4]
-
Solutions should be prepared in a CFH or BSC.[4]
-
Wear all required PPE as specified in the table above.[4]
-
Exercise caution when preparing solutions and wear gloves.[7] If the drug contacts the skin or mucous membranes, immediately wash the affected area thoroughly with copious amounts of water.[7][8]
2. Handling and Administration:
-
When handling any form of the medication, including sealed containers, gloves should be worn as a minimum precaution.[1]
-
Transport this compound in sealed, labeled containers to prevent spills.
3. Disposal:
-
All materials contaminated with this compound, including gloves, gowns, needles, vials, and cleaning materials, must be disposed of as hazardous cytotoxic waste.[2][4]
-
Empty containers and any unused drug must also be disposed of as hazardous waste.[4]
-
Follow all institutional and local regulations for the disposal of chemotherapy agents.
Emergency Spill Management
In the event of a spill, prompt and correct action is critical to prevent exposure and spread of contamination.
1. Secure the Area:
-
Immediately alert others in the vicinity and restrict access to the spill area.[2]
2. Don PPE:
-
Put on a full set of PPE, including double gloves, a gown, eye protection, and a respirator if the spill involves powder.[2]
3. Contain the Spill:
-
Use a chemotherapy spill kit to absorb liquids or gently cover powders with damp absorbent pads to avoid generating dust.[2]
4. Clean the Area:
-
Carefully clean the spill area, working from the outer edge towards the center.
-
Decontaminate the area with an appropriate cleaning agent, followed by a thorough rinse with water.[2]
5. Dispose of Waste:
-
All materials used for cleaning the spill must be disposed of as cytotoxic hazardous waste.[2]
6. Report the Incident:
-
Report the spill to the laboratory supervisor and follow institutional procedures for incident reporting.[2]
By strictly adhering to these safety protocols, researchers can minimize the risks associated with handling this potent cytotoxic compound, ensuring a safe laboratory environment for all personnel.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. ipservices.care [ipservices.care]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 5. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 6. pharmtech.com [pharmtech.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pfizermedical.com [pfizermedical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
